Product packaging for Rhamnazin(Cat. No.:CAS No. 552-54-5)

Rhamnazin

Cat. No.: B190346
CAS No.: 552-54-5
M. Wt: 330.29 g/mol
InChI Key: MYMGKIQXYXSRIJ-UHFFFAOYSA-N
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Description

Rhamnacene is a dimethoxyflavone that is quercetin in which the hydroxy groups at the 3' and 7 positions have been replaced by methoxy groups. It has a role as a plant metabolite and an antineoplastic agent. It is a dimethoxyflavone, a trihydroxyflavone, an aromatic ether and a member of phenols. It is functionally related to a quercetin. It is a conjugate acid of a rhamnacene-3-olate.
Rhamnazin has been reported in Callicarpa kwangtungensis, Halocnemum strobilaceum, and other organisms with data available.
has both antiangiogenic and antineoplastic activities

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O7 B190346 Rhamnazin CAS No. 552-54-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-10(18)12(5-8)23-2/h3-7,18-19,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMGKIQXYXSRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203695
Record name Rhamnazin
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Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

552-54-5
Record name Rhamnazin
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Rhamnazin
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Record name Rhamnazin
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Record name RHAMNACINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Rhamnazin: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnazin, a naturally occurring O-methylated flavonol, has garnered significant interest within the scientific community for its diverse pharmacological properties. As a derivative of quercetin, this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth overview of the natural sources of this compound, its distribution in the plant kingdom, detailed experimental protocols for its extraction and quantification, and a thorough examination of the key signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Plant Distribution of this compound

This compound is found in a variety of plant species across different families. The genus Rhamnus (buckthorns) is a particularly rich source of this flavonol.[1][2] Its presence has also been documented in various species of Artemisia (wormwood), Alnus (alder), and Betula (birch).[3][4] The geographical distribution of these plants is widespread, ranging from temperate regions of the Northern Hemisphere to parts of the Middle East and Asia.

Quantitative Analysis of this compound in Plant Sources

The concentration of this compound can vary significantly depending on the plant species, the part of the plant analyzed, and the geographical location. The following table summarizes the available quantitative data for this compound in selected plant species.

Plant SpeciesPlant PartThis compound ConcentrationGeographical Origin of SampleReference
Rhamnus davurica Pall.Aerial Parts24.18 mg/100 g dry weightNortheast China[5]
Artemisia absinthium L.Aerial PartsTotal Flavonoids: 3.80 ± 0.13% (this compound is a component)Not Specified[6]
Rhamnus petiolaris Boiss. & BalansaBerriesPresent (quantification not specified)Turkey, Iraq, Lebanon, Syria[2][7][8]

Experimental Protocols

Extraction of this compound from Plant Material

The extraction of this compound from plant sources typically involves the use of organic solvents to isolate the flavonoid from the complex plant matrix. The following is a general protocol for the extraction of this compound, which can be adapted based on the specific plant material.

a) Maceration:

  • Preparation of Plant Material: Air-dry the plant material (e.g., leaves, stems, or flowers) at room temperature and then grind it into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material in methanol or ethanol (e.g., 100 g of powder in 1 L of solvent) at room temperature for 24-48 hours with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

b) Soxhlet Extraction:

  • Preparation of Plant Material: Prepare the plant material as described for maceration.

  • Soxhlet Apparatus Setup: Place the powdered plant material in a thimble and insert it into the Soxhlet extractor. Fill the round-bottom flask with a suitable solvent (e.g., methanol or ethanol).

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back onto the thimble containing the plant material. The extraction is typically run for 6-8 hours.

  • Concentration: After extraction, concentrate the solvent in the flask using a rotary evaporator to yield the crude extract.

c) Ultrasound-Assisted Extraction (UAE):

  • Preparation of Plant Material: Prepare the plant material as described for maceration.

  • Extraction: Suspend the powdered plant material in a solvent (e.g., methanol or ethanol) in a flask. Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature.

  • Filtration and Concentration: Filter the mixture and concentrate the filtrate as described in the maceration protocol.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) is a common and reliable method for the quantification of this compound in plant extracts.

a) Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of this compound standard of known concentration (e.g., 1 mg/mL) in methanol. Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Dissolve a known amount of the crude plant extract in methanol to a specific concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

b) HPLC-DAD Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

    • Gradient program: Start with a higher proportion of Solvent A, and gradually increase the proportion of Solvent B over the run time. A typical gradient might be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound, which is typically around 254 nm and 370 nm.

  • Column Temperature: 25-30°C.

c) Quantification:

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the sample solution and identify the this compound peak based on its retention time compared to the standard.

  • Calculation: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The amount of this compound in the original plant material can then be calculated based on the initial weight of the extract and the plant material.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in cellular processes such as proliferation, inflammation, and apoptosis.

VEGFR2 Signaling Pathway

This compound has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling.[9][10][11] By inhibiting the phosphorylation of VEGFR2, this compound can suppress downstream signaling cascades, including the MAPK and PI3K/Akt pathways, which are crucial for angiogenesis (the formation of new blood vessels), a process vital for tumor growth and metastasis.[12]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation This compound This compound This compound->pVEGFR2 Inhibits MAPK MAPK pVEGFR2->MAPK PI3K PI3K pVEGFR2->PI3K Angiogenesis Angiogenesis MAPK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Figure 1: this compound inhibits the VEGFR2 signaling pathway.

JAK/STAT Signaling Pathway

This compound has been shown to inhibit the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway.[13] Specifically, it can inhibit the phosphorylation of JAK1 and STAT3, which are key components of this pathway involved in cell proliferation, differentiation, and apoptosis.[13][14][15] Dysregulation of the JAK/STAT pathway is implicated in various cancers and inflammatory diseases.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation This compound This compound pJAK1 p-JAK1 This compound->pJAK1 Inhibits pSTAT3 p-STAT3 This compound->pSTAT3 Inhibits JAK1->pJAK1 Phosphorylation STAT3 STAT3 pJAK1->STAT3 STAT3->pSTAT3 Phosphorylation Gene Gene Transcription (Proliferation, Survival) pSTAT3->Gene

Figure 2: this compound inhibits the JAK/STAT signaling pathway.

Nrf2 and NF-κB Signaling Pathways

This compound is also involved in the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are critical in the cellular response to oxidative stress and inflammation. This compound can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes that protect cells from oxidative damage.[16][17][18] Concurrently, it can suppress the activation of NF-κB, a key transcription factor that promotes the expression of pro-inflammatory genes.[19][20][21][22][23]

Nrf2_NFkB_Signaling_Pathways cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Nrf2 Nrf2 OxidativeStress->Nrf2 InflammatoryStimuli Inflammatory Stimuli IKK IKK InflammatoryStimuli->IKK This compound This compound This compound->Nrf2 Activates This compound->IKK Inhibits Keap1 Keap1 Nrf2->Keap1 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Degradation & Release InflammatoryGenes Pro-inflammatory Genes NFkB->InflammatoryGenes Translocation & Transcription AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes Transcription

Figure 3: this compound modulates Nrf2 and NF-κB signaling pathways.

Conclusion

This compound is a promising natural flavonol with a diverse range of biological activities that warrant further investigation for its therapeutic potential. This technical guide has provided a comprehensive overview of its natural sources, geographical distribution, methods for its extraction and quantification, and its mechanisms of action through the modulation of key signaling pathways. The information presented here serves as a foundational resource for researchers and professionals in the field, aiming to facilitate further studies and the potential development of this compound-based therapeutic agents. The limited availability of quantitative data across a wider range of plant species highlights an area for future research to better understand the distribution and concentration of this valuable compound in nature.

References

The Biosynthesis of Rhamnazin in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnazin, a di-O-methylated flavonol, exhibits a range of pharmacological activities, making its biosynthesis a subject of significant interest for drug development and metabolic engineering. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in plants, starting from the central flavonoid precursor, quercetin. It details the enzymatic conversions, key intermediates, and the regulatory mechanisms governing its production. This document includes a compilation of available quantitative data, detailed experimental protocols for the analysis of the pathway, and visual representations of the biochemical and regulatory networks.

The Core Biosynthetic Pathway

The biosynthesis of this compound in plants is a specialized branch of the broader flavonoid pathway. The immediate precursor to this compound is quercetin, a common flavonol synthesized via the phenylpropanoid pathway. The formation of this compound from quercetin involves a two-step O-methylation process, catalyzed by specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).

The established pathway proceeds as follows:

  • Quercetin to Isorhamnetin: The first methylation step occurs at the 3'-hydroxyl group of the B-ring of quercetin. This reaction is catalyzed by quercetin 3-O-methyltransferase (E.C. 2.1.1.76), utilizing SAM as the methyl donor to produce isorhamnetin (3'-O-methylquercetin).[1][2]

  • Isorhamnetin to this compound: The second methylation occurs at the 7-hydroxyl group of the A-ring of isorhamnetin. This step is catalyzed by 3-methylquercetin 7-O-methyltransferase (E.C. 2.1.1.82), also known as flavonol 7-O-methyltransferase.[3][4] This reaction also uses SAM as the methyl donor and results in the formation of this compound (3',7-di-O-methylquercetin).[3][4]

This compound can be further methylated at the 4'-hydroxyl group by the enzyme 3,7-dimethylquercetin 4'-O-methyltransferase (E.C. 2.1.1.83) to produce ayanin.[5]

Rhamnazin_Biosynthesis cluster_enzymes Enzymatic Conversions Quercetin Quercetin Isorhamnetin Isorhamnetin (3'-O-methylquercetin) Quercetin->Isorhamnetin Quercetin 3-O-methyltransferase (E.C. 2.1.1.76) + SAM This compound This compound (3',7-di-O-methylquercetin) Isorhamnetin->this compound 3-methylquercetin 7-O-methyltransferase (E.C. 2.1.1.82) + SAM Ayanin Ayanin (3',7,4'-tri-O-methylquercetin) This compound->Ayanin 3,7-dimethylquercetin 4'-O-methyltransferase (E.C. 2.1.1.83) + SAM

Figure 1: The core biosynthetic pathway of this compound from quercetin.

Quantitative Data on Key Enzymes

Quantitative kinetic data for the specific plant O-methyltransferases involved in this compound biosynthesis are limited in the literature. However, data from related enzymes acting on quercetin can provide valuable insights. The following table summarizes available kinetic parameters for a mammalian catechol-O-methyltransferase that efficiently methylates quercetin. It is important to note that these values may differ from those of the specific plant enzymes.

EnzymeSubstrateKm (µM)Vmax (pmol/mg protein/min)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)Source Organism
Catechol-O-methyltransferaseQuercetin6.114,870N/AN/APorcine Liver[1]
Catechol-O-methyltransferaseQuercetin6.9200N/AN/AHamster Kidney[1]

Note: "N/A" indicates that the data was not available in the cited literature. The catalytic efficiency could not be calculated without the kcat value. Further research is required to determine the kinetic parameters of the specific plant quercetin 3-O-methyltransferase and 3-methylquercetin 7-O-methyltransferase.

Regulation of this compound Biosynthesis

The production of this compound, as part of the flavonoid pathway, is tightly regulated at the transcriptional level by a combination of developmental cues and environmental stimuli.

Transcriptional Regulation

The expression of flavonoid biosynthetic genes, including O-methyltransferases, is primarily controlled by the MBW complex, which consists of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families.[6][7][8][9] These transcription factors work in a combinatorial manner to activate or repress the transcription of target genes.[1][10] While the general framework of flavonoid regulation is well-established, the specific MYB and bHLH regulators that directly target the quercetin 3-O-methyltransferase and 3-methylquercetin 7-O-methyltransferase genes for this compound production are yet to be fully elucidated in most plant species.

Transcriptional_Regulation cluster_signals Environmental & Developmental Signals cluster_tfs Transcription Factors cluster_genes Target Genes UV_Light UV Light MYB MYB UV_Light->MYB bHLH bHLH UV_Light->bHLH WD40 WD40 UV_Light->WD40 Abiotic_Stress Abiotic Stress Abiotic_Stress->MYB Abiotic_Stress->bHLH Abiotic_Stress->WD40 Developmental_Cues Developmental Cues Developmental_Cues->MYB Developmental_Cues->bHLH Developmental_Cues->WD40 MBW_Complex MBW Complex MYB->MBW_Complex bHLH->MBW_Complex WD40->MBW_Complex OMT1 Quercetin 3-O-methyltransferase MBW_Complex->OMT1 Transcriptional Activation OMT2 3-methylquercetin 7-O-methyltransferase MBW_Complex->OMT2 Transcriptional Activation

Figure 2: General model for the transcriptional regulation of flavonoid O-methyltransferases.
Environmental Factors

The biosynthesis of flavonoids, including methylated derivatives like this compound, is known to be influenced by various environmental stressors.

  • UV Radiation: Exposure to UV-B radiation is a well-documented inducer of flavonoid biosynthesis.[11][12][13][14] This response is a protective mechanism in plants, where flavonoids act as sunscreens to mitigate UV-induced damage. Increased expression of OMTs and subsequent accumulation of methylated flavonoids have been observed in plants upon UV-B exposure.[11]

  • Abiotic Stress: Other abiotic stresses such as drought, salinity, and extreme temperatures can also modulate the flavonoid pathway.[15][16][17][18][19] The accumulation of specific flavonoids under stress conditions is species-dependent and can be part of the plant's broader stress adaptation response.

Experimental Protocols

Extraction of Flavonoids from Plant Tissue

This protocol provides a general method for the extraction of flavonoids, including quercetin, isorhamnetin, and this compound, from dried plant material for subsequent HPLC analysis.

Materials:

  • Dried and finely ground plant material

  • 70-80% Methanol or Ethanol

  • Ultrasonic water bath

  • Centrifuge and centrifuge tubes

  • 0.22 µm syringe filters

  • HPLC vials

Procedure:

  • Accurately weigh approximately 500 mg of the powdered plant material into a centrifuge tube.[3]

  • Add 10 mL of 70% methanol to the tube.[3]

  • Place the tube in an ultrasonic water bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C) to enhance extraction efficiency.[3]

  • Centrifuge the mixture at 3000-5000 x g for 10 minutes to pellet the solid material.[3]

  • Carefully collect the supernatant.

  • For exhaustive extraction, the pellet can be re-extracted with another 10 mL of 70% methanol and the supernatants combined.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

Flavonoid_Extraction_Workflow Start Start: Dried Plant Material Grinding Grind to a Fine Powder Start->Grinding Weighing Weigh ~500 mg Grinding->Weighing Extraction Add 70% Methanol (10 mL) Weighing->Extraction Sonication Ultrasonic Bath (30-60 min) Extraction->Sonication Centrifugation Centrifuge (3000-5000 x g, 10 min) Sonication->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Filtration Filter (0.22 µm) Supernatant_Collection->Filtration HPLC_Analysis Ready for HPLC Analysis Filtration->HPLC_Analysis

Figure 3: Workflow for the extraction of flavonoids from plant material.
HPLC Analysis of Quercetin, Isorhamnetin, and this compound

This protocol outlines a reverse-phase HPLC (RP-HPLC) method for the separation and quantification of quercetin and its methylated derivatives.

Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[20][21]

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid or Phosphoric acid in water[3]

  • Mobile Phase B: Acetonitrile or Methanol[3]

  • Gradient Elution: A linear gradient is typically used for optimal separation. An example gradient is as follows:

    • 0-5 min: 20% B

    • 5-25 min: 20-60% B

    • 25-30 min: 60-80% B

    • 30-35 min: 80% B

    • 35-40 min: 80-20% B (return to initial conditions)

    • 40-45 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min[20]

  • Column Temperature: 25-30°C

  • Injection Volume: 10-20 µL

  • Detection Wavelength: 254 nm, 280 nm, and 370 nm are commonly used for flavonoids. Monitoring at multiple wavelengths is recommended.[22]

Quantification:

  • Prepare standard solutions of quercetin, isorhamnetin, and this compound of known concentrations in methanol.

  • Generate a calibration curve for each compound by plotting peak area against concentration.

  • Quantify the compounds in the plant extracts by comparing their peak areas to the respective calibration curves.

In Vitro O-Methyltransferase Enzyme Assay

This protocol describes a general method to determine the activity of flavonoid O-methyltransferases.

Materials:

  • Purified recombinant O-methyltransferase or crude protein extract

  • Quercetin or Isorhamnetin (substrate)

  • S-adenosyl-L-methionine (SAM) (methyl donor)

  • Tris-HCl buffer (e.g., 100 mM, pH 7.5)

  • Methanol (to stop the reaction)

  • HPLC system for product analysis

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 0.1 mM flavonoid substrate (dissolved in a small amount of DMSO or methanol)[8]

    • 5 mM SAM[8]

    • Purified enzyme or protein extract (the amount will need to be optimized)

  • Incubate the reaction mixture at 30-37°C for a specified time (e.g., 30-60 minutes).[8]

  • Stop the reaction by adding an equal volume of cold methanol.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to identify and quantify the methylated product (isorhamnetin or this compound).

  • A control reaction without the enzyme or without SAM should be included to account for any non-enzymatic reactions.

For Kinetic Analysis:

  • To determine the Km for the flavonoid substrate, vary its concentration while keeping the concentration of SAM saturating.

  • To determine the Km for SAM, vary its concentration while keeping the flavonoid substrate concentration saturating.

  • Measure the initial reaction velocity at each substrate concentration.

  • Plot the initial velocity against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Conclusion

The biosynthesis of this compound from quercetin is a two-step methylation process catalyzed by specific O-methyltransferases. While the core pathway is understood, further research is needed to fully characterize the kinetics and regulation of the specific plant enzymes involved. The protocols provided in this guide offer a starting point for researchers to investigate this pathway in various plant species. A deeper understanding of this compound biosynthesis will be crucial for the metabolic engineering of plants and microorganisms to produce this valuable bioactive compound for pharmaceutical and nutraceutical applications.

References

Rhamnazin: A Comprehensive Technical Guide to its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnazin, a naturally occurring O-methylated flavonol, has emerged as a compound of significant interest in pharmacological research. This technical guide provides an in-depth overview of the multifaceted pharmacological properties of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, and pro-ferroptotic activities. Detailed experimental methodologies for key assays are provided to facilitate reproducible research. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways modulated by this compound are visualized using Graphviz (DOT language) to offer a clear understanding of its mechanisms of action. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Introduction

This compound (3,5,4′-trihydroxy-7,3′-dimethoxyflavone) is a flavonoid found in various plants, including those of the Rhamnus genus.[1] Like other flavonoids, it possesses a core structure that lends itself to a range of biological activities.[1] Extensive preclinical research has demonstrated its potential as a therapeutic agent, particularly in the fields of oncology, inflammation, and neuroprotection.[2][3] This document aims to consolidate the current scientific knowledge on the pharmacological properties of this compound, providing a technical foundation for further investigation and drug development efforts.

Anticancer Properties

This compound exhibits potent anticancer activity against various cancer cell lines through multiple mechanisms, including the inhibition of angiogenesis, induction of apoptosis, and initiation of ferroptosis.

Anti-Angiogenic Effects

A critical aspect of tumor growth and metastasis is angiogenesis, the formation of new blood vessels. This compound has been identified as a novel inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[4][5] It effectively inhibits the proliferation, migration, and tube formation of human umbilical vascular endothelial cells (HUVECs).[4][5]

Signaling Pathway: this compound exerts its anti-angiogenic effects by directly inhibiting the VEGF-induced phosphorylation of VEGFR2. This, in turn, blocks downstream signaling cascades, including the MAPK, STAT3, and Akt pathways, which are crucial for endothelial cell proliferation and survival.[6]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation STAT3 STAT3 pVEGFR2->STAT3 MAPK MAPK pVEGFR2->MAPK Akt Akt pVEGFR2->Akt Proliferation Endothelial Cell Proliferation & Migration STAT3->Proliferation MAPK->Proliferation Akt->Proliferation This compound This compound This compound->pVEGFR2 Inhibits

Figure 1: this compound's inhibition of the VEGFR2 signaling pathway.
Induction of Ferroptosis in Hepatocellular Carcinoma

Recent studies have unveiled a novel anticancer mechanism of this compound: the induction of ferroptosis in hepatocellular carcinoma (HCC) cells.[6] Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. This compound was found to reduce cell proliferation and invasion in HCC cells, an effect that was partially reversed by the ferroptosis inhibitor ferrostatin-1.[6]

Signaling Pathway: this compound induces ferroptosis by downregulating the expression of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[6] The inhibition of GPX4 leads to an accumulation of reactive oxygen species (ROS) and lipid peroxidation, ultimately resulting in cell death.[6][7]

Ferroptosis_Pathway cluster_0 This compound Action cluster_1 Cellular Processes This compound This compound GPX4 GPX4 This compound->GPX4 Inhibits Expression Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides Reduces Lipid_ROS Lipid ROS Accumulation Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Glutathione Glutathione Glutathione->GPX4 Cofactor Lipid_Peroxides->Lipid_ROS

Figure 2: this compound-induced ferroptosis via GPX4 inhibition.
Cytotoxicity in Various Cancer Cell Lines

This compound has demonstrated cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound in different cancer cell lines are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7 Breast CancerNot explicitly found[8][9][10][11][12]
MDA-MB-231 Breast CancerNot explicitly found[8][9][10][11][12]
Jurkat LeukemiaInferior to quercetin[13]
SMMC-7721 Hepatocellular Carcinoma~10-15[14]
Huh-7 Hepatocellular Carcinoma~10-15[14]

Note: While several studies investigated the effects of this compound on MCF-7 and MDA-MB-231 cells, specific IC50 values were not consistently reported in the searched literature. The effect on Jurkat cells was described as less potent than quercetin.

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects, primarily through the modulation of inflammatory mediators and signaling pathways.

Inhibition of Pro-inflammatory Mediators

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[4][15] It also down-regulates the activities of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes involved in the synthesis of prostaglandins and leukotrienes, respectively.[4]

Modulation of the Nrf2 Pathway

The antioxidant and anti-inflammatory effects of this compound are, in part, mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[16][17] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Signaling Pathway: Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of stimuli like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription.[18][19][20]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Induces Dissociation Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Promotes Degradation Nrf2_Keap1->Nrf2_cyto Releases Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (various concentrations) seed_cells->treat_cells incubate Incubate (e.g., 24-72h) treat_cells->incubate add_reagent Add CCK-8 or MTT Reagent incubate->add_reagent incubate_reagent Incubate (1-4h) add_reagent->incubate_reagent read_absorbance Measure Absorbance incubate_reagent->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability end End calculate_viability->end

References

Rhamnazin and Its Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnazin, an O-methylated flavonol found in various plants, has emerged as a promising natural compound with a diverse range of biological activities. As a derivative of quercetin, this compound and its synthetic and natural derivatives have garnered significant interest in the scientific community for their potential therapeutic applications. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on their anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

Anticancer Activities

This compound and its derivatives have demonstrated significant potential as anticancer agents by influencing various hallmarks of cancer, including proliferation, invasion, and angiogenesis.

Inhibition of Cancer Cell Proliferation

This compound has been shown to inhibit the proliferation of various cancer cell lines. Notably, it induces ferroptosis, a form of iron-dependent programmed cell death, in hepatocellular carcinoma (HCC) cells.[1] The cytotoxic effects of this compound and its derivatives have been quantified through IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundSMMC-7721Hepatocellular Carcinoma15[1]
This compoundHuh-7Hepatocellular Carcinoma19.8[1]
7,3'-di-O-methyltaxifolinHCT-116Colon Cancer33 µg/mL[2]
This compoundHCT-116Colon Cancer34 µg/mL[2]
QuercetinHCT-116Colon Cancer36 µg/mL[2]
Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has been identified as a potent inhibitor of angiogenesis, primarily through its interaction with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[3] By inhibiting the phosphorylation of VEGFR2, this compound effectively blocks downstream signaling cascades, including the MAPK, STAT3, and Akt pathways, which are crucial for endothelial cell proliferation, migration, and tube formation.[4][5]

Inhibition of Invasion and Metastasis

The invasive and metastatic potential of cancer cells is a major contributor to cancer-related mortality. This compound has been shown to suppress the invasion of hepatocellular carcinoma cells, as demonstrated in Transwell assays.[1]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to be protective against lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells.[6][7][8] The anti-inflammatory effects of this compound are mediated, in part, through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LO), and by reducing the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[8]

CompoundCell LineActivityIC50Reference
This compoundRAW 264.7Inhibition of LPS-induced cytotoxicity and pro-inflammatory enzymesNot specified[7][8]

Antioxidant Activity

This compound possesses antioxidant properties, which contribute to its protective effects against cellular damage. As a flavonoid, its structure allows it to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. The antioxidant capacity of flavonoids is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

CompoundAssayIC50Reference
This compoundDPPH Radical ScavengingData not available
This compoundABTS Radical ScavengingData not available

Antimicrobial Activity

While less explored than its other biological activities, this compound has also demonstrated antimicrobial properties. Further research is needed to fully characterize its spectrum of activity and mechanism of action against various pathogens.

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating several key signaling pathways within the cell.

VEGFR2 Signaling Pathway

This compound's anti-angiogenic effects are primarily mediated through the inhibition of the VEGFR2 signaling pathway. Upon binding of VEGF, VEGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. This compound directly inhibits the phosphorylation of VEGFR2, thereby blocking these downstream effects.[3][4][5]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation This compound This compound This compound->pVEGFR2 Inhibits PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K STAT3 STAT3 pVEGFR2->STAT3 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration STAT3->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: this compound inhibits the VEGFR2 signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. This compound has been shown to activate the Nrf2 pathway, contributing to its antioxidant and anti-inflammatory effects.[9]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates This compound This compound This compound->Keap1 Modulates Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds/Inhibits Nrf2_nuclear Nrf2 Nrf2_cyto->Nrf2_nuclear Translocation ARE ARE Nrf2_nuclear->ARE Binds AntioxidantGenes Antioxidant & Cytoprotective Genes ARE->AntioxidantGenes Activates Transcription

Caption: this compound activates the Nrf2 antioxidant pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound has been shown to inhibit the NF-κB pathway, which is a key mechanism of its anti-inflammatory action.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ProInflammatoryStimuli Pro-inflammatory Stimuli (e.g., LPS) IKK IKK ProInflammatoryStimuli->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_cyto NF-κB IkB->NFkB_cyto Releases NFkB_nuclear NF-κB NFkB_cyto->NFkB_nuclear Translocation InflammatoryGenes Inflammatory Genes (e.g., COX-2, iNOS) NFkB_nuclear->InflammatoryGenes Activates Transcription

Caption: this compound inhibits the NF-κB inflammatory pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's biological activities.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Principle: Viable cells with active metabolism convert MTT into a purple formazan product.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

Transwell Invasion Assay

This assay is used to assess the invasive potential of cancer cells.

  • Principle: Cells are seeded in the upper chamber of a Transwell insert coated with a basement membrane matrix (e.g., Matrigel). Chemoattractants in the lower chamber stimulate the cells to invade through the matrix and migrate to the other side of the membrane.

  • Procedure:

    • Coat the upper surface of the Transwell insert with Matrigel.

    • Seed cancer cells in serum-free medium in the upper chamber.

    • Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

    • Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

    • Remove non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface of the membrane.

    • Count the number of stained cells under a microscope.

Transwell_Invasion_Assay_Workflow Start Start Coat Coat Transwell insert with Matrigel Start->Coat Seed Seed cells in upper chamber Coat->Seed AddChemo Add chemoattractant to lower chamber Seed->AddChemo Incubate Incubate AddChemo->Incubate Remove Remove non-invading cells Incubate->Remove FixStain Fix and stain invading cells Remove->FixStain Count Count cells FixStain->Count End End Count->End

Caption: Workflow for the Transwell invasion assay.

Endothelial Cell Tube Formation Assay

This assay is a model for in vitro angiogenesis.

  • Principle: Endothelial cells, when cultured on a basement membrane extract, differentiate and form capillary-like structures.

  • Procedure:

    • Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel).

    • Seed endothelial cells (e.g., HUVECs) onto the matrix.

    • Treat the cells with this compound or its derivatives.

    • Incubate for a period that allows for tube formation (e.g., 4-12 hours).

    • Visualize and photograph the tube-like structures using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.

Western Blot Analysis for VEGFR2 Phosphorylation

This technique is used to detect the phosphorylation status of VEGFR2.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the total and phosphorylated forms of the target protein.

  • Procedure:

    • Treat endothelial cells with VEGF in the presence or absence of this compound.

    • Lyse the cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (p-VEGFR2).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for total VEGFR2 to normalize the results.

Structure-Activity Relationship

The biological activity of flavonoids is closely linked to their chemical structure. For this compound, which is a dimethylated derivative of quercetin, the presence and position of methoxy and hydroxyl groups on the flavonoid skeleton are critical determinants of its activity.[1]

  • Hydroxyl Groups: The number and position of hydroxyl groups influence the antioxidant activity of flavonoids by affecting their ability to donate hydrogen atoms and stabilize free radicals.

  • Methoxy Groups: Methylation of hydroxyl groups can alter the lipophilicity of the molecule, potentially enhancing its bioavailability and cellular uptake. This modification can also influence the interaction of the flavonoid with specific protein targets. For instance, the methylation pattern in this compound may contribute to its specific inhibitory activity against VEGFR2.

Further studies on a wider range of this compound derivatives are needed to fully elucidate the structure-activity relationships for its various biological effects. This knowledge will be crucial for the rational design of more potent and selective analogs for therapeutic development.

Conclusion

This compound and its derivatives represent a promising class of natural compounds with multifaceted biological activities. Their ability to target key pathways involved in cancer, inflammation, and oxidative stress highlights their potential for the development of novel therapeutic agents. This technical guide provides a foundational understanding of the biological properties of this compound, offering valuable insights for researchers and drug developers. Further investigation into the quantitative structure-activity relationships and the in vivo efficacy of this compound and its derivatives is warranted to translate these promising preclinical findings into clinical applications.

References

Rhamnazin: An O-Methylated Flavonol with Therapeutic Potential - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Rhamnazin, a naturally occurring O-methylated flavonol, has garnered significant scientific interest due to its diverse pharmacological activities. As a derivative of quercetin, its structural modifications, specifically the methylation at the 3' and 7' positions, contribute to its unique biological profile.[1][2] This technical guide provides an in-depth overview of this compound for researchers, scientists, and drug development professionals. It covers its chemical properties, biosynthesis, and multifaceted mechanisms of action, including its roles in oncology, inflammation, and oxidative stress. The guide details key signaling pathways modulated by this compound, presents quantitative data on its biological efficacy, and offers comprehensive experimental protocols for its evaluation.

Introduction to this compound

This compound (3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one) is a flavonoid found in various plants, including those of the Rhamnus genus.[3][4] Structurally, it is a dimethoxyflavone, functionally related to quercetin, where the hydroxyl groups at the 3' and 7' positions are replaced by methoxy groups.[1][2] This O-methylation is a critical structural feature that influences its bioavailability and biological activity, distinguishing it from its parent compound, quercetin.[5] this compound has demonstrated a range of promising therapeutic properties, including anti-angiogenic, anti-tumor, antioxidant, and anti-inflammatory effects.[6][7]

Physicochemical Properties

A clear understanding of this compound's physical and chemical characteristics is fundamental for its application in research and development.

PropertyValueReference
CAS Number 552-54-5[4]
Molecular Formula C₁₇H₁₄O₇[2][4]
Molar Mass 330.29 g/mol [2][4]
IUPAC Name 3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one[2]
Synonyms 3',7-Dimethylquercetin, 7,3'-Di-O-methylquercetin[2]
Appearance Yellow powder[8]
Solubility Soluble in organic solvents, limited solubility in water.

Biosynthesis and Metabolism

This compound is synthesized in plants via the flavonoid biosynthesis pathway, which originates from the phenylpropanoid pathway.[9][10] It is an O-methylated derivative of the widely distributed flavonol, quercetin. The biosynthesis involves specific O-methyltransferase (OMT) enzymes that catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to the hydroxyl groups of a flavonoid precursor.[4][11]

The key enzymatic step in the formation of this compound from its precursor, isorhamnetin (3'-O-methylquercetin), is catalyzed by the enzyme 3-methylquercetin 7-O-methyltransferase . This enzyme uses SAM as the methyl donor to produce S-adenosyl homocysteine and this compound.[4] Further metabolism of this compound can occur, for instance, the enzyme 3,7-dimethylquercetin 4'-O-methyltransferase can convert this compound to ayanin.[4]

G cluster_flavonoid_pathway Flavonoid Biosynthesis cluster_methylation O-Methylation Steps Phenylalanine Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA Phenylalanine->p-Coumaroyl-CoA Phenylpropanoid Pathway Chalcones Chalcones p-Coumaroyl-CoA->Chalcones Flavanones Flavanones Chalcones->Flavanones Dihydroflavonols Dihydroflavonols Flavanones->Dihydroflavonols Quercetin Quercetin Dihydroflavonols->Quercetin Isorhamnetin Isorhamnetin Quercetin->Isorhamnetin O-methyltransferase (3'-OH) This compound This compound Isorhamnetin->this compound 3-methylquercetin 7-O-methyltransferase

Figure 1: Simplified biosynthetic pathway of this compound.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for drug development. Its mechanisms of action are multifaceted, often involving the modulation of key cellular signaling pathways.

Anti-Cancer and Anti-Angiogenic Activity

This compound has demonstrated potent anti-cancer properties, particularly through its ability to inhibit angiogenesis and induce a novel form of cell death known as ferroptosis.

4.1.1. Inhibition of VEGFR2 Signaling

A primary mechanism for this compound's anti-angiogenic effect is its direct inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[12] By targeting VEGFR2, this compound blocks the downstream signaling cascades crucial for endothelial cell proliferation, migration, and tube formation, which are essential processes for the formation of new blood vessels that supply tumors.[12][13] Specifically, this compound has been shown to inhibit the VEGF-induced phosphorylation of VEGFR2 at tyrosine residue 951 (Tyr951), subsequently suppressing the activation of downstream pathways including MAPK, STAT3, and Akt.[13][14]

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR2 (Tyr951) VEGFR2->P_VEGFR2 Phosphorylation This compound This compound This compound->P_VEGFR2 Inhibits MAPK MAPK P_VEGFR2->MAPK STAT3 STAT3 P_VEGFR2->STAT3 Akt Akt P_VEGFR2->Akt Proliferation Endothelial Cell Proliferation MAPK->Proliferation TubeFormation Tube Formation (Angiogenesis) MAPK->TubeFormation Migration Migration STAT3->Migration STAT3->TubeFormation Akt->Proliferation Akt->TubeFormation G This compound This compound GPX4 GPX4 This compound->GPX4 Inhibits Expression Lipid_ROS Lipid ROS GPX4->Lipid_ROS Reduces GSH Glutathione (GSH) GSH->GPX4 Cofactor Membrane Cell Membrane Lipid_ROS->Membrane Peroxidation Ferroptosis Ferroptosis Membrane->Ferroptosis Leads to G OxidativeStress Oxidative Stress (e.g., LPS) Keap1 Keap1 OxidativeStress->Keap1 Inactivates Inflammation Inflammation & Cellular Damage OxidativeStress->Inflammation This compound This compound This compound->Keap1 Inactivates? Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to AntioxidantEnzymes Antioxidant & Detoxifying Enzymes ARE->AntioxidantEnzymes Upregulates Transcription AntioxidantEnzymes->OxidativeStress Neutralizes AntioxidantEnzymes->Inflammation Reduces G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A1 Target Identification (e.g., VEGFR2 Kinase Assay) A2 Cytotoxicity/Proliferation (MTT/CCK-8 Assay) A1->A2 A3 Cell Function Assays (Migration, Invasion, Tube Formation) A2->A3 A4 Mechanism of Action (Western Blot, qPCR, ELISA) A3->A4 B1 Animal Model Selection (e.g., Xenograft, ALI) A4->B1 Proceed if promising B2 Dosing & Administration (Oral, i.p.) B1->B2 B3 Efficacy Assessment (Tumor size, Inflammatory markers) B2->B3 B4 Histopathology & Immunohistochemistry B3->B4 Start This compound Compound Start->A1

References

An In-depth Technical Guide to the Ethnobotanical Uses of Plants Containing Rhamnazin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnazin (7,3'-di-O-methylquercetin) is a bioactive flavonol found in a variety of medicinal plants. This technical guide provides a comprehensive overview of the ethnobotanical uses of this compound-containing plants, alongside a detailed examination of the compound's pharmacological activities and underlying molecular mechanisms. This document is intended to serve as a resource for researchers and professionals in the fields of ethnopharmacology, natural product chemistry, and drug discovery. It summarizes quantitative data on this compound content, details experimental protocols for its isolation and biological evaluation, and visualizes key signaling pathways modulated by this flavonoid.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously present in the plant kingdom, renowned for their broad spectrum of biological activities. Among these, this compound, an O-methylated derivative of quercetin, has garnered significant scientific interest. It is found in various plant genera, including Rhamnus, Artemisia, Alnus, Betula, and Aesculus.[1] Traditional medicine systems across the globe have long utilized plants containing this compound to treat a variety of ailments, particularly those related to inflammation, infections, and cellular damage. This guide aims to bridge the gap between the traditional ethnobotanical knowledge and modern scientific understanding of this compound's therapeutic potential.

Ethnobotanical Uses of this compound-Containing Plants

The traditional use of plants rich in flavonoids like this compound often correlates with the compound's known biological activities. These plants have been empirically selected over centuries for their healing properties.

  • Rhamnus (Buckthorn): Species within the Rhamnus genus are perhaps the most well-known sources of this compound. Traditionally, various parts of these plants have been used to treat conditions such as cancer, wounds, jaundice, hepatitis, gonorrhea, and inflammatory disorders.[2] The laxative properties of some Rhamnus species are also widely recognized in traditional medicine.

  • Artemisia (Mugwort, Wormwood): The genus Artemisia has a long history of use in traditional medicine across Asia and Europe for treating inflammatory conditions, gastrointestinal disorders, and parasitic infections.[3][4][5][6] The presence of flavonoids, including this compound, contributes to the anti-inflammatory and antioxidant effects of these plants.

  • Alnus (Alder): Various Alnus species have been traditionally used to treat a range of ailments including cancer, hepatitis, and inflammatory conditions of the uterus.[6][7] The bark and leaves are often used externally for skin complaints and wound healing due to their astringent and anti-inflammatory properties.[7][8]

  • Betula (Birch): The bark and leaves of Betula species are traditionally used in many cultures to treat inflammatory conditions such as arthritis and rheumatism, as well as for skin ailments and wound healing.[1][3][9][10] These uses are consistent with the anti-inflammatory and antioxidant properties attributed to their flavonoid constituents.

  • Aesculus (Horse Chestnut): Aesculus hippocastanum has a history of traditional use for chronic venous insufficiency, hemorrhoids, and postoperative edema.[11][12][13] The flavonoids present in horse chestnut are known to strengthen capillaries and possess anti-inflammatory effects.[12]

Quantitative Analysis of this compound in Plants

The concentration of this compound can vary significantly between plant species, the part of the plant used, and the geographical location. High-performance liquid chromatography (HPLC) is the most common analytical technique for the quantification of this compound in plant materials.

Table 1: this compound Content in Various Plant Species

Plant SpeciesPlant PartThis compound Content (mg/100g DW)Reference
Rhamnus davuricaHerb1.52[14]
Rhamnus pallasii subsp. sintenisiiFruit, Leaf, Bark, RootPresent (unquantified)

Note: This table is intended to be illustrative. A comprehensive, standardized dataset on this compound content across a wide range of plants is still an area of active research.

Experimental Protocols

Extraction and Isolation of this compound

The following is a general protocol for the extraction and isolation of this compound from plant material, which can be adapted based on the specific plant matrix.

Protocol 1: Extraction and Isolation of Flavonoids from Rhamnus Species

  • Plant Material Preparation: Air-dry the plant material (e.g., leaves, bark) at room temperature and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with 80% methanol at room temperature for 24 hours.

    • Filter the extract and repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound is expected to be enriched in the ethyl acetate and n-butanol fractions.

  • Column Chromatography:

    • Subject the this compound-rich fraction to column chromatography on silica gel.

    • Elute the column with a gradient of chloroform and methanol (e.g., 100:0 to 80:20).

    • Collect the fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualizing under UV light.

  • Purification:

    • Combine the fractions containing this compound and further purify using preparative HPLC or Sephadex LH-20 column chromatography to yield pure this compound.

  • Structure Elucidation: Confirm the identity of the isolated compound as this compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Biological Activity Assays

Protocol 2: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 1-100 µg/mL) to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or quercetin can be used as a positive control.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined from a dose-response curve.

Protocol 3: ABTS Radical Cation Scavenging Assay

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to 10 µL of various concentrations of this compound (e.g., 1-100 µg/mL).

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Trolox or ascorbic acid can be used as a positive control.

  • Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Protocol 4: Nitric Oxide (NO) Inhibition Assay using Griess Reagent in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide production.

  • Nitrite Measurement:

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve of sodium nitrite is used to quantify the nitrite concentration.

  • Calculation: Determine the percentage of NO inhibition relative to the LPS-stimulated control group.

Protocol 5: VEGFR2 Kinase Assay

  • Assay Principle: This assay measures the ability of this compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The assay typically quantifies the amount of ATP consumed during the phosphorylation of a substrate by the kinase.

  • Reagents: Recombinant human VEGFR2 kinase, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a kinase assay buffer. A detection reagent such as Kinase-Glo® is used to measure the remaining ATP.

  • Assay Procedure (in a 96-well plate):

    • To each well, add the kinase buffer, substrate, and ATP.

    • Add various concentrations of this compound or a known VEGFR2 inhibitor (e.g., Sunitinib) as a positive control.

    • Initiate the kinase reaction by adding the VEGFR2 enzyme.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the Kinase-Glo® reagent.

    • Measure the luminescence, which is inversely proportional to the kinase activity.

  • Calculation: Determine the percentage of inhibition and the IC₅₀ value for this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways, particularly those involved in angiogenesis and the antioxidant response.

Inhibition of VEGFR2 Signaling Pathway

This compound has been identified as a potent inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels). By inhibiting this pathway, this compound can suppress tumor growth and metastasis. This compound has been shown to inhibit the phosphorylation of VEGFR2 at Tyr951, which in turn affects the activation of downstream signaling molecules such as MAPK, AKT, and STAT3.[7][10]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to pVEGFR2 p-VEGFR2 (Tyr951) VEGFR2->pVEGFR2 Autophosphorylation This compound This compound This compound->pVEGFR2 Inhibits PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K MAPK MAPK pVEGFR2->MAPK STAT3 STAT3 pVEGFR2->STAT3 Proliferation Cell Proliferation PLCg->Proliferation Migration Cell Migration PLCg->Migration Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT MAPK->Proliferation MAPK->Migration MAPK->Angiogenesis STAT3->Proliferation STAT3->Migration STAT3->Angiogenesis AKT->Proliferation AKT->Migration AKT->Angiogenesis

VEGFR2 signaling inhibition by this compound.
Activation of the Nrf2-Antioxidant Response Element (ARE) Pathway

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). This compound can interrupt the Nrf2-Keap1 protein-protein interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, leading to their transcription and subsequent protection of the cell from oxidative damage.[9]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Disrupts Interaction Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Keap1 Keap1 Keap1_Nrf2->Keap1 Ub Ubiquitin Nrf2_cyto->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1->Nrf2_cyto Binds to & targets for degradation Proteasome Proteasomal Degradation Ub->Proteasome Maf Maf Nrf2_nuc->Maf Heterodimerizes with ARE ARE Maf->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Gene Expression ARE->Antioxidant_Genes Induces Transcription

References

Rhamnazin: A Comprehensive Technical Review of Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Rhamnazin, a naturally occurring O-methylated flavonol found in various plants, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth review of the therapeutic potential of this compound, focusing on its anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways to support further research and drug development efforts.

Anticancer Potential

This compound has demonstrated notable anticancer effects across various cancer types, primarily through the inhibition of key signaling pathways involved in tumor growth and angiogenesis, and the induction of alternative cell death mechanisms.

Mechanism of Action
  • VEGFR2 Inhibition: this compound acts as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By inhibiting VEGFR2, this compound disrupts downstream signaling cascades, including the MAPK, AKT, and STAT3 pathways, which are crucial for endothelial cell proliferation, migration, and tube formation[1][2][3].

  • Induction of Ferroptosis: In hepatocellular carcinoma (HCC) cells, this compound has been shown to induce ferroptosis, an iron-dependent form of programmed cell death. This is achieved by reducing the expression of Glutathione Peroxidase 4 (GPX4), a key enzyme involved in protecting cells from lipid peroxidation[4].

Quantitative Data: In Vitro Efficacy

The anti-proliferative activity of this compound has been quantified in several cancer cell lines, with IC50 values indicating its potency.

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Breast Cancer19[1]
MCF-7Breast Cancer27[1]
SK-BR-3Breast Cancer32[1]
T-47DBreast Cancer41[1]
HCC1937Breast Cancer64[1]

VEGFR2 Kinase Inhibition:

TargetIC50 (µM)Reference
VEGFR2 Kinase4.68[1]
Experimental Protocols

1.3.1. VEGFR2 Kinase Assay (General Protocol)

This protocol outlines the general steps for assessing the inhibitory effect of a compound like this compound on VEGFR2 kinase activity.

  • Reagent Preparation: Thaw and prepare 5x Kinase Buffer, ATP, and the substrate (e.g., Poly-Glu,Tyr 4:1). Prepare a 1x Kinase Buffer by diluting the 5x stock with distilled water[5].

  • Master Mix Preparation: Create a master mix containing 1x Kinase Buffer, ATP, and the substrate[5].

  • Plate Setup: Add the master mix to all wells of a 96-well plate. Add the test inhibitor (this compound) at various concentrations to the designated wells. Include "Positive Control" wells (with enzyme but no inhibitor) and "Blank" wells (without enzyme)[5].

  • Enzyme Addition: Dilute the VEGFR2 kinase to the desired concentration in 1x Kinase Buffer. Initiate the reaction by adding the diluted enzyme to the "Positive Control" and "Test Inhibitor" wells[5].

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes)[5].

  • Detection: Add a detection reagent (e.g., Kinase-Glo™ MAX) to each well to measure the remaining ATP, which is inversely proportional to kinase activity. Incubate at room temperature as per the reagent's instructions[5].

  • Luminescence Reading: Measure the luminescence using a microplate reader. The "Blank" values are subtracted from all other readings to normalize the results[5].

1.3.2. This compound-Induced Ferroptosis Assessment in Hepatocellular Carcinoma (HCC) Cells

This protocol describes the key steps to investigate this compound's ability to induce ferroptosis in HCC cells.

  • Cell Culture and Treatment: Culture HCC cell lines (e.g., SMMC-7721 and Huh-7) under standard conditions. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours)[4].

  • Assessment of Ferroptosis Hallmarks:

    • Lipid Peroxidation: Measure the levels of malondialdehyde (MDA), a product of lipid peroxidation, using a commercially available kit[4].

    • Reactive Oxygen Species (ROS) and Ferrous Iron (Fe2+) Levels: Quantify intracellular ROS and Fe2+ levels using appropriate fluorescent probes and detection methods (e.g., ELISA)[4].

    • GSH/GSSG Ratio: Determine the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) as an indicator of oxidative stress, using a suitable assay kit[4].

  • Mechanism of Action Analysis:

    • Western Blotting: Analyze the protein expression levels of key ferroptosis-related proteins, such as GPX4 and system xc-, in this compound-treated and control cells[4].

    • Rescue Experiments: To confirm the role of GPX4, overexpress GPX4 in HCC cells and then treat with this compound. Assess whether GPX4 overexpression can reverse the ferroptotic effects of this compound[4].

Signaling Pathway Diagrams

Rhamnazin_Anticancer_Signaling cluster_VEGFR2 VEGFR2 Signaling Pathway cluster_Ferroptosis Ferroptosis Induction in HCC This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK STAT3 STAT3 VEGFR2->STAT3 Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) PLCg->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis MAPK->Angiogenesis STAT3->Angiogenesis Rhamnazin2 This compound GPX4 GPX4 Rhamnazin2->GPX4 Inhibits Expression Lipid_Peroxidation Lipid Peroxidation GPX4->Lipid_Peroxidation Reduces Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: this compound's anticancer mechanisms: VEGFR2 inhibition and ferroptosis induction.

Anti-inflammatory and Antioxidant Potential

This compound exhibits significant anti-inflammatory and antioxidant properties, suggesting its potential in managing conditions associated with chronic inflammation and oxidative stress.

Mechanism of Action
  • Inhibition of Pro-inflammatory Mediators: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been shown to down-regulate the activities of pro-inflammatory enzymes cyclooxygenase (COX) and 5-lipoxygenase (5-LO)[6][7]. It also modulates the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including nitric oxide (NO)[6][7].

  • Nrf2 Pathway Activation: this compound has been observed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. This activation contributes to its protective effects against oxidative stress[8][9].

Quantitative Data: In Vitro and In Vivo Effects
Cell/Animal ModelEffectDosage/ConcentrationReference
RAW 264.7 MacrophagesDown-regulation of COX and 5-LO activities1, 5, and 10 µM[6][7]
RAW 264.7 MacrophagesModulation of ROS/RNS production1, 5, and 10 µM[6][7]
Rat Model of Acute Lung InjuryAttenuation of inflammatory parameters5, 10, and 20 mg/kg (i.p.)[1]
Experimental Protocols

2.3.1. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

This protocol outlines the measurement of this compound's effect on NO production.

  • Cell Culture and Stimulation: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with lipopolysaccharide (LPS) (e.g., 1 µg/mL)[10][11].

  • Incubation: Incubate the cells for a further period (e.g., 24 hours) to allow for NO production[11].

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: After a short incubation period, measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader. The absorbance is proportional to the nitrite concentration, which reflects NO production.

  • Data Analysis: Calculate the percentage inhibition of NO production by comparing the absorbance of this compound-treated wells to the LPS-stimulated control wells.

2.3.2. Nrf2 Nuclear Translocation Assay (General Protocol)

This protocol describes a general method to assess the activation of the Nrf2 pathway.

  • Cell Treatment: Treat cells with this compound at various concentrations and for different time points.

  • Nuclear and Cytoplasmic Fractionation: Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts using a commercial kit.

  • Western Blot Analysis: Perform Western blotting on both the nuclear and cytoplasmic fractions. Use antibodies specific for Nrf2 to detect its presence in each fraction. Lamin B1 and β-actin can be used as nuclear and cytoplasmic loading controls, respectively. An increased Nrf2 signal in the nuclear fraction indicates translocation and activation.

  • Immunofluorescence: Alternatively, fix and permeabilize the treated cells. Incubate with an anti-Nrf2 antibody followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA dye (e.g., DAPI). Visualize the cells using a fluorescence microscope to observe the localization of Nrf2.

Signaling Pathway Diagram

Rhamnazin_AntiInflammatory_Antioxidant cluster_AntiInflammatory Anti-inflammatory Pathway cluster_Antioxidant Antioxidant Pathway (Nrf2 Activation) LPS LPS Macrophage Macrophage LPS->Macrophage Activates Rhamnazin_AI This compound COX_5LO COX & 5-LO Rhamnazin_AI->COX_5LO Inhibits Macrophage->COX_5LO Induces Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., NO) COX_5LO->Pro_inflammatory_Mediators Rhamnazin_AO This compound Keap1 Keap1 Rhamnazin_AO->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus and Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription

Caption: this compound's anti-inflammatory and antioxidant signaling pathways.

Neuroprotective Potential

Emerging evidence suggests that this compound may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.

Mechanism of Action

While the exact mechanisms are still under investigation, the neuroprotective effects of this compound are likely linked to its potent antioxidant and anti-inflammatory activities, which are known to play a crucial role in mitigating neuronal damage in various neurodegenerative conditions.

Preclinical Evidence

Studies in animal models are needed to provide quantitative data on the neuroprotective efficacy of this compound. Behavioral tests such as the Morris water maze could be employed to assess cognitive improvements.

Experimental Protocols

3.3.1. Morris Water Maze for Assessing Spatial Learning and Memory

This protocol describes a standard method to evaluate the effect of a compound like this compound on cognitive function in rodents.

  • Apparatus: A large circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the pool.

  • Acquisition Phase: For several consecutive days, place the animal into the pool from different starting positions and allow it to find the hidden platform. Record the escape latency (time to find the platform) and path length for each trial[12][13][14].

  • Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set duration (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Compare the escape latencies and time spent in the target quadrant between this compound-treated and control groups to assess for improvements in spatial learning and memory.

Pharmacokinetics and Bioavailability

Limited information is currently available on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. Further studies are crucial to determine its bioavailability, metabolic fate, and optimal dosing strategies for potential clinical applications. In vivo studies in animal models, such as rats, are necessary to determine key pharmacokinetic parameters like Cmax, Tmax, and AUC[15][16][17][18].

Clinical Trials

To date, there is a lack of registered clinical trials specifically investigating the therapeutic effects of this compound in humans. The preclinical data presented in this review provide a strong rationale for initiating well-designed clinical studies to evaluate the safety and efficacy of this compound for various therapeutic indications.

Conclusion

This compound is a promising natural compound with multifaceted therapeutic potential, particularly in the areas of oncology, inflammation, and neuroprotection. Its well-defined mechanisms of action, including VEGFR2 inhibition and induction of ferroptosis, provide a solid foundation for its development as a novel therapeutic agent. The quantitative data from preclinical studies are encouraging; however, further research is imperative to fully elucidate its pharmacokinetic profile, long-term safety, and efficacy in human clinical trials. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate and guide future investigations into this promising phytomedicine.

References

Rhamnazin Metabolism and Biotransformation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnazin, an O-methylated flavonol found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Understanding the metabolic fate and biotransformation of this compound is crucial for elucidating its mechanisms of action, optimizing its therapeutic potential, and ensuring its safety and efficacy in clinical applications. This technical guide provides an in-depth overview of this compound metabolism, detailing its absorption, distribution, enzymatic and microbial biotransformation, and excretion. It summarizes key quantitative data, provides detailed experimental protocols for studying its metabolism, and visualizes the intricate signaling pathways modulated by this promising natural compound.

Introduction

This compound (3,5,4'-trihydroxy-7,3'-dimethoxyflavone) is a naturally occurring flavonoid distinguished by its O-methylated structure, a modification known to influence the bioavailability and biological activity of flavonoids. Found in plants such as Rhamnus species, it shares a common flavonol backbone with quercetin but possesses methoxy groups at the 7 and 3' positions. These structural nuances significantly impact its metabolic profile and interaction with physiological systems. This guide serves as a comprehensive resource for researchers investigating the metabolism and biotransformation of this compound, offering insights into its journey through the body and its molecular interactions.

This compound Metabolism and Pharmacokinetics

The metabolism of flavonoids like this compound is a complex process involving host enzymes and the gut microbiota, which collectively determine its systemic exposure and biological effects. While specific pharmacokinetic data for this compound is limited in publicly available literature, the general principles of flavonoid metabolism provide a framework for understanding its absorption, distribution, metabolism, and excretion (ADME).

Absorption, Distribution, Metabolism, and Excretion (ADME)

Like many flavonoids, this compound's bioavailability is expected to be influenced by its chemical structure. The presence of methoxy groups can increase its lipophilicity, potentially enhancing its absorption across the intestinal barrier compared to more polar flavonoids. Following absorption, this compound would be distributed to various tissues, where it can exert its biological effects before undergoing metabolic transformations and eventual excretion.

Table 1: Predicted ADME Properties of this compound (In Silico Data)

Parameter Predicted Value/Characteristic Source
Bioavailability High (in silico prediction) [1]
Blood-Brain Barrier Permeation Potential to cross (in silico prediction) [1]
P-glycoprotein Substrate Potential substrate (in silico prediction) [1]

| CYP Inhibition | Potential inhibitor of CYP2C9, CYP2C6, and CYP3A4 (in silico prediction) |[1] |

Note: The data in this table is based on in silico predictions and should be confirmed by experimental studies.

Enzymatic Biotransformation

Once absorbed, this compound is subject to extensive phase I and phase II metabolism, primarily in the liver and intestinal epithelial cells.

  • Phase I Metabolism: This phase involves oxidation, reduction, and hydrolysis reactions. For this compound, oxidation is a key pathway. Studies have shown that under ambient conditions, this compound can undergo oxidation to form a benzofuranone derivative, 2,4-dihydroxy-2-(4'-hydroxy-3'-methoxybenzoyl)-6-methoxy-benzofuran-3(2H)-one, particularly in the absence of oxygen[2][3]. Cytochrome P450 (CYP) enzymes are also predicted to be involved in its metabolism, and this compound itself may inhibit certain CYP isoforms, suggesting a potential for drug-drug interactions[1].

  • Phase II Metabolism: This phase involves conjugation reactions that increase the water solubility of the metabolites, facilitating their excretion. Key phase II enzymes include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which catalyze glucuronidation and sulfation, respectively. While specific studies on this compound are scarce, it is anticipated that the hydroxyl groups on the this compound molecule are primary sites for these conjugation reactions.

The enzymatic conversion of isorhamnetin to this compound is catalyzed by 3-methylquercetin 7-O-methyltransferase, which utilizes S-adenosyl methionine as a methyl group donor. Subsequently, this compound can be further methylated to ayanin by the enzyme 3,7-dimethylquercetin 4'-O-methyltransferase[3].

Gut Microbiota Biotransformation

A significant portion of ingested flavonoids that are not absorbed in the small intestine reach the colon, where they are extensively metabolized by the gut microbiota. The gut microbiota possesses a vast array of enzymes capable of performing reactions that host enzymes cannot, such as deglycosylation, demethylation, dehydroxylation, and ring fission.

For O-methylated flavonols like this compound, microbial enzymes such as α-L-rhamnosidases can cleave glycosidic bonds if it exists in a glycosylated form. More importantly, gut bacteria can demethylate the methoxy groups, potentially converting this compound into its more hydrophilic parent flavonoids, which can then undergo further degradation into smaller phenolic acids and other aromatic compounds. The specific bacterial species and enzymes involved in this compound metabolism are an active area of research.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolism and biotransformation of this compound.

In Vitro Metabolism using Liver Microsomes/S9 Fractions

This protocol is designed to assess the phase I and phase II metabolism of this compound using subcellular liver fractions.

Materials:

  • This compound

  • Human or rat liver microsomes or S9 fraction

  • NADPH regenerating system (for Phase I)

  • UDPGA (for glucuronidation)

  • PAPS (for sulfation)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or methanol (for reaction termination)

  • Internal standard (for quantification)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes or S9 fraction, and this compound at the desired concentration.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the appropriate cofactor(s) (NADPH for Phase I; NADPH and UDPGA/PAPS for combined Phase I and II).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold ACN or methanol containing an internal standard.

  • Protein Precipitation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to identify and quantify the remaining this compound and its metabolites.

In Vivo Metabolism in a Rat Model

This protocol outlines a typical in vivo study to investigate the pharmacokinetics and metabolism of this compound in rats.

Materials:

  • Sprague-Dawley rats

  • This compound formulation for oral or intravenous administration

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., heparinized tubes)

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimate rats to the experimental conditions for at least one week.

  • Dosing: Administer a single dose of this compound to the rats either orally (by gavage) or intravenously.

  • Sample Collection:

    • Blood: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes. Centrifuge to obtain plasma and store at -80°C.

    • Urine and Feces: House the rats in metabolic cages and collect urine and feces at specified intervals (e.g., 0-12h, 12-24h). Store samples at -80°C.

  • Sample Preparation:

    • Plasma: Perform protein precipitation using ACN or methanol, followed by centrifugation.

    • Urine: Dilute with an appropriate solvent and centrifuge.

    • Feces: Homogenize with a suitable solvent, extract the analytes, and centrifuge.

  • LC-MS/MS Analysis: Analyze the prepared samples to quantify this compound and its metabolites.

Analytical Method for Quantification of this compound and Metabolites

A validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method is essential for the accurate quantification of this compound and its metabolites in biological matrices.

Instrumentation:

  • HPLC system coupled with a triple quadrupole mass spectrometer.

  • C18 reversed-phase column.

Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from low to high percentage of mobile phase B.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30-40°C.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for this compound and its expected metabolites.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in angiogenesis, cell proliferation, and cell death.

VEGFR2 Signaling Pathway

This compound is a known inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling[4]. By inhibiting the phosphorylation of VEGFR2, this compound can block downstream signaling cascades that are crucial for angiogenesis, the formation of new blood vessels.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK STAT3 STAT3 VEGFR2->STAT3 This compound This compound This compound->VEGFR2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MAPK->Proliferation STAT3->Proliferation

Caption: this compound inhibits the VEGFR2 signaling pathway.

PI3K/Akt/mTOR and Related Pathways

Downstream of VEGFR2, this compound's inhibitory effects extend to the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival. This compound has also been shown to modulate the p38 MAPK/caspase-3 axis, promoting apoptosis, and inhibit the NF-κB pathway, which is involved in inflammation and cell survival.

Rhamnazin_Signaling_Network This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits NFkB NF-κB This compound->NFkB Inhibits p38MAPK p38 MAPK This compound->p38MAPK Activates PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->NFkB Regulates Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation Caspase3 Caspase-3 p38MAPK->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound modulates multiple interconnected signaling pathways.

Induction of Ferroptosis

Recent studies have indicated that this compound can induce ferroptosis, a form of iron-dependent programmed cell death, in cancer cells. This effect is mediated through the downregulation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.

Rhamnazin_Ferroptosis This compound This compound GPX4 GPX4 This compound->GPX4 Inhibits Lipid_ROS Lipid ROS (Lipid Peroxidation) GPX4->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: this compound induces ferroptosis by inhibiting GPX4.

Conclusion

The metabolism and biotransformation of this compound are multifaceted processes that are critical to its pharmacological profile. While current knowledge highlights its interactions with key signaling pathways and provides a general understanding of its metabolic fate, further research is needed to fully elucidate its pharmacokinetic properties and the specific roles of gut microbial metabolites. The experimental protocols and analytical methods detailed in this guide provide a foundation for future investigations aimed at harnessing the full therapeutic potential of this promising natural compound. A deeper understanding of this compound's metabolism will be instrumental in the development of novel, effective, and safe therapeutic strategies for a range of diseases.

References

Rhamnazin and its Glycoside Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

[Core Topic]

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the flavonoid rhamnazin and its glycoside derivatives. It covers their chemical properties, biological activities, and underlying mechanisms of action, with a focus on quantitative data and detailed experimental methodologies.

Introduction to this compound and its Glycosides

This compound is an O-methylated flavonol, a subclass of flavonoids, chemically known as 3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one.[1] It is a dimethoxyflavone derived from quercetin where the hydroxyl groups at the 3' and 7 positions are replaced by methoxy groups.[1] This natural compound is found in various plants, including those of the Rhamnus genus.[2] this compound and its glycoside derivatives have garnered significant scientific interest due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5]

Glycoside derivatives of this compound are formed by the attachment of one or more sugar moieties to the this compound aglycone. Some identified this compound glycosides include this compound-3-O-rhamninoside and this compound 3-O-rutinoside.[6] The glycosylation can influence the bioavailability, solubility, and biological activity of the parent flavonoid.

Biological Activities and Quantitative Data

This compound and its glycosides exhibit a wide range of biological activities, with significant potential for therapeutic applications. This section summarizes the key findings and presents quantitative data in a structured format for easy comparison.

Anticancer Activity

This compound has demonstrated potent anticancer effects across various cancer cell lines. Its mechanisms of action include the inhibition of angiogenesis, induction of apoptosis, and cell cycle arrest.

CompoundCancer Cell LineAssayIC50 ValueReference
This compoundMDA-MB-231 (Breast Cancer)MTT Assay19 µM[2]
This compoundMCF-7 (Breast Cancer)MTT Assay27 µM[2]
This compoundSK-BR-3 (Breast Cancer)MTT Assay32 µM[2]
This compoundT-47D (Breast Cancer)MTT Assay41 µM[2]
This compoundHCC1937 (Breast Cancer)MTT Assay64 µM[2]
This compoundBEL-7402 (Hepatocellular Carcinoma)MTT AssayInhibition rate of 53.25% at 10 µM[5]
This compound triglycoside-HCV Protease Inhibition8.9 µM[5]
Anti-angiogenic Activity

A key mechanism of this compound's anticancer effect is its ability to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. This compound acts as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

CompoundTargetAssayIC50 ValueReference
This compoundVEGFR2 KinaseKinase Assay4.68 µM[2]
Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, primarily through the modulation of inflammatory pathways and the reduction of pro-inflammatory mediators. In vivo studies have demonstrated its efficacy in animal models of inflammation.

CompoundAnimal ModelDosageEffectReference
This compoundLipopolysaccharide (LPS)-induced acute lung injury in rats5, 10, and 20 mg/kg (i.p.)Attenuation of inflammatory parameters[3]
Antioxidant Activity

This compound and its derivatives possess potent antioxidant properties, enabling them to scavenge free radicals and protect cells from oxidative damage.

CompoundAssayIC50 ValueReference
Isorhamnetin di- and triglycosidesDPPH radical scavenging3.8 µM and 4.3 µM[5]
Neuroprotective Activity

Emerging evidence suggests that this compound has neuroprotective effects, with potential applications in neurodegenerative diseases. Studies have shown its ability to improve cognitive function in animal models of stress.[4]

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanisms of action and for the development of targeted therapies.

VEGFR2 Signaling Pathway

This compound directly inhibits the kinase activity of VEGFR2, a key receptor in angiogenesis.[2] This inhibition blocks the downstream signaling cascade, including the phosphorylation of MAPK, AKT, and STAT3, thereby suppressing endothelial cell proliferation, migration, and tube formation.[7]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras This compound This compound This compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Induces conformational change ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Oxidizes Cys residues Nrf2 Nrf2 Keap1->Nrf2 Dissociation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription Keap1_Nrf2->Ub Ubiquitination PI3K_MAPK_Pathways Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras JNK JNK RTK->JNK p38 p38 RTK->p38 This compound This compound This compound->RTK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Response Cell Proliferation, Survival, Apoptosis mTOR->Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response JNK->Cell_Response p38->Cell_Response Isolation_Workflow Plant_Material Plant Material Extraction Extraction (e.g., with methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., liquid-liquid partitioning) Crude_Extract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Fractions->Chromatography Pure_Compounds Isolated Pure Compounds Chromatography->Pure_Compounds Structure_Elucidation Structural Elucidation (NMR, Mass Spectrometry) Pure_Compounds->Structure_Elucidation Bioactivity_Screening Bioactivity Screening Pure_Compounds->Bioactivity_Screening

References

Methodological & Application

Application Notes and Protocols for the Extraction of Rhamnazin from Rhamnus petiolaris

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnazin is an O-methylated flavonol, a type of flavonoid compound found in various plants, notably within the genus Rhamnus.[1][2] Rhamnus petiolaris, a species of buckthorn native to Western Asia, is a known source of this bioactive compound.[3][4] this compound has garnered significant interest in the scientific community for its diverse pharmacological properties, including antioxidant, anti-inflammatory, anti-angiogenic, and anti-tumor activities.[5][6] These properties make it a promising candidate for further investigation in drug discovery and development.

This document provides detailed application notes on the biological activities of this compound and comprehensive protocols for its extraction from Rhamnus petiolaris, subsequent purification, and analytical quantification.

Application Notes: Biological Activity of this compound

This compound exhibits a range of biological effects that are of interest for therapeutic development. Its primary mechanisms of action include potent antioxidant effects and the modulation of critical cellular signaling pathways involved in cancer progression.

2.1 Anti-Angiogenic and Antitumor Activity

A significant area of research has focused on this compound's role as a novel inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[5] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By inhibiting the VEGFR2 pathway, this compound effectively suppresses key events in angiogenesis.

Studies have shown that this compound can significantly inhibit the proliferation, migration, and tube formation of human umbilical vascular endothelial cells (HUVECs) in vitro.[5] Furthermore, it inhibits the vascular endothelial growth factor (VEGF)-induced phosphorylation of VEGFR2 and its downstream signaling regulators.[5] In preclinical models, oral administration of this compound has been shown to markedly inhibit human tumor xenograft growth and reduce microvessel density in tumor sections, highlighting its potential as an anticancer drug candidate.[5]

G VEGFR2 Signaling Pathway Inhibition by this compound VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds and Activates Downstream Downstream Signaling (e.g., Akt, MAPK) VEGFR2->Downstream Phosphorylation Angiogenesis Angiogenesis (Proliferation, Migration) Downstream->Angiogenesis This compound This compound This compound->VEGFR2 Inhibits Phosphorylation

Figure 1: this compound inhibits angiogenesis by blocking VEGF-induced VEGFR2 phosphorylation.

2.2 Apoptogenic Activity

This compound has also been studied for its ability to induce apoptosis (programmed cell death) in cancer cells. Research on human acute lymphoblastic leukemia Jurkat cells indicates that this compound's apoptogenic activity is mediated through the mitochondrial pathway.[7] This process is associated with the activation of caspase-9 and caspase-3, which are key executioner enzymes in the apoptotic cascade.[7]

Phytochemical Data

Recent studies using advanced analytical techniques like UHPLC-QTOF-MS have characterized the phytochemical profile of various extracts from Rhamnus petiolaris. The primary classes of compounds identified include flavonoids, phenolic acids, and anthraquinones.[8]

Table 1: Phytochemical Composition of Rhamnus petiolaris Hydro-Methanolic (HM) Extracts[8]

Compound Class Percentage of Total Identified Compounds
Flavonoids 62.71%
Anthraquinones 16.94%

| Phenolic Acids | 10.16% |

Table 2: In Vitro Antioxidant Activity of Rhamnus petiolaris Extracts (DPPH Radical Scavenging)[8]

Plant Part & Extract Type IC₅₀ (µg/mL)
Unmature Fruit (Methanolic) 7.52
Mature Fruit (Methanolic) 10.11

| Leaves (Methanolic) | 22.39 |

Experimental Protocols

The following section details the protocols for the extraction, purification, and quantification of this compound from Rhamnus petiolaris. The overall workflow is depicted in Figure 2.

Figure 2: General workflow for the extraction and purification of this compound from R. petiolaris.

4.1 Protocol 1: Crude Extraction from Rhamnus petiolaris

This protocol is adapted from methodologies used for phytochemical profiling of R. petiolaris and is designed to produce a flavonoid-rich crude extract.[9]

4.1.1 Materials and Reagents

  • Dried plant material (e.g., unmature fruits, leaves) of Rhamnus petiolaris

  • Methanol (HPLC grade)

  • Grinder or mill

  • Erlenmeyer flasks

  • Orbital shaker

  • Filtration apparatus (e.g., Whatman No. 1 filter paper, Buchner funnel)

  • Rotary evaporator

  • Deionized water

4.1.2 Procedure

  • Preparation of Plant Material: Dry the collected plant parts (unmature fruits are recommended for higher antioxidant activity) in a well-ventilated area away from direct sunlight.[8] Once fully dried, grind the material into a fine powder using a mechanical grinder.

  • Maceration: Weigh 5 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask. Add 100 mL of methanol to the flask.

  • Extraction: Seal the flask and place it on an orbital shaker. Macerate the sample by stirring overnight (approximately 24 hours) at room temperature.[9]

  • Filtration: After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue. Wash the residue with a small amount of fresh methanol to ensure maximum recovery of the extract.

  • Solvent Evaporation: Concentrate the filtered extract using a rotary evaporator under vacuum at a temperature of 40°C to remove the methanol.[9]

  • Storage: The resulting crude extract is a dark, viscous residue. Store it at 4°C in a sealed, light-protected container until further purification.

4.2 Protocol 2: General Protocol for Isolation and Purification of this compound

This is a generalized protocol for the purification of this compound from a crude plant extract using column chromatography followed by preparative HPLC. Specific parameters may require optimization.[10][11]

4.2.1 Materials and Reagents

  • Crude methanolic extract from Protocol 1

  • Silica gel (for column chromatography, 60-120 mesh)

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, chloroform, methanol gradients)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

  • Acetonitrile (HPLC grade)

  • Formic acid (or other modifiers)

  • This compound analytical standard (for comparison)

4.2.2 Procedure

  • Solvent Fractionation (Optional): To reduce complexity, the crude extract can be re-dissolved in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate). Flavonoids like this compound typically concentrate in the ethyl acetate fraction.[11] Evaporate the solvent from the desired fraction.

  • Silica Gel Column Chromatography: a. Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column. b. Adsorb the crude extract (or ethyl acetate fraction) onto a small amount of silica gel and load it onto the top of the packed column. c. Begin elution with a low-polarity mobile phase (e.g., 100% n-hexane or chloroform) and gradually increase the polarity by adding ethyl acetate or methanol. d. Collect fractions of a fixed volume (e.g., 20 mL each).

  • TLC Monitoring: Spot each collected fraction onto a TLC plate alongside the this compound standard. Develop the plate in a suitable solvent system (e.g., chloroform:methanol 9:1 v/v). Visualize the spots under UV light (254 nm and 365 nm). Pool the fractions that show a spot corresponding to the this compound standard.

  • Preparative HPLC: a. Concentrate the pooled fractions from the previous step. b. Dissolve the concentrated sample in the mobile phase for injection into the Prep-HPLC system. c. Perform separation on a C18 column using a gradient of acidified water (e.g., 0.1% formic acid) and acetonitrile. d. Monitor the elution profile with a UV detector (a wavelength of ~340-360 nm is often suitable for flavonoids).[12][13] e. Collect the peak corresponding to the retention time of the this compound standard.

  • Final Purity Check: Evaporate the solvent from the collected HPLC peak. Re-dissolve a small amount and analyze its purity using analytical HPLC (see Protocol 4.3). Store the purified this compound at -20°C.

4.3 Protocol 3: Analytical Quantification of this compound by HPLC-DAD

This protocol describes a standard method for quantifying the amount of this compound in a purified sample or extract.[13]

4.3.1 Materials and Reagents

  • Purified this compound sample or crude extract

  • This compound analytical standard of known concentration

  • HPLC system with a Diode Array Detector (DAD) and a C18 column (e.g., 250 mm × 4.6 mm, 5 µm)

  • Mobile Phase A: Water with 0.3% formic acid (v/v)

  • Mobile Phase B: Methanol or Acetonitrile

  • Syringe filters (0.45 µm)

4.3.2 Procedure

  • Preparation of Standard Curve: a. Prepare a stock solution of the this compound standard in methanol (e.g., 1 mg/mL). b. Create a series of dilutions from the stock solution to generate at least five calibration points (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a precisely weighed amount of the purified sample or crude extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 (e.g., ZORBAX SB-C18, 5 µm, 250 mm × 4.6 mm)[13]

    • Column Temperature: 30°C[13]

    • Mobile Phase: Gradient elution using Mobile Phase A and B. (A typical gradient might start at 95:5 A:B, moving to 50:50 over 30 minutes).

    • Flow Rate: 1.0 mL/min[13]

    • Injection Volume: 20 µL[13]

    • Detection: DAD, record chromatograms at 360 nm.[13]

  • Analysis: a. Inject the standard solutions in sequence to generate a calibration curve by plotting peak area against concentration. Determine the linearity (R² value). b. Inject the prepared sample. c. Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard. d. Quantify the amount of this compound in the sample by interpolating its peak area on the standard curve.

Table 3: Pharmacological Data for Purified this compound

Activity Type Model Effective Dose / Concentration Reference
Antitumor (in vivo) Human tumor xenograft 200 mg/kg/day (oral administration) [5]

| Apoptosis Induction | Human leukemia Jurkat cells | Associated with caspase-9 and -3 activation |[7] |

References

Application Notes and Protocols for the Isolation and Purification of Rhamnazin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnazin (3,5,4'-trihydroxy-7,3'-dimethoxyflavone) is an O-methylated flavonol, a type of flavonoid, found in various plants, including those of the Rhamnus genus.[1] It has garnered interest in the scientific community for its potential biological activities. The effective isolation and purification of this compound are crucial for further research into its pharmacological properties and for the development of potential therapeutic agents.

These application notes provide a comprehensive overview of the techniques and detailed protocols for the successful isolation and purification of this compound from plant sources. The methodologies described range from initial extraction to final purification using chromatographic techniques.

Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₇H₁₄O₇
Molecular Weight330.29 g/mol
AppearanceYellowish solid
SolubilitySoluble in organic solvents like methanol, ethanol, and DMSO; sparingly soluble in water.
IUPAC Name3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4H-chromen-4-one

Data Presentation: Quantitative Analysis of Extraction Methods

The efficiency of flavonoid extraction is highly dependent on the solvent system used. The following table summarizes the typical yields of total flavonoids from plant materials using different extraction solvents. While specific data for this compound is limited, these values provide a general guideline for selecting an appropriate solvent system for the initial extraction.

Table 1: Comparison of Solvent Systems for Total Flavonoid Extraction

Solvent SystemPlant MaterialExtraction MethodTotal Flavonoid Content (mg Quercetin Equivalents/g Dry Weight)Reference
80% MethanolSalvia tebesana leavesMaceration~20-25[2]
80% EthanolSalvia tebesana leavesMaceration~18-22[2]
WaterSalvia tebesana leavesMaceration~5-10[2]
Ethyl AcetateAchillea nobilisMaceration~25[3]
ChloroformAchillea nobilisMaceration~15[3]

Note: The yield of this compound will be a fraction of the total flavonoid content and will vary depending on the plant source and specific extraction conditions.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general procedure for the solvent extraction of this compound from a plant source, such as the berries of Rhamnus petiolaris.[1]

Materials:

  • Dried and powdered plant material (e.g., berries of Rhamnus petiolaris)

  • 80% Methanol (HPLC grade)

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Beakers and flasks

Procedure:

  • Weigh 100 g of the dried, powdered plant material.

  • Macerate the plant material in 1 L of 80% methanol at room temperature for 48 hours with occasional stirring.

  • Filter the extract through a Buchner funnel to separate the plant debris from the liquid extract.

  • Collect the filtrate and re-extract the plant residue two more times with fresh 80% methanol to ensure maximum recovery of flavonoids.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • The crude extract can be lyophilized or stored in a desiccator before proceeding to the purification steps.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines the purification of this compound from the crude extract using silica gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvent system: A gradient of Chloroform and Methanol

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in chloroform.

    • Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% chloroform.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol in the chloroform-methanol mixture (e.g., 99:1, 98:2, 95:5, and so on).

    • Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., Chloroform:Methanol, 9:1).

    • Visualize the spots under a UV lamp (at 254 nm and 365 nm).

    • Combine the fractions that show a major spot corresponding to the Rf value of a this compound standard.

  • Concentration:

    • Evaporate the solvent from the combined fractions containing this compound using a rotary evaporator to obtain a purified this compound-rich fraction.

Protocol 3: High-Purity this compound Purification by Preparative HPLC

This protocol describes the final purification of the this compound-rich fraction to high purity using preparative High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound-rich fraction from column chromatography

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 20 mm, 5 µm)

  • Mobile phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Methanol with 0.1% formic acid

  • HPLC-grade solvents

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Dissolve the this compound-rich fraction in a minimal volume of methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Preparative C18 column (e.g., 250 x 20 mm, 5 µm)

    • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (methanol with 0.1% formic acid). A suggested starting gradient is:

      • 0-5 min: 30% B

      • 5-25 min: 30-70% B

      • 25-30 min: 70% B

      • 30-35 min: 70-30% B

      • 35-40 min: 30% B

    • Flow Rate: 10 mL/min

    • Detection Wavelength: 340 nm

    • Injection Volume: 1-5 mL (depending on the concentration and column capacity)

  • Fraction Collection:

    • Monitor the chromatogram in real-time.

    • Collect the peak corresponding to the retention time of this compound. The retention time should be predetermined using an analytical HPLC with a this compound standard.

  • Purity Analysis and Final Preparation:

    • Analyze the purity of the collected fraction using analytical HPLC.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

    • Lyophilize the final product to obtain high-purity this compound.

Mandatory Visualizations

experimental_workflow plant_material Plant Material (e.g., Rhamnus petiolaris) extraction Solvent Extraction (80% Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel, Chloroform-Methanol Gradient) crude_extract->column_chromatography rhamnazin_fraction This compound-Rich Fraction column_chromatography->rhamnazin_fraction prep_hplc Preparative HPLC (C18, Water-Methanol Gradient) rhamnazin_fraction->prep_hplc pure_this compound High-Purity this compound prep_hplc->pure_this compound

Caption: Workflow for the isolation and purification of this compound.

logical_relationship cluster_extraction Extraction cluster_purification Purification maceration Maceration crude_extract Crude Extract maceration->crude_extract soxhlet Soxhlet soxhlet->crude_extract ultrasound Ultrasound-Assisted ultrasound->crude_extract column_chrom Column Chromatography prep_hplc Preparative HPLC column_chrom->prep_hplc hsccc HSCCC hsccc->prep_hplc crude_extract->column_chrom crude_extract->hsccc

References

Application Note: Quantitative Analysis of Rhamnazin in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnazin, a methylated flavonoid and a derivative of quercetin, is a naturally occurring compound found in various plants.[1] As a member of the flavonol subclass, this compound and similar flavonoids are known to modulate cell survival signaling pathways, including the PI3K/Akt and MAPK pathways.[2] This application note provides a detailed protocol for the extraction and quantitative analysis of this compound in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of this compound in plant extracts is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plant_material Plant Material (Dried, Powdered) extraction Solvent Extraction (e.g., 80% Methanol) plant_material->extraction Ultrasonication centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting quantification->reporting

Figure 1: Experimental workflow for this compound analysis.

Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol is a general guideline and may require optimization based on the specific plant matrix.

Materials:

  • Dried and powdered plant material

  • 80% Methanol (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.

  • Add 10 mL of 80% methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the extract at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis. For some applications, the extract may be dried under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.[3][4]

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Elution:

    Time (min) %B
    0.0 10
    2.0 50
    5.0 95
    7.0 95
    7.1 10

    | 10.0 | 10 |

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): 331.1

  • Product Ions (m/z): 316.1 (Quantifier), 288.1 (Qualifier)

  • Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV.

  • Other Parameters: Capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.

Quantitative Data

The following table summarizes the reported concentrations of this compound in various plant extracts.

Plant SpeciesPart UsedThis compound Concentration (µg/g dry weight)Reference
Rhamnus davuricaNot SpecifiedPresent[5]
Viscum album L. (Mistletoe) on Tilia cordataBerries1.223 ± 0.061
Viscum album L. (Mistletoe) on Populus nigra 'Italica'Berries0.472 ± 0.024
Saraca asocaFlowerPresent[6]

Signaling Pathway

This compound, as a flavonol, is implicated in the modulation of key cellular signaling pathways that are crucial in cell survival and proliferation, such as the PI3K/Akt pathway.

signaling_pathway cluster_pathway PI3K/Akt Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Modulation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylation CellSurvival Cell Survival & Proliferation Downstream->CellSurvival

Figure 2: Modulation of the PI3K/Akt signaling pathway by this compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantitative analysis of this compound in plant extracts. The provided protocols for sample preparation and instrumental analysis can be adapted for various plant matrices. The ability to accurately quantify this compound is essential for researchers in natural product chemistry, pharmacology, and drug development who are investigating the therapeutic potential of this bioactive flavonoid.

References

Rhamnazin: In Vitro Cell Culture Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnazin, an O-methylated flavonol found in various medicinal plants, has garnered significant interest in biomedical research for its diverse pharmacological activities. In vitro studies have demonstrated its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent. These effects are attributed to its ability to modulate key cellular signaling pathways, including those involved in angiogenesis, oxidative stress, and inflammation. This document provides detailed protocols for in vitro cell culture assays to investigate the bioactivities of this compound, along with a summary of its quantitative effects and visual representations of the underlying molecular mechanisms.

Quantitative Data Summary

The inhibitory effects of this compound have been quantified across various cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the reported IC50 values for this compound in different experimental setups.

Cell LineAssay TypeIC50 Value (µM)Reference
Hepatocellular Carcinoma
SMMC-7721CCK-815[1]
Huh-7CCK-819.8[1]
Breast Cancer
MDA-MB-231Cell Proliferation19[2]
MCF-7Cell Proliferation27[2]
SK-BR-3Cell Proliferation32[2]
T-47DCell Proliferation41[2]
HCC1937Cell Proliferation64[2]
Endothelial Cells
HUVECsVEGFR2 Kinase Activity4.68[2]

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interacting with several critical signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for designing targeted in vitro experiments.

VEGFR2 Signaling Pathway in Angiogenesis

This compound has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By inhibiting VEGFR2, this compound can suppress the proliferation, migration, and tube formation of endothelial cells.[3][4][5] The downstream signaling cascade affected by this compound includes the MAPK, Akt, and STAT3 pathways.[1][6][7]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation This compound This compound This compound->pVEGFR2 Inhibition PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K STAT3 STAT3 pVEGFR2->STAT3 RAS RAS PLCg->RAS AKT Akt PI3K->AKT RAF RAF RAS->RAF pAKT p-Akt AKT->pAKT P ERK ERK RAF->ERK mTOR mTOR pAKT->mTOR pERK p-ERK ERK->pERK P Proliferation Cell Proliferation, Migration, Angiogenesis mTOR->Proliferation pERK->Proliferation pSTAT3 p-STAT3 STAT3->pSTAT3 P pSTAT3->Proliferation

VEGFR2 signaling inhibition by this compound.

Nrf2-Mediated Antioxidant Response

This compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[2][8] It promotes the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), by reacting with the Cys151 residue of Keap1.[8] This allows Nrf2 to translocate to the nucleus and induce the expression of antioxidant enzymes.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits complex formation Keap1 Keap1 (Cys151) This compound->Keap1 Reacts with Cys151 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Ub Ubiquitin Keap1->Ub Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Ub->Nrf2_cyto Ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces

Nrf2 pathway activation by this compound.

NF-κB Signaling in Inflammation

This compound has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in inflammation.[8][9] By inhibiting the activation of NF-κB, this compound can reduce the expression of pro-inflammatory cytokines.

NFkB_Inhibition_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK This compound This compound pIKK p-IKK This compound->pIKK Inhibition IKK->pIKK P IkB IκBα pIKK->IkB Phosphorylates pIkB p-IκBα IkB->pIkB P Proteasome Proteasomal Degradation pIkB->Proteasome NFkB_complex NF-κB (p65/p50)-IκBα Complex NFkB NF-κB (p65/p50) NFkB_complex->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes Induces

NF-κB signaling inhibition by this compound.

Experimental Protocols

The following are detailed protocols for common in vitro assays used to evaluate the biological effects of this compound.

Cell Viability Assay (CCK-8)

This protocol describes how to assess the effect of this compound on cell viability using the Cell Counting Kit-8 (CCK-8) assay.

CCK8_Workflow cluster_workflow CCK-8 Assay Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_CCK8 Add CCK-8 reagent Incubate2->Add_CCK8 Incubate3 Incubate for 1-4h Add_CCK8->Incubate3 Measure Measure absorbance at 450 nm Incubate3->Measure Analyze Analyze data (Calculate IC50) Measure->Analyze End End Analyze->End

CCK-8 experimental workflow.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[10]

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[10][11]

  • Measure the absorbance at 450 nm using a microplate reader.[12]

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Transwell Invasion Assay

This protocol is for assessing the effect of this compound on the invasive potential of cancer cells using a Transwell chamber system.

Materials:

  • 24-well Transwell inserts (8 µm pore size)

  • Matrigel or other basement membrane matrix

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • Cotton swabs

  • Methanol or 70% ethanol for fixation

  • Crystal violet staining solution (0.1-0.5%)

Procedure:

  • Coat the upper surface of the Transwell inserts with diluted Matrigel and incubate at 37°C for at least 1 hour to allow for solidification.[7]

  • Harvest and resuspend cells in serum-free medium.

  • Seed 5 x 10^4 to 1 x 10^5 cells in 100-200 µL of serum-free medium containing the desired concentration of this compound into the upper chamber of the inserts.[13]

  • Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.[7]

  • Incubate for 24-48 hours at 37°C.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.[14]

  • Fix the invading cells on the lower surface of the membrane with methanol or 70% ethanol for 10-15 minutes.[13]

  • Stain the cells with crystal violet for 10-20 minutes.

  • Wash the inserts with PBS to remove excess stain.

  • Allow the inserts to air dry and count the stained cells in several random fields under a microscope.

Colony Formation Assay

This assay evaluates the effect of this compound on the long-term proliferative capacity and survival of single cells.

Materials:

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound

  • Methanol or 4% paraformaldehyde for fixation

  • Crystal violet solution (0.5%)

Procedure:

  • Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to adhere overnight.[6]

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Remove the treatment medium and replace it with fresh complete medium.

  • Incubate the plates for 10-14 days, changing the medium every 2-3 days, until visible colonies are formed.

  • Wash the colonies with PBS and fix them with methanol or 4% paraformaldehyde for 15-20 minutes.

  • Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.

  • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of >50 cells).

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol details the detection and quantification of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.[1]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[1]

Western Blotting for Protein Expression Analysis

This protocol outlines the procedure for analyzing the expression levels of specific proteins in response to this compound treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat cells with this compound, then lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for quantifying changes in the mRNA expression of target genes following this compound treatment.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for target and reference genes

  • qPCR instrument

Procedure:

  • Treat cells with this compound and extract total RNA using a suitable kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the qPCR reaction by mixing cDNA, qPCR master mix, and specific primers for the target and reference genes (e.g., GAPDH, β-actin).

  • Perform the qPCR reaction in a real-time PCR system.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Conclusion

This compound is a promising natural compound with multifaceted biological activities that can be effectively investigated using a range of in vitro cell culture assays. The protocols provided herein offer a comprehensive guide for researchers to explore the anti-cancer, anti-inflammatory, and neuroprotective potential of this compound. By understanding its effects on cell viability, invasion, proliferation, apoptosis, and key signaling pathways, the scientific community can further elucidate its therapeutic potential and pave the way for future drug development.

References

Rhamnazin Administration in In Vivo Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnazin, a naturally occurring O-methylated flavonol, has garnered significant interest in preclinical research for its diverse pharmacological activities. As a derivative of quercetin, this compound exhibits potent anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. This document provides detailed application notes and experimental protocols for the in vivo administration of this compound in various animal models, based on currently available scientific literature. The information herein is intended to guide researchers in designing and executing studies to further elucidate the therapeutic potential of this promising flavonoid.

Data Presentation: Summary of In Vivo Efficacy

The following tables summarize the quantitative data from key in vivo studies on this compound administration.

Table 1: Anti-Inflammatory Effects of this compound in a Rat Model of Acute Lung Injury

Animal ModelThis compound Dosage (i.p.)Treatment ScheduleKey Efficacy EndpointsQuantitative Results
Lipopolysaccharide (LPS)-induced acute lung injury in rats5 mg/kgPre-treatment for two days before LPS challengeReduction of pro-inflammatory cytokines in serum and bronchoalveolar lavage fluid (BALF)Significant dose-dependent reduction in IL-6, TNF-α, MIP-2, and IL-1β levels.[1]
10 mg/kgAttenuation of oxidative stress markersSignificant decrease in H₂O₂, MDA, and hydroxyl ion levels at 10 and 20 mg/kg doses.[1]
20 mg/kgActivation of Nrf2 pathwayThis compound pre-treatment showed activation of the Nrf2 pathway.[1]

Table 2: Anticancer Effects of this compound in a Mouse Xenograft Model

Animal ModelThis compound Dosage (Oral)Treatment ScheduleKey Efficacy EndpointsQuantitative Results
Human breast cancer (MDA-MB-231) xenograft in mice200 mg/kg/dayDaily oral administrationInhibition of tumor growthMarkedly inhibited human tumor xenograft growth.[2]
Reduction of microvessel density (MVD)Decreased MVD in tumor sections.[2]

Table 3: Neuroprotective Effects of this compound in a Rat Model of Chronic Stress

Animal ModelThis compound DosageTreatment ScheduleKey Efficacy EndpointsQuantitative Results
Chronic stress-induced cognitive impairment in ratsNot specified in abstractChronic administration over 30 daysImprovement in spatial memory (Morris water maze)Significantly increased the time spent in the target quadrant in the probe trial.[3]
Reduction of stress hormonesDecreased plasma adrenocorticotrophic hormone (ACTH) levels.[3]
Normalization of neurotrophic factorsNormalized the decreased levels of brain-derived neurotrophic factor (BDNF) in the hippocampus.[3]

Experimental Protocols

Protocol 1: Intraperitoneal Administration of this compound in a Rat Model of Acute Lung Injury (ALI)

1. Objective: To evaluate the anti-inflammatory and antioxidant effects of this compound in an LPS-induced ALI rat model.

2. Materials:

  • This compound
  • Lipopolysaccharide (LPS) from Escherichia coli
  • Vehicle for this compound (Note: The specific vehicle was not detailed in the source literature. A common vehicle for intraperitoneal injection of flavonoids is a solution of Dimethyl Sulfoxide (DMSO), Tween 80, and saline. It is recommended to perform solubility and stability tests to determine the optimal vehicle.)
  • Sterile saline (0.9% NaCl)
  • Male Wistar rats (200-250 g)
  • Anesthetics (e.g., isoflurane, ketamine/xylazine)
  • Intratracheal instillation device
  • ELISA kits for rat IL-6, TNF-α, MIP-2, and IL-1β
  • Reagents for oxidative stress assays (MDA, H₂O₂, hydroxyl radical)

3. Experimental Workflow:

G cluster_acclimatization Acclimatization cluster_treatment This compound Pre-treatment cluster_induction ALI Induction cluster_analysis Endpoint Analysis acclimatize Acclimatize rats for 1 week prep_rham Prepare this compound solution in vehicle acclimatize->prep_rham ip_inject Administer this compound (5, 10, or 20 mg/kg) or vehicle via i.p. injection daily for 2 days prep_rham->ip_inject anesthetize Anesthetize rats ip_inject->anesthetize it_instill Induce ALI via intratracheal instillation of LPS anesthetize->it_instill lps_prep Prepare LPS solution (5 mg/kg) in saline lps_prep->it_instill euthanize Euthanize rats after a set time (e.g., 24 hours post-LPS) it_instill->euthanize collect_samples Collect BALF, serum, and lung tissue euthanize->collect_samples cytokine_analysis Measure cytokine levels (ELISA) collect_samples->cytokine_analysis ros_analysis Assess oxidative stress markers collect_samples->ros_analysis histology Perform lung histopathology collect_samples->histology

Caption: Experimental workflow for the in vivo administration of this compound in a rat model of acute lung injury.

4. Detailed Procedure:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week under standard laboratory conditions.
  • This compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be such that the desired dose can be administered in a reasonable injection volume (e.g., 1-2 mL/kg).
  • This compound Administration: For two consecutive days, administer this compound via intraperitoneal (i.p.) injection at doses of 5, 10, or 20 mg/kg. The control group should receive an equivalent volume of the vehicle.[1]
  • ALI Induction: On the third day, anesthetize the rats. Prepare a solution of LPS in sterile saline at a concentration of 5 mg/kg. Induce acute lung injury by administering the LPS solution via intratracheal instillation.[1]
  • Sample Collection and Analysis: At a predetermined time point after LPS administration (e.g., 24 hours), euthanize the animals. Collect blood for serum, perform bronchoalveolar lavage to obtain BALF, and harvest lung tissue.
  • Biochemical and Histological Analysis: Measure the levels of pro-inflammatory cytokines (IL-6, TNF-α, MIP-2, IL-1β) in serum and BALF using ELISA kits. Assess oxidative stress markers (H₂O₂, MDA, hydroxyl ion) in lung tissue homogenates. Process lung tissue for histopathological examination to evaluate the extent of lung injury.

Protocol 2: Oral Administration of this compound in a Mouse Xenograft Cancer Model

1. Objective: To assess the antitumor and antiangiogenic effects of this compound in a human breast cancer xenograft mouse model.

2. Materials:

  • This compound
  • Human breast cancer cell line (e.g., MDA-MB-231)
  • Immunocompromised mice (e.g., nude mice)
  • Vehicle for this compound (Note: The specific vehicle for oral administration was not specified in the source literature. A common vehicle for oral gavage is a suspension in 0.5% carboxymethylcellulose (CMC) or a solution containing DMSO and PEG300. Solubility and stability testing is recommended.)
  • Oral gavage needles
  • Calipers for tumor measurement
  • Antibodies for immunohistochemistry (e.g., anti-CD31 for MVD)

3. Experimental Workflow:

G cluster_acclimatization Acclimatization cluster_tumor_inoculation Tumor Inoculation cluster_treatment This compound Treatment cluster_analysis Endpoint Analysis acclimatize Acclimatize mice for 1 week cell_prep Prepare cancer cell suspension acclimatize->cell_prep inoculate Subcutaneously inoculate mice with MDA-MB-231 cells cell_prep->inoculate tumor_growth Allow tumors to reach a palpable size inoculate->tumor_growth prep_rham Prepare this compound suspension/solution tumor_growth->prep_rham oral_gavage Administer this compound (200 mg/kg/day) or vehicle via oral gavage prep_rham->oral_gavage measure_tumor Measure tumor volume regularly oral_gavage->measure_tumor euthanize Euthanize mice at the end of the study measure_tumor->euthanize excise_tumor Excise and weigh tumors euthanize->excise_tumor ihc_analysis Perform immunohistochemistry for MVD (CD31) excise_tumor->ihc_analysis

Caption: Experimental workflow for the oral administration of this compound in a mouse xenograft cancer model.

4. Detailed Procedure:

  • Animal Acclimatization: Acclimatize immunocompromised mice for at least one week.
  • Tumor Cell Inoculation: Subcutaneously inject a suspension of MDA-MB-231 human breast cancer cells into the flank of each mouse.
  • Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize the mice into treatment and control groups.
  • This compound Preparation: Prepare a suspension or solution of this compound in a suitable vehicle for oral gavage.
  • This compound Administration: Administer this compound orally at a dose of 200 mg/kg/day. The control group should receive the vehicle alone.[2]
  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Process the tumor tissue for immunohistochemical analysis of microvessel density using an anti-CD31 antibody.

Signaling Pathways

1. Nrf2 Signaling Pathway in Anti-Inflammation and Antioxidant Response

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.[1] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.

cluster_nucleus Nuclear Events This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (e.g., from LPS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nucleus->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Cell_Protection Cellular Protection (Reduced Inflammation & Oxidative Damage) Antioxidant_Genes->Cell_Protection Leads to VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to P_VEGFR2 p-VEGFR2 VEGFR2->P_VEGFR2 Phosphorylation This compound This compound This compound->Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_VEGFR2->Downstream Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Tube Formation) Downstream->Angiogenesis Promotes Inhibition->P_VEGFR2

References

Spectrophotometric Determination of Rhamnazin: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rhamnazin is an O-methylated flavonol, a type of flavonoid found in various plants, including the buckthorn species Rhamnus petiolaris.[1] As a bioactive compound, this compound is of interest to researchers in pharmacology and drug development for its potential therapeutic properties. Accurate and efficient quantification of this compound in plant extracts and formulated products is crucial for quality control, dosage determination, and pharmacological studies.

This application note provides a detailed protocol for the spectrophotometric determination of this compound using the aluminum chloride (AlCl₃) colorimetric method. This method is based on the principle that aluminum chloride forms a stable complex with the keto and hydroxyl groups of flavonoids, resulting in a bathochromic shift (a shift to a longer wavelength) of the absorption maximum, which can be quantified using a UV-Visible spectrophotometer.[2][3] This technique offers a simple, cost-effective, and rapid approach for this compound quantification.

Principle of the Method

The spectrophotometric determination of this compound using aluminum chloride is based on the formation of a stable acid-labile complex. This compound, a flavonol, possesses a C-4 keto group and a C-5 hydroxyl group, which are essential for the formation of a stable chelate with aluminum ions (Al³⁺). This complexation results in a yellow-colored solution with a characteristic absorption maximum in the visible region, typically between 390 and 430 nm. The intensity of the color is directly proportional to the concentration of this compound in the sample, following the Beer-Lambert law.

The reaction is illustrated in the signaling pathway diagram below.

This compound This compound (with 5-OH and 4-keto groups) Complex This compound-AlCl₃ Complex (Yellow) This compound->Complex + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Complex Spectro Spectrophotometric Measurement Complex->Spectro Quantification Absorbance Absorbance Reading Spectro->Absorbance

Figure 1: this compound-AlCl₃ complex formation pathway.

Materials and Reagents

  • This compound standard (purity ≥98%)

  • Aluminum chloride (AlCl₃), anhydrous

  • Methanol, analytical grade

  • Ethanol, 95%

  • Deionized water

  • Volumetric flasks (10, 25, 50, and 100 mL)

  • Pipettes

  • UV-Visible Spectrophotometer

Experimental Protocols

Preparation of Reagents

4.1.1. This compound Standard Stock Solution (100 µg/mL)

  • Accurately weigh 10 mg of this compound standard.

  • Dissolve the standard in a 100 mL volumetric flask with methanol and make up to the mark with methanol.

  • Store the stock solution in a dark, airtight container at 4°C.

4.1.2. Aluminum Chloride Solution (2% w/v)

  • Accurately weigh 2 g of anhydrous aluminum chloride.

  • Dissolve in a 100 mL volumetric flask with methanol and make up to the mark with methanol.

  • Prepare this solution fresh daily.

Preparation of Calibration Curve
  • Pipette 0.5, 1.0, 1.5, 2.0, and 2.5 mL of the this compound standard stock solution (100 µg/mL) into separate 10 mL volumetric flasks.

  • This will result in final concentrations of 5, 10, 15, 20, and 25 µg/mL, respectively.

  • To each flask, add 1 mL of 2% aluminum chloride solution.

  • Make up the volume to 10 mL with methanol.

  • Allow the solutions to stand for 30 minutes at room temperature for the complexation reaction to complete.[3]

  • Measure the absorbance of each solution at the determined wavelength of maximum absorbance (λmax) against a blank. The blank should contain 1 mL of 2% AlCl₃ and be made up to 10 mL with methanol.

  • Plot a calibration curve of absorbance versus concentration.

Sample Preparation

The preparation of the sample will depend on its nature (e.g., plant extract, pharmaceutical formulation). A general procedure for a plant extract is provided below.

  • Accurately weigh an appropriate amount of the dried plant extract.

  • Dissolve the extract in a known volume of methanol.

  • Filter the solution to remove any particulate matter.

  • Dilute the filtrate with methanol to a concentration that is expected to fall within the range of the calibration curve.

  • Take 1 mL of the diluted sample solution into a 10 mL volumetric flask.

  • Add 1 mL of 2% aluminum chloride solution.

  • Make up the volume to 10 mL with methanol.

  • Allow the solution to stand for 30 minutes at room temperature.

  • Measure the absorbance at the λmax against the blank.

Determination of Wavelength of Maximum Absorbance (λmax)
  • Prepare a mid-range this compound standard solution with aluminum chloride as described in section 4.2.

  • Scan the solution using the UV-Visible spectrophotometer over a wavelength range of 300-500 nm to determine the wavelength of maximum absorbance (λmax).

  • Use this λmax for all subsequent absorbance measurements. Based on literature for similar flavonols, the λmax is expected to be in the range of 390-430 nm.[4]

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis Standard Prep Prepare this compound Standard Solutions Add AlCl3 Add AlCl₃ Solution Standard Prep->Add AlCl3 Sample Prep Prepare Sample Solution Sample Prep->Add AlCl3 Incubate Incubate for 30 min Add AlCl3->Incubate Scan λmax Determine λmax Incubate->Scan λmax Measure Abs Measure Absorbance at λmax Scan λmax->Measure Abs Cal Curve Construct Calibration Curve Measure Abs->Cal Curve Quantify Quantify this compound in Sample Cal Curve->Quantify

Figure 2: Experimental workflow for this compound quantification.

Data Presentation and Calculations

The concentration of this compound in the sample can be calculated from the linear regression equation of the calibration curve:

y = mx + c

Where:

  • y is the absorbance of the sample

  • m is the slope of the calibration curve

  • x is the concentration of this compound in the sample (in µg/mL)

  • c is the y-intercept of the calibration curve

The concentration of this compound in the original sample should be calculated considering the dilution factor.

Table 1: Example Calibration Data for this compound

Concentration (µg/mL)Absorbance at λmax
50.152
100.305
150.458
200.610
250.763

Note: The absorbance values in Table 1 are hypothetical and should be determined experimentally.

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%

Conclusion

The spectrophotometric method using aluminum chloride provides a simple, rapid, and reliable means for the quantification of this compound. The detailed protocol and application notes presented here offer a robust framework for researchers, scientists, and drug development professionals to accurately determine the concentration of this compound in various samples. For optimal results, it is recommended to validate the method in the specific sample matrix of interest.

References

Application Note & Protocol: Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Rhamnazin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnazin, a naturally occurring O-methylated flavonol, has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. Accurate and reliable quantification of this compound in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and formulation development. This application note provides a detailed protocol for the development and validation of a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

Chemical Structure of this compound:

This compound is a dimethoxyflavone, specifically quercetin with methoxy groups at the 3' and 7 positions.[4]

  • IUPAC Name: 3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one[4]

  • Molecular Formula: C₁₇H₁₄O₇[4]

  • Molecular Weight: 330.29 g/mol [4]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic conditions outlined in Table 1 are recommended for the analysis of this compound.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Condition
HPLC System Agilent 1100/1200 series or equivalent with UV-Vis detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (v/v)
Mode Isocratic
Mobile Phase Ratio 45:55 (Acetonitrile: 0.1% Formic Acid in Water)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 371 nm
Run Time Approximately 10 minutes

Rationale for Wavelength Selection: Flavonols like this compound typically exhibit two major absorption bands in their UV spectra: Band I (300-380 nm) and Band II (240-295 nm).[5] The longer wavelength of Band I is more specific for the flavonoid structure. Based on data for similar flavonols like quercetin, a detection wavelength of 371 nm is selected to achieve high sensitivity and specificity for this compound.[6]

Reagents and Standards
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

  • Water (deionized or Milli-Q)

Preparation of Standard and Sample Solutions

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 20, 50 µg/mL).

Sample Preparation (from plant material):

  • Accurately weigh a known amount of the powdered plant material.

  • Extract the sample with a suitable solvent, such as methanol or ethanol, using techniques like sonication or Soxhlet extraction.[7]

  • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

  • If necessary, dilute the filtered extract with the mobile phase to bring the this compound concentration within the linear range of the method.

Method Validation Protocol

The developed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[1][2][3] The validation parameters and their acceptance criteria are summarized in Table 2.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterTestAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and this compound standard.The peak for this compound should be well-resolved from any other peaks.
Linearity Analyze a minimum of five concentrations across the specified range.Correlation coefficient (r²) ≥ 0.999
Range Confirmed by linearity, accuracy, and precision data.80% to 120% of the test concentration.[1]
Accuracy Perform recovery studies by spiking a known amount of this compound into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.[8]
Precision Repeatability (Intra-day): Analyze a minimum of six replicates of the same standard solution on the same day. Intermediate Precision (Inter-day): Analyze the same standard solution on different days, with different analysts, or on different equipment.Relative Standard Deviation (RSD) ≤ 2.0%[9]
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be detected.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy.
Robustness Intentionally vary chromatographic parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C) and observe the effect on the results.RSD of the results should be ≤ 2.0%.
System Suitability Inject a standard solution multiple times (e.g., n=6) before starting the analysis.Tailing factor ≤ 2.0, Theoretical plates > 2000, RSD of peak area and retention time ≤ 2.0%.

Data Presentation

The quantitative data generated during method validation should be summarized in clearly structured tables for easy interpretation and comparison.

Table 3: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAUs) - Replicate 1Peak Area (mAUs) - Replicate 2Peak Area (mAU*s) - Replicate 3Mean Peak Area
1
5
10
20
50
Linear Regression y = mx + c Correlation Coefficient (r²)

Table 4: Accuracy (Recovery) Data for this compound

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery% RSD
80%
100%
120%

Table 5: Precision Data for this compound

ParameterConcentration (µg/mL)Measured Peak Area (mAU*s) (n=6)Mean Peak AreaStandard Deviation% RSD
Repeatability (Intra-day)
Intermediate Precision (Inter-day)

Visualizations

HPLC Method Development Workflow

The following diagram illustrates the logical workflow for developing the HPLC method for this compound analysis.

hplc_method_development cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: System Suitability & Final Method Literature_Review Literature Review & Physicochemical Properties Column_Selection Column Selection (C18) Literature_Review->Column_Selection Mobile_Phase_Screening Mobile Phase Screening (ACN, Water, Acid) Literature_Review->Mobile_Phase_Screening Detector_Wavelength Detector Wavelength (UV-Vis Spectrum, ~371 nm) Literature_Review->Detector_Wavelength Optimize_Mobile_Phase Optimize Mobile Phase Ratio Column_Selection->Optimize_Mobile_Phase Mobile_Phase_Screening->Optimize_Mobile_Phase Optimize_Flow_Rate Optimize Flow Rate Optimize_Mobile_Phase->Optimize_Flow_Rate Optimize_Temperature Optimize Column Temperature Optimize_Flow_Rate->Optimize_Temperature System_Suitability System Suitability Testing Optimize_Temperature->System_Suitability Final_Method Finalized HPLC Method System_Suitability->Final_Method hplc_method_validation Start Start Validation Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability_Val System Suitability Robustness->System_Suitability_Val Documentation Documentation & Validation Report System_Suitability_Val->Documentation End Validated Method Documentation->End

References

Application Notes and Protocols for the Use of Rhamnazin as a Phytochemical Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Rhamnazin

This compound is an O-methylated flavonol, a subclass of flavonoids naturally occurring in various plants, including those of the Rhamnus genus.[1][2] Chemically, it is a dimethylated derivative of quercetin, specifically 3',7-dimethylquercetin.[3][4] As a bioactive phytochemical, this compound has garnered significant interest in the scientific community due to its wide range of pharmacological activities. These include potent antioxidant, anti-inflammatory, anti-angiogenic, and anticancer properties.[1][2] Its well-defined chemical structure and multifaceted biological effects make it an excellent standard for phytochemical research, analytical method development, and as a reference compound in drug discovery and development. These application notes provide detailed protocols and data for utilizing this compound as a standard in various experimental settings.

Physicochemical and Biological Properties

This compound is commercially available as a high-purity analytical standard.[1] Its key physicochemical properties are summarized in the table below, which are essential for accurate stock solution preparation and experimental design.

PropertyValueSource
IUPAC Name 3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one[4]
Synonyms 3',7-Dimethylquercetin, Quercetin 3',7-dimethyl ether[3]
CAS Number 552-54-5[1][3]
Molecular Formula C₁₇H₁₄O₇[1]
Molecular Weight 330.29 g/mol [4]
Appearance Yellow to orange powder[1]
Solubility Soluble in organic solvents (e.g., DMSO, ethanol); practically insoluble in water.[1][3]
Purity (Typical) ≥98% (HPLC)[1]

Table 1: Physicochemical Properties of this compound.

This compound's utility as a research tool stems from its diverse biological effects. It serves as a positive control or reference compound in assays investigating anticancer, anti-inflammatory, and antioxidant activities.

Biological ActivityExperimental ModelKey FindingsSource
Anticancer / Antitumor Hepatocellular Carcinoma (HCC) cells (SMMC-7721, Huh-7)Inhibits cell proliferation and invasion; induces ferroptosis.[5]
Human Breast Cancer Cells (MDA-MB-231)Inhibits cell proliferation in vitro and in vivo.[6]
Human Umbilical Vein Endothelial Cells (HUVECs)Inhibits proliferation, migration, and tube formation.[6]
Anti-angiogenic HUVECs, Rat Aorta Ring Assay, Human Tumor XenograftPotent inhibitor of angiogenesis; decreases microvessel density.[6]
Anti-inflammatory Lipopolysaccharide (LPS)-induced modelsAttenuates inflammatory parameters; inhibits pro-inflammatory transcription factors.[7][8]
Antioxidant Chemical Assays (e.g., free radical scavenging)Exhibits potent antioxidant properties.[1][2]

Table 2: Overview of this compound's Biological Activities.

Experimental Protocols

The following are detailed protocols for common applications of this compound as a phytochemical standard.

This protocol outlines a general method for the quantification of this compound in various samples.

Objective: To determine the concentration of this compound using a reverse-phase HPLC system with UV detection.

Materials:

  • This compound analytical standard (≥98% purity)

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water

  • Formic acid or acetic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with UV-Vis detector

Procedure:

  • Standard Stock Solution Preparation: Accurately weigh and dissolve this compound in methanol or DMSO to prepare a 1 mg/mL stock solution.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the experimental sample in the mobile phase, vortex, and filter through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

    • Gradient: Start with 90% A / 10% B, ramp to 100% B over 30 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: ~254 nm or ~370 nm (flavonoids have two characteristic absorption maxima).

    • Injection Volume: 10-20 µL.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the this compound standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Stock Prepare this compound Stock Solution (1 mg/mL) Standards Create Working Standards (1-100 µg/mL) Stock->Standards Dilute Inject Inject into HPLC System Standards->Inject Sample Prepare & Filter Experimental Sample Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (~254/370 nm) Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve Standard Peaks Quantify Quantify this compound in Sample Detect->Quantify Sample Peak CalCurve->Quantify Interpolate Cell_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Adhere Incubate 24h (Cell Adhesion) Seed->Adhere Treat Add this compound (Serial Dilutions) Adhere->Treat Incubate Incubate 24-72h Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate 3-4h AddMTT->IncubateMTT Solubilize Dissolve Formazan (add DMSO) IncubateMTT->Solubilize Read Measure Absorbance (~570 nm) Solubilize->Read Calculate Calculate % Viability Read->Calculate IC50 Determine IC50 Calculate->IC50 VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds pVEGFR2 Phosphorylated VEGFR2 (Active) VEGFR2->pVEGFR2 Phosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) pVEGFR2->Downstream Activates Response Cellular Responses: - Proliferation - Migration - Angiogenesis Downstream->Response Leads to This compound This compound This compound->VEGFR2 Inhibits Phosphorylation NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates Complex IκB-NF-κB Complex (Inactive, Cytoplasmic) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) Complex->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) NFkB_nuc->Genes Activates This compound This compound This compound->IKK Inhibits MAPK_Pathway Stimuli Extracellular Stimuli (Growth Factors, Stress) Receptor Cell Surface Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, p38) MAPKK->MAPK TF Transcription Factors (e.g., AP-1, c-Myc) MAPK->TF Response Cellular Response (Proliferation, Apoptosis) TF->Response This compound This compound This compound->MAPK Modulates Activity

References

Application Notes and Protocols for the In Vitro Evaluation of Rhamnazin's Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhamnazin, a methylated flavonoid, has demonstrated significant anti-inflammatory properties in various in vitro models. These application notes provide a comprehensive overview of the experimental protocols to assess the anti-inflammatory efficacy of this compound, focusing on its effects on key inflammatory mediators and signaling pathways. The provided methodologies are primarily based on studies utilizing lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) and porcine intestinal epithelial cells (IPEC-J2), common models for studying inflammation.

Data Presentation: Quantitative Anti-inflammatory Effects of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers.

Table 1: Inhibition of Pro-inflammatory Cytokines by this compound in LPS-stimulated RAW 264.7 Macrophages

CytokineThis compound Concentration (µM)Incubation Time (h)Method% Inhibition (relative to LPS control)Reference
TNF-α10, 20, 4016ELISAConcentration-dependent decrease[1]
IL-610, 20, 4016ELISAConcentration-dependent decrease[1]
IL-1β10, 20, 4016ELISAConcentration-dependent decrease[1]

Table 2: Inhibition of Inflammatory Enzymes and Mediators by this compound in LPS-stimulated RAW 264.7 Macrophages

MarkerThis compound Concentration (µM)Incubation Time (h)MethodOutcomeReference
iNOS (mRNA)10, 20, 406RT-PCRConcentration-dependent decrease[1]
COX-2 (mRNA)10, 20, 406RT-PCRConcentration-dependent decrease[1]
Nitric Oxide (NO)Not specifiedNot specifiedGriess AssayDown-regulated[2]
COX ActivityNot specifiedNot specifiedEnzyme AssayDown-regulated[2]
5-LOX ActivityNot specifiedNot specifiedEnzyme AssayDown-regulated[2]

Table 3: Effect of this compound on Reactive Oxygen/Nitrogen Species (ROS/RNS) in LPS-stimulated RAW 264.7 Macrophages

SpeciesThis compound TreatmentOutcomeReference
Total Reactive SpeciesModulatedRegulation of production[2]
Superoxide (•O2)ModulatedRegulation of levels[2]
Peroxynitrite (ONOO•)ModulatedRegulation of levels[2]
Lipid PeroxidationModulatedRegulation[2]

Experimental Protocols

Protocol 1: Cell Culture and LPS-induced Inflammation in RAW 264.7 Macrophages

This protocol describes the basic procedure for culturing RAW 264.7 macrophages and inducing an inflammatory response using Lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Cell culture plates (6-well, 24-well, or 96-well)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in appropriate cell culture plates at a density of 2x10^5 cells/well for 24-well plates or 5x10^5 cells/well for 6-well plates.[3] Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell adherence.

  • This compound Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1 hour.[1]

  • LPS Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[1]

  • Incubation: Incubate the cells for the desired time period depending on the downstream application (e.g., 6 hours for mRNA analysis, 16-24 hours for cytokine protein analysis).[1]

  • Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells for subsequent protein (Western Blot) or mRNA (RT-PCR) analysis.

Protocol 2: Measurement of Pro-inflammatory Cytokines by ELISA

This protocol outlines the quantification of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Collected cell culture supernatants (from Protocol 1)

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • Microplate reader

Procedure:

  • Sample Preparation: Centrifuge the collected cell culture supernatants to remove any cellular debris.

  • ELISA Assay: Perform the ELISA according to the manufacturer's instructions provided with the specific kit. This typically involves the following steps:

    • Coating the microplate wells with a capture antibody.

    • Adding standards and samples to the wells.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of the cytokines in the samples by comparing their absorbance to the standard curve. The results can be expressed as pg/mL or as a percentage of the LPS-treated control.[4]

Protocol 3: Analysis of Inflammatory Gene Expression by RT-PCR

This protocol details the measurement of mRNA levels of inflammatory genes like iNOS and COX-2 using Reverse Transcription Polymerase Chain Reaction (RT-PCR).

Materials:

  • Cell lysates (from Protocol 1)

  • RNA extraction kit

  • cDNA synthesis kit

  • PCR primers for target genes (iNOS, COX-2) and a housekeeping gene (e.g., GAPDH)

  • RT-PCR thermal cycler

Procedure:

  • RNA Extraction: Isolate total RNA from the cell lysates using a commercial RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.

  • RT-PCR: Perform RT-PCR using the synthesized cDNA, specific primers for the target genes, and a housekeeping gene for normalization.

  • Data Analysis: Analyze the PCR products by gel electrophoresis or using a real-time PCR system. Quantify the relative expression of the target genes by normalizing to the expression of the housekeeping gene.

Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol describes the detection of key proteins involved in the NF-κB and MAPK signaling pathways by Western blotting to assess the effect of this compound on their activation.

Materials:

  • Cell lysates (from Protocol 1)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE: Separate the proteins based on their molecular weight by running equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a transfer membrane.

  • Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (both phosphorylated and total forms) and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control. This will indicate the extent of pathway activation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Rhamnazin_Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_analysis Downstream Analysis RAW264_7 RAW 264.7 Macrophages Pretreat Pre-treat with this compound RAW264_7->Pretreat LPS_Stim Stimulate with LPS (1 µg/mL) Pretreat->LPS_Stim Supernatant Collect Supernatant LPS_Stim->Supernatant Cell_Lysate Prepare Cell Lysate LPS_Stim->Cell_Lysate ELISA ELISA (TNF-α, IL-6) Supernatant->ELISA RT_PCR RT-PCR (iNOS, COX-2 mRNA) Cell_Lysate->RT_PCR Western_Blot Western Blot (NF-κB, MAPK proteins) Cell_Lysate->Western_Blot

Caption: Experimental workflow for evaluating this compound's anti-inflammatory effects.

NF_kappaB_Signaling_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Activation TLR4->IKK Activates IkB_p65_p50 IκB-p65-p50 (Inactive Complex) IKK->IkB_p65_p50 Phosphorylates IκB p65_p50 p65-p50 (Active NF-κB) This compound This compound This compound->IKK Inhibits p_IkB p-IκB (Phosphorylated) IkB_p65_p50->p_IkB p_IkB->p65_p50 Releases p65-p50 Proteasome Proteasomal Degradation p_IkB->Proteasome Ubiquitination p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) p65_p50_nuc->Inflammatory_Genes Activates Transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK p38 p38 MAPKKK->p38 JNK JNK MAPKKK->JNK ERK ERK MAPKKK->ERK This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK AP1 AP-1 Activation p_p38->AP1 p_JNK->AP1 p_ERK->AP1 Inflammatory_Response Pro-inflammatory Response AP1->Inflammatory_Response

Caption: this compound's modulation of the MAPK signaling pathway.

References

Analytical Techniques for Rhamnazin and its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical techniques used in the identification and quantification of Rhamnazin and its metabolites. These methodologies are essential for pharmacokinetic studies, metabolite profiling, and quality control of this compound-containing products.

Introduction to this compound and its Metabolism

This compound, an O-methylated flavonol, is a natural compound found in various plants, such as the sea buckthorn (Rhamnus species). It is known for its potential biological activities. The metabolism of this compound primarily involves enzymatic reactions that alter its structure and facilitate its excretion. A key metabolic pathway involves the conversion of isorhamnetin to this compound by the enzyme 3-methylquercetin 7-O-methyltransferase, which utilizes S-adenosyl methionine as a methyl group donor. Subsequently, this compound can be further metabolized to ayanin by the enzyme 3,7-dimethylquercetin 4'-O-methyltransferase.[1] Like other flavonoids, this compound and its metabolites can also undergo phase II metabolism, leading to the formation of glucuronide and sulfate conjugates.

Analytical Methodologies

A variety of analytical techniques are employed for the separation, identification, and quantification of this compound and its metabolites in different matrices, including plant extracts and biological fluids. High-performance liquid chromatography (HPLC) coupled with various detectors and mass spectrometry (MS) are the most powerful and commonly used methods. Nuclear magnetic resonance (NMR) spectroscopy is also a valuable tool for structural elucidation.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used technique for the quantification of this compound in plant extracts and other sample matrices. This method offers good sensitivity and selectivity for compounds with chromophores, such as flavonoids.

This protocol is a general guideline and may require optimization based on the specific plant matrix and instrumentation.

1. Sample Preparation (Solid-Liquid Extraction):

  • Weigh approximately 1.0 g of dried and powdered plant material.
  • Add 20 mL of methanol (HPLC grade).
  • Sonication or vortex for 30 minutes to ensure efficient extraction.
  • Centrifuge the mixture at 4000 rpm for 15 minutes.
  • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.

2. HPLC-DAD Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
  • Gradient Program:
  • 0-5 min: 10% B
  • 5-25 min: 10-30% B
  • 25-35 min: 30-50% B
  • 35-40 min: 50-10% B
  • 40-45 min: 10% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 254 nm and 370 nm. This compound exhibits strong absorbance at these wavelengths.

3. Quantification:

  • Prepare a series of standard solutions of this compound in methanol at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
  • Inject the prepared sample extract and determine the peak area of this compound.
  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

ParameterValueReference
Linearity Range 1 - 100 µg/mLGeneral practice
Correlation Coefficient (r²) > 0.999General practice
Limit of Detection (LOD) ~0.1 µg/mLEstimated
Limit of Quantification (LOQ) ~0.3 µg/mLEstimated
Recovery 95 - 105%Expected range
Precision (RSD%) < 2%Expected range
Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS)

UPLC-Q-TOF-MS/MS is a powerful technique for the simultaneous identification and quantification of this compound and its metabolites in complex biological matrices like plasma and urine. The high resolution and accuracy of the TOF mass analyzer allow for confident identification of unknown metabolites, while the MS/MS capability provides structural information through fragmentation patterns.

1. Sample Preparation (Protein Precipitation for Plasma):

  • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar flavonoid not present in the sample).
  • Vortex for 2 minutes to precipitate proteins.
  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.
  • Filter through a 0.22 µm syringe filter before UPLC-MS/MS analysis.

2. UPLC-Q-TOF-MS/MS Conditions:

  • Column: C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
  • Gradient Program:
  • 0-1 min: 5% B
  • 1-8 min: 5-95% B
  • 8-10 min: 95% B
  • 10-10.1 min: 95-5% B
  • 10.1-12 min: 5% B (re-equilibration)
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Quadrupole Time-of-Flight Mass Spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
  • Scan Range: m/z 100-1000.
  • MS/MS Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used. For DDA, select the top 3-5 most intense precursor ions from each MS1 scan for fragmentation.
  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) can be used to generate informative fragment ions.

AnalytePrecursor Ion (m/z)Product Ions (m/z)Ionization Mode
This compound 331.08316.06, 288.05, 151.00Positive (ESI+)
This compound Glucuronide 507.11331.08Negative (ESI-)
This compound Sulfate 411.04331.08Negative (ESI-)

Note: The m/z values are theoretical and may vary slightly depending on the instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve a purified sample of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Acquisition Parameters (Example for a 500 MHz spectrometer):

  • ¹H NMR:
  • Pulse Program: zg30
  • Number of Scans: 16-64
  • Spectral Width: 12-16 ppm
  • Acquisition Time: ~3-4 s
  • Relaxation Delay: 2 s
  • ¹³C NMR:
  • Pulse Program: zgpg30
  • Number of Scans: 1024 or more (depending on sample concentration)
  • Spectral Width: 200-250 ppm
  • Acquisition Time: ~1-2 s
  • Relaxation Delay: 2 s
  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters should be used as recommended by the instrument manufacturer.

Visualizations

Metabolic Pathway of this compound

Rhamnazin_Metabolism Isorhamnetin Isorhamnetin This compound This compound Isorhamnetin->this compound 3-methylquercetin 7-O-methyltransferase (SAM -> SAH) Ayanin Ayanin This compound->Ayanin 3,7-dimethylquercetin 4'-O-methyltransferase (SAM -> SAH) Metabolites Glucuronide and Sulfate Conjugates This compound->Metabolites Phase II Metabolism (UGTs, SULTs)

Caption: Metabolic pathway of this compound.

Experimental Workflow for UPLC-Q-TOF-MS/MS Analysis

UPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-Q-TOF-MS/MS Analysis cluster_data Data Processing Biological_Sample Biological Sample (Plasma, Urine) Protein_Precipitation Protein Precipitation (Acetonitrile) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration UPLC UPLC Separation (C18 column) Filtration->UPLC ESI Electrospray Ionization (ESI+/-) UPLC->ESI QTOF_MS Q-TOF MS (Full Scan) ESI->QTOF_MS MSMS MS/MS Fragmentation (DDA/DIA) QTOF_MS->MSMS Peak_Detection Peak Detection & Alignment MSMS->Peak_Detection Metabolite_ID Metabolite Identification (Accurate Mass, Fragmentation) Peak_Detection->Metabolite_ID Quantification Quantification Metabolite_ID->Quantification

Caption: Experimental workflow for UPLC-Q-TOF-MS/MS analysis.

References

Rhamnazin: A Novel Inducer of Ferroptosis in Cancer Cells - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnazin, a naturally occurring O-methylated flavonol, has emerged as a potent inducer of ferroptosis, a novel form of regulated cell death, in cancer cells.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to study and induce ferroptosis in cancer cell lines. The primary mechanism of action involves the inhibition of Glutathione Peroxidase 4 (GPX4), a key regulator of lipid peroxidation.[1][2][3][4] By downregulating GPX4, this compound triggers a cascade of events including the accumulation of reactive oxygen species (ROS), increased intracellular iron levels, and subsequent lipid peroxidation, ultimately leading to ferroptotic cell death.[1][2][3] These findings present this compound as a promising small molecule for cancer research and therapeutic development, particularly for tumors resistant to conventional apoptosis-inducing agents.

Introduction

Ferroptosis is an iron-dependent form of programmed cell death characterized by the lethal accumulation of lipid hydroperoxides.[5][6] Unlike apoptosis, ferroptosis involves distinct morphological and biochemical features, making it a promising target for cancer therapy, especially for malignancies that have developed resistance to traditional treatments.[5][7] Natural compounds that can modulate ferroptosis are of significant interest in oncology research.[8]

This compound (C17H14O7), a flavonoid found in plants like Rhamnus and Ginkgo biloba, has demonstrated anti-cancer properties, including the inhibition of cell proliferation and invasion.[1][3] Recent studies have elucidated that a key mechanism underlying these effects is the induction of ferroptosis in cancer cells, particularly in hepatocellular carcinoma (HCC).[1][2][3] This document outlines the mechanism of action of this compound and provides protocols for its application in studying ferroptosis.

Mechanism of Action

This compound induces ferroptosis primarily through the intrinsic, or enzyme-regulated, pathway by targeting Glutathione Peroxidase 4 (GPX4).[1][3] GPX4 is a crucial enzyme that neutralizes lipid hydroperoxides, thereby protecting cells from oxidative damage and ferroptosis.[7]

The proposed mechanism is as follows:

  • This compound Treatment : Cancer cells are exposed to this compound.

  • GPX4 Inhibition : this compound downregulates the protein expression of GPX4 in a dose-dependent manner.[1]

  • GSH/GSSG Ratio Decrease : The inhibition of GPX4 is associated with a decrease in the cellular ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG).[1]

  • ROS Accumulation : The compromised antioxidant defense leads to an accumulation of intracellular reactive oxygen species (ROS).[1][2][3]

  • Iron Overload : this compound treatment also results in elevated intracellular iron levels.[1][2][3]

  • Lipid Peroxidation : The combination of high ROS levels and excess iron catalyzes the peroxidation of lipids within cellular membranes, a hallmark of ferroptosis.[1][2][3][6]

  • Cell Death : The extensive membrane damage caused by lipid peroxidation leads to ferroptotic cell death.

This this compound-induced cell death is not reversible by inhibitors of apoptosis (Z-VAD-FMK), necroptosis (necrostatin-1), or autophagy (chloroquine), but can be partially rescued by the ferroptosis inhibitor ferrostatin-1 and by overexpressing GPX4, confirming the ferroptotic mechanism.[1][2]

Data Presentation

Table 1: Effect of this compound on Hepatocellular Carcinoma (HCC) Cell Viability
Cell LineThis compound Concentration (µM)Inhibition of Proliferation
SMMC-77215Significant Inhibition
10Significant Inhibition
15IC50 Concentration
Huh-75Significant Inhibition
10Significant Inhibition
15IC50 Concentration

Note: The IC50 for SMMC-7721 and Huh-7 cells was observed at approximately 15 µM. This compound concentrations of 5 µM (1/3 IC50), 10 µM (2/3 IC50), and 15 µM (IC50) were used for subsequent experiments in the cited study.[1]

Table 2: Biomarkers of this compound-Induced Ferroptosis in HCC Cells
BiomarkerEffect of this compound TreatmentMethod of Detection
GPX4 Protein LevelDecreased (Dose-dependent)Western Blot
GSH/GSSG RatioDecreased (Dose-dependent)GSH and GSSG Assay Kit
Intracellular ROSIncreasedDCFH-DA Staining
Intracellular Fe2+IncreasedIron Assay Kit
Lipid Peroxidation (MDA)IncreasedMDA Assay Kit

Experimental Protocols

The following are detailed protocols for key experiments to study the effect of this compound on ferroptosis in cancer cells, based on methodologies described for hepatocellular carcinoma cell lines SMMC-7721 and Huh-7.[1][3]

Protocol 1: Cell Viability Assay (CCK-8)

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., SMMC-7721, Huh-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should range from 0 to 50 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Replace the medium with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate for 1-4 hours at 37°C until the color develops.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Western Blot for GPX4 Expression

Objective: To analyze the effect of this compound on the protein expression of GPX4.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-GPX4, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) substrate

Procedure:

  • Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 15 µM) for 24 hours.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibody against GPX4 (at the manufacturer's recommended dilution) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for a loading control like β-actin.

Protocol 3: Measurement of Intracellular ROS

Objective: To detect the accumulation of reactive oxygen species in this compound-treated cells.

Materials:

  • Cancer cells treated with this compound

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe

  • Serum-free medium

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with this compound (e.g., 10 µM) for 24 hours.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in serum-free medium containing 10 µM DCFH-DA.

  • Incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Analyze the fluorescence intensity using a flow cytometer (excitation at 488 nm, emission at 525 nm) or visualize under a fluorescence microscope.

Protocol 4: Lipid Peroxidation (MDA) Assay

Objective: To quantify the level of lipid peroxidation by measuring malondialdehyde (MDA), a key byproduct.

Materials:

  • Cancer cells treated with this compound

  • MDA Assay Kit (Thiobarbituric Acid Reactive Substances - TBARS)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 15 µM) for 24 hours.

  • Harvest approximately 1-5 x 10^6 cells.

  • Lyse the cells according to the MDA assay kit manufacturer's instructions.

  • Perform the TBARS assay by mixing the cell lysate with the provided reagents, which typically include thiobarbituric acid (TBA).

  • Incubate the mixture at high temperature (e.g., 95°C) for the specified time to allow the reaction between MDA and TBA.

  • Cool the samples and centrifuge to remove any precipitate.

  • Measure the absorbance of the supernatant at the specified wavelength (usually 532 nm) using a microplate reader.

  • Calculate the MDA concentration based on a standard curve.

Visualizations

Rhamnazin_Ferroptosis_Pathway cluster_cell Cancer Cell cluster_ros Oxidative Stress This compound This compound GPX4 GPX4 (Glutathione Peroxidase 4) This compound->GPX4 Inhibits Expression ROS ROS Accumulation This compound->ROS Iron Fe2+ Accumulation This compound->Iron Lipid_ROS Lipid Peroxides GPX4->Lipid_ROS Reduces Lipid_OH Lipid Alcohols GSH GSH (Reduced Glutathione) GSH->GPX4 Cofactor Lipid_ROS->Lipid_OH Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces ROS->Lipid_ROS Promotes Iron->Lipid_ROS Promotes (Fenton Reaction)

Caption: Mechanism of this compound-induced ferroptosis in cancer cells.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Analysis cluster_outcome Outcome Cell_Culture 1. Cancer Cell Culture (e.g., SMMC-7721, Huh-7) Rhamnazin_Treatment 2. This compound Treatment (Varying Concentrations & Times) Cell_Culture->Rhamnazin_Treatment Cell_Viability 3a. Cell Viability (CCK-8 Assay) Rhamnazin_Treatment->Cell_Viability Western_Blot 3b. Protein Expression (Western Blot for GPX4) Rhamnazin_Treatment->Western_Blot ROS_Assay 3c. ROS Measurement (DCFH-DA Staining) Rhamnazin_Treatment->ROS_Assay Lipid_Peroxidation 3d. Lipid Peroxidation (MDA Assay) Rhamnazin_Treatment->Lipid_Peroxidation Data_Analysis 4. Data Analysis & Interpretation Cell_Viability->Data_Analysis Western_Blot->Data_Analysis ROS_Assay->Data_Analysis Lipid_Peroxidation->Data_Analysis Conclusion 5. Conclusion: This compound Induces Ferroptosis Data_Analysis->Conclusion

References

Application Notes and Protocols for Modern Flavonoid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Modern Extraction Techniques for Flavonoids like Rhamnazin

Audience: Researchers, scientists, and drug development professionals.

Introduction to Flavonoids and this compound

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their various health benefits, including antioxidant and anti-inflammatory properties.[1] this compound, a specific O-methylated flavonol, is a derivative of quercetin and has been identified in various plant species.[2] It is recognized for its potential as an antineoplastic and anti-inflammatory agent.[2][3][4] The efficient extraction of these valuable compounds from plant matrices is a critical first step for research and drug development. This document outlines modern extraction techniques that offer significant advantages over traditional methods, such as reduced solvent consumption, shorter extraction times, and higher yields.[1][5][6]

Overview of Modern Extraction Techniques

Conventional extraction methods like maceration and Soxhlet extraction are often time-consuming and require large quantities of organic solvents.[5] Modern techniques provide "green" and efficient alternatives.[1][7]

  • Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to induce acoustic cavitation in the solvent. The formation and collapse of these bubbles disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process.[1][5] UAE is known for its simplicity, low cost, and efficiency at lower temperatures, which helps in preserving thermolabile compounds.[5][8]

  • Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the moisture within the plant material.[9] This rapid, localized heating creates pressure within the plant cells, leading to their rupture and the release of bioactive compounds into the solvent.[9][10] MAE significantly reduces extraction time and solvent volume.[11][12]

  • Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[13][14] In its supercritical state (above its critical temperature and pressure), CO₂ exhibits properties of both a liquid and a gas, allowing for efficient penetration into the plant matrix and dissolution of target compounds.[13] The solvent power of supercritical CO₂ can be fine-tuned by altering pressure and temperature.[15][16] Adding a polar co-solvent like ethanol can enhance the extraction of more polar flavonoids.[15] This method is advantageous as CO₂ is non-toxic, non-flammable, and easily removed from the extract.[14]

  • Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses conventional solvents at elevated temperatures (50-200°C) and pressures (50-300 psi).[17][18] The high pressure keeps the solvent in its liquid state above its boiling point, which increases its solubility, improves diffusion rates, and enhances penetration into the sample matrix.[5][19] This results in a rapid and efficient extraction process with reduced solvent consumption compared to traditional methods.[20]

Quantitative Data Presentation: Comparison of Modern Extraction Techniques

The following tables summarize quantitative data from various studies on flavonoid extraction, providing a basis for comparing the efficiency of different modern techniques.

Table 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids

Plant MaterialTarget CompoundOptimal ConditionsYield/ResultReference
Sparganii rhizomaTotal FlavonoidsEthanol: 53.62%, Time: 29.41 min, Power: 300 WHigher yield than conventional methods[21]
Lactuca indicaTotal FlavonoidsLiquid/Solid Ratio: 24.76 mL/g, Power: 411.43 W, Ethanol: 58.86%, Time: 30 min48.01 mg/g[22]
Hog Plum PeelTotal FlavonoidsTemperature: 60°C, Time: 60 min, Ethanol: 80%Optimized for maximum TFC[8]

Table 2: Microwave-Assisted Extraction (MAE) of Flavonoids

Plant MaterialTarget CompoundOptimal ConditionsYield/ResultReference
Syzygium nervosum2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalconeSample/Solvent Ratio: 1:35 g/mL, Power: 350 W, Time: 38 min1409 ± 24 µg/g[10]
OnionFlavonolsMethanol: 93.8%, pH: 2, Temp: 50°C, Sample/Solvent Ratio: 0.2:17.9 g:mLOptimized for maximum flavonols[23]
Avicennia marinaTotal FlavonoidsPower: 500 W, Time: 10 min, Solvent/Solid Ratio: 25:1 mL/g (Water)Energy-efficient maximum yield[11]

Table 3: Supercritical Fluid Extraction (SFE) of Flavonoids

Plant MaterialTarget CompoundOptimal ConditionsYield/ResultReference
Medicago SativaTotal FlavonoidsTemp: 50°C, Pressure: 200 bar, Co-solvent: 20% EthanolHighest flavonoid content[15]
Pueraria lobataLipophilic compoundsTemp: 50°C, Pressure: 300 bar, CO₂ Flow: 3.2 mL/min, Co-solvent Flow: 2 mL/min2.5% yield[16]
Spruce BarkTotal PhenolicsTemp: 60°C, Pressure: 100 bar, Co-solvent: EthanolHighest phenolic content[14]

Table 4: Pressurized Liquid Extraction (PLE) of Flavonoids

Plant MaterialTarget CompoundOptimal ConditionsYield/ResultReference
SpinachFlavonoidsSolvent: 70:30 Ethanol:Water, Temp: 50-150°CMore effective than water alone[24]
Carao Tree SeedsPhenolic CompoundsOptimized using RSM with ethanol/water, temperature, and time as variablesEffective recovery of phytochemicals[17]
SpinachTotal PhenolicsTemperature: < 130°C (water) or < 150°C (ethanolic solvent)Optimal for flavonoid extraction[24]

Experimental Protocols

General Sample Preparation
  • Drying: Plant material should be dried to a constant weight, typically in an oven at a controlled temperature (e.g., 50-60°C), to prevent enzymatic degradation of flavonoids.[17]

  • Grinding: The dried material is then ground into a fine powder using a mill to increase the surface area for extraction.[17] The particle size should be controlled, for instance, by sieving.

  • Storage: The powdered sample should be stored in a cool, dark, and dry place in an airtight container until extraction.

Protocol 4.1: Ultrasound-Assisted Extraction (UAE)

This protocol is based on the extraction of flavonoids from Sparganii rhizoma.[21]

  • Sample Weighing: Accurately weigh a specific amount of the powdered plant material (e.g., 2.0 g).

  • Solvent Addition: Place the sample into an extraction vessel (e.g., a capped tube or flask) and add the extraction solvent (e.g., 53.62% ethanol) at a specified solid-to-liquid ratio.

  • Ultrasonication: Place the vessel in an ultrasonic device (bath or probe system).

  • Extraction Parameters: Set the ultrasonic power (e.g., 300 W) and extraction time (e.g., 29.41 min). Maintain a constant temperature if required.

  • Separation: After extraction, centrifuge the mixture (e.g., at 4000 rpm for 15 minutes) to separate the extract from the solid residue.

  • Collection: Carefully collect the supernatant (the extract).

  • Analysis: The extract can then be diluted for subsequent analysis, such as quantification by HPLC.[21]

Protocol 4.2: Microwave-Assisted Extraction (MAE)

This protocol is adapted from the extraction of flavonols from onion.[23]

  • Sample Weighing: Weigh a precise amount of the homogenized plant sample (e.g., 0.2 g) into a microwave extraction vessel.

  • Solvent Addition: Add the optimized extraction solvent (e.g., 17.9 mL of 93.8% methanol in water at pH 2) to the vessel.

  • Vessel Sealing: Securely close the vessel to prevent solvent loss during extraction.

  • Microwave Irradiation: Place the vessel in the microwave reactor.

  • Extraction Program: Set the extraction parameters: temperature (e.g., 50°C) and time (e.g., 5 minutes). The microwave power will be adjusted by the instrument to maintain the set temperature.

  • Cooling: Allow the vessel to cool to room temperature after the extraction program is complete.

  • Separation: Centrifuge the extract (e.g., at 1702 x g for 5 minutes) to pellet the solid material.

  • Collection: Collect the supernatant for further analysis.

Protocol 4.3: Supercritical Fluid Extraction (SFE)

This protocol is a general procedure based on principles described for flavonoid extraction.[13][15]

  • Sample Loading: Weigh the ground plant material (e.g., 0.5 g) and load it into the extraction cell.[13]

  • System Assembly: Place filters at the ends of the cell to prevent clogging and assemble the cell in the SFE system.

  • Parameter Setting: Set the desired extraction temperature (e.g., 50°C) and pressure (e.g., 200 bar) via the system's control unit.

  • CO₂ and Co-solvent Flow: Start the flow of high-pressure CO₂ through the extraction cell. If a co-solvent is used (e.g., 20% ethanol), introduce it into the CO₂ stream at the desired ratio.[15]

  • Extraction: Run the extraction for a predetermined amount of time, continuously flowing the supercritical fluid through the sample.

  • Collection: The extract is collected in a separator where the pressure is reduced, causing the CO₂ to return to its gaseous state and leave behind the extracted compounds.

  • Extract Recovery: Recover the collected extract from the separator for analysis.

Protocol 4.4: Pressurized Liquid Extraction (PLE)

This protocol is based on the extraction of flavonoids from spinach.[24]

  • Sample Loading: Mix the dried plant powder with an inert material like diatomaceous earth and load it into the extraction cell.

  • System Setup: Place the cell into the PLE system.

  • Solvent and Conditions: Select the extraction solvent (e.g., 70:30 ethanol:water). Set the extraction temperature (e.g., 130°C) and pressure (e.g., 11 MPa or ~1600 psi).[17]

  • Extraction Cycle: Start the extraction sequence, which typically involves:

    • Heating: The cell is heated to the set temperature.

    • Filling: The cell is filled with the pre-heated solvent.

    • Static Extraction: The sample is held under pressure and temperature for a set time (e.g., 5-10 minutes) to allow for diffusion.

    • Flushing: Fresh solvent is pumped through the cell to flush the extract into a collection vial.

    • Purging: The cell is purged with an inert gas (e.g., nitrogen) to collect the remaining extract.

  • Collection: The extract is collected in a sealed vial.

  • Analysis: The collected extract is ready for analysis.

Visualization of Workflows and Pathways

Experimental Workflows

general_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Drying Drying of Plant Material Grinding Grinding to Fine Powder Drying->Grinding Extraction Modern Extraction (UAE, MAE, SFE, PLE) Grinding->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Analysis Quantification (e.g., HPLC) Filtration->Analysis uae_workflow Sample Powdered Sample + Solvent in Vessel Sonication Ultrasonication (Set Power & Time) Sample->Sonication Cavitation Acoustic Cavitation & Cell Disruption Sonication->Cavitation Centrifuge Centrifugation Sonication->Centrifuge Supernatant Collect Supernatant (Extract) Centrifuge->Supernatant Analysis Analysis Supernatant->Analysis mae_workflow Sample Powdered Sample + Solvent in Vessel Microwave Microwave Irradiation (Set Power & Time) Sample->Microwave Heating Rapid Dielectric Heating & Cell Rupture Microwave->Heating Cooling Cooling Microwave->Cooling Centrifuge Centrifugation Cooling->Centrifuge Extract Collect Extract Centrifuge->Extract sfe_workflow Sample Load Sample into Extraction Cell Pressurize Pressurize & Heat CO2 (+ Co-solvent) Sample->Pressurize Extraction Flow Supercritical Fluid Through Sample Pressurize->Extraction Depressurize Depressurize in Separator Extraction->Depressurize Collection CO2 Gasifies, Extract Precipitates Depressurize->Collection Analysis Collect Extract Collection->Analysis spla2_pathway cluster_membrane Cell Membrane Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA sPLA2 sPLA2 Secretory Phospholipase A2 (sPLA2) This compound This compound This compound->sPLA2 Inhibits COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (LOX) AA->LOX PGs Prostaglandins (e.g., PGE2) COX->PGs LTs Leukotrienes (e.g., LTB4) LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Rhamnazin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale extraction of Rhamnazin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary natural sources?

A1: this compound is a flavonoid, specifically an O-methylated flavonol, which is a derivative of quercetin.[1] It is valued for its potential therapeutic properties, including antineoplastic and antiangiogenic activities.[1] this compound is found in various medicinal and dietary plants, with a notable source being Sea Buckthorn (Hippophae rhamnoides L.).[2][3] It can also be found in other plants like Rhamnus alaternus L. (buckthorn) and Lathyrus armenus.[4][5]

Q2: What are the fundamental challenges in the large-scale extraction of this compound?

A2: The primary challenges in large-scale extraction include low extraction efficiency, degradation of the target compound, co-extraction of impurities leading to complex purification steps, and the high cost associated with advanced extraction techniques.[6][7][8] The complexity of the plant matrix, which includes a dense network of lipids, fibers, and proteins, can significantly hinder the recovery of bioactive compounds like this compound.[8] Furthermore, ensuring consistency in the composition and bioactivity of the extract can be difficult due to variations in the raw plant material.[8]

Q3: Which extraction methods are considered most effective for flavonoids like this compound?

A3: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more effective than conventional methods like maceration or Soxhlet extraction.[6][9] These advanced methods generally offer higher yields in shorter times.[10][11] For instance, UAE uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[10] Combining methods, such as an ultrasonic-enzymatic-assisted extraction (UEAE), can further improve yields by breaking down the plant cell wall structure.[12]

Q4: How is this compound typically purified and quantified after extraction?

A4: After initial extraction, the crude extract is often purified to isolate this compound. Macroporous resin column chromatography is a popular and efficient method for purifying flavonoids on a large scale due to its high selectivity, low cost, and recyclability.[13][14] For quantification, High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) is the standard.[2][15][16] These techniques allow for the precise separation, identification, and quantification of this compound in a complex extract.[16][17]

Troubleshooting Guides

Problem 1: Low Yield of this compound

Q: My extraction protocol is resulting in a very low yield of this compound. What are the potential causes and how can I troubleshoot this?

A: Low yield is a common issue stemming from several factors. Systematically check the following:

  • Suboptimal Solvent Selection: The choice of solvent is critical. The polarity of the solvent must be well-matched to this compound. Ethanol and methanol, often in aqueous mixtures (e.g., 48-70%), are commonly used for flavonoid extraction.[3][18] Pure solvents may not be as effective as aqueous mixtures.

  • Incorrect Extraction Parameters:

    • Temperature: Excessively high temperatures can cause thermal degradation of flavonoids.[6][19] Conversely, a temperature that is too low may not provide enough energy for efficient extraction. For UAE, temperatures around 50-70°C are often optimal.[12][20]

    • Time: Insufficient extraction time will result in incomplete recovery. However, prolonged exposure, especially at high temperatures or high ultrasonic power, can lead to degradation.[21]

    • Solid-to-Liquid Ratio: A low volume of solvent may create a barrier to mass transfer, while an excessively high volume can be inefficient and costly for large-scale operations.[10][18] Ratios between 1:20 and 1:35 (g/mL) are frequently reported as effective.[9][12][18]

  • Inefficient Cell Wall Disruption: The plant material's cell walls must be sufficiently disrupted to release the target compounds. Modern methods like UAE are designed for this, but their effectiveness depends on parameters like ultrasonic power.[10] Excessive power can degrade the flavonoids, while insufficient power will not break the cell walls effectively.[10]

  • Poor Raw Material Quality: The concentration of this compound can vary significantly in the plant source depending on harvest time, growing conditions, and post-harvest handling (e.g., drying method).[3]

  • Losses During Purification: Significant amounts of the target compound can be lost during purification steps. Ensure the chosen macroporous resin has been optimized for adsorption and desorption of this compound and that the elution solvent is effective.[14]

Low_Yield_Troubleshooting start Start: Low this compound Yield check_params 1. Review Extraction Parameters start->check_params check_solvent Is solvent optimal? (e.g., 48-70% Ethanol) check_params->check_solvent check_temp_time Are Temp/Time optimal? (e.g., 50-70°C, 20-30 min) check_solvent->check_temp_time Yes solution_params Solution: Optimize solvent, temp, time, and power based on literature or Design of Experiments (DoE). check_solvent->solution_params No check_power Is Ultrasonic/Microwave power optimized? check_temp_time->check_power Yes check_temp_time->solution_params No check_material 2. Assess Raw Material check_power->check_material Yes check_power->solution_params No material_quality Is plant material quality high? (Source, age, storage) check_material->material_quality check_purification 3. Evaluate Purification Step material_quality->check_purification Yes solution_material Solution: Source high-quality, properly stored raw material. material_quality->solution_material No resin_loss Are there losses during resin adsorption/desorption? check_purification->resin_loss check_degradation 4. Check for Degradation resin_loss->check_degradation Yes solution_purification Solution: Optimize resin type, loading conditions, and elution solvent. resin_loss->solution_purification No degradation_issue Is there evidence of degradation? (HPLC-MS analysis) check_degradation->degradation_issue solution_degradation Solution: Use milder conditions. Store extracts properly. degradation_issue->solution_degradation Yes end_node Yield Improved degradation_issue->end_node No solution_params->end_node solution_material->end_node solution_purification->end_node solution_degradation->end_node Extraction_Workflow cluster_purification Purification Steps start Start: Raw Plant Material (e.g., Hippophae rhamnoides) prep 1. Sample Preparation (Drying & Grinding) start->prep extraction 2. Ultrasound-Assisted Extraction (UAE) (Aqueous Ethanol, 50°C, 30 min) prep->extraction separation 3. Solid-Liquid Separation (Centrifugation & Filtration) extraction->separation concentration 4. Concentration (Rotary Evaporation < 50°C) separation->concentration purification 5. Purification (Macroporous Resin Column) concentration->purification loading 5a. Load Crude Extract washing 5b. Wash with Water (Remove Impurities) loading->washing elution 5c. Elute with 80% Ethanol (Collect Flavonoid Fraction) washing->elution final_product 6. Final Processing (Solvent Removal & Freeze-Drying) elution->final_product analysis 7. Quality Control (HPLC-MS for Purity & Quantity) final_product->analysis end_node Purified this compound analysis->end_node

References

Technical Support Center: Optimizing HPLC Separation of Rhamnazin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Rhamnazin. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during the analysis of this compound and other flavonoids.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound separation?

A typical starting point for flavonoid analysis is a Reverse-Phase HPLC (RP-HPLC) method.[1] A C18 column is the most common stationary phase used for separating flavonoids due to their varying polarities.[1][2] For the mobile phase, a gradient elution using acetonitrile or methanol mixed with acidified water is recommended to achieve good separation.[1][3][4]

Q2: Which stationary phase (column) is best for separating this compound from other flavonoids?

A reverse-phase C18 column is highly effective and widely used for the chromatographic separation of flavonoids, including this compound.[2][3] These columns, featuring silica particles bonded with long-chain hydrocarbons, separate compounds based on their hydrophobicity.[2] For complex samples, using a column with a smaller particle size (e.g., 5 µm or less) can improve peak efficiency and resolution.[2][4]

Q3: What mobile phase composition is recommended for this compound analysis?

A gradient mobile phase is generally required for the effective separation of multiple flavonoids in a single run.[4] Common mobile phases consist of two solvents:

  • Solvent A: Water, typically acidified with a small amount of acid like formic acid (0.1%), acetic acid (0.1% - 1%), or trifluoroacetic acid (TFA) (0.05%).[1][2][5] The acid helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.

  • Solvent B: An organic solvent such as acetonitrile or methanol.[1][4] Acetonitrile is often preferred due to its lower viscosity and better UV transparency.[6]

A common gradient starts with a lower percentage of Solvent B, which is gradually increased over the run to elute more hydrophobic compounds like this compound.[2]

Q4: What is the optimal detection wavelength for this compound?

Flavonoids exhibit strong UV absorbance. For general flavonoid profiling, detection is often performed at wavelengths between 260 nm and 370 nm.[2][6] this compound, a flavonol, has characteristic absorption maxima. A wavelength of 360 nm or 370 nm is often chosen for the specific detection of flavonols, providing good sensitivity.[2][7] Using a Photo Diode Array (PDA) or Diode Array Detector (DAD) is highly advantageous as it allows for the simultaneous monitoring of multiple wavelengths and provides UV-Vis spectra that can aid in peak identification.[4]

Q5: How can I confirm the identity of the this compound peak in my chromatogram?

Peak identification can be confirmed by:

  • Comparing Retention Times: Inject a pure this compound standard under the same chromatographic conditions and compare its retention time with the peak in your sample.

  • Spiking: Add a small amount of the this compound standard to your sample and re-inject. The peak corresponding to this compound should increase in area and height.

  • UV-Vis Spectra: If using a DAD/PDA detector, compare the UV-Vis spectrum of the unknown peak with that of the this compound standard.

  • Mass Spectrometry (MS): For unambiguous identification, coupling the HPLC system to a mass spectrometer (LC-MS) is the most definitive method. This allows for the determination of the molecular weight and fragmentation pattern of the compound, confirming its identity.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and other flavonoids.

Problem 1: Poor Resolution / Co-elution with Other Flavonoids

  • Possible Cause 1: Inappropriate mobile phase gradient. Flavonoids often have very similar structures and polarities, making separation challenging.[4]

    • Solution: Optimize the gradient. Try a shallower gradient (i.e., a slower increase in the percentage of organic solvent) to increase the separation between closely eluting peaks. You can also experiment with changing the organic solvent (e.g., from methanol to acetonitrile or vice-versa) as this can alter selectivity.[1]

  • Possible Cause 2: Incorrect mobile phase pH. The ionization state of phenolic hydroxyl groups on flavonoids can affect their retention and peak shape.

    • Solution: Adjust the pH of the aqueous mobile phase (Solvent A). Using a low pH (around 2.5-3.5) with an acid like formic acid or phosphoric acid ensures that the flavonoids are in their non-ionized form, leading to more consistent retention and better peak shapes.[4]

  • Possible Cause 3: Column is losing efficiency.

    • Solution: Check the column's performance by injecting a standard mixture. If performance has degraded, try flushing the column according to the manufacturer's instructions. If resolution does not improve, the column may need to be replaced.[9]

Problem 2: Peak Tailing

  • Possible Cause 1: Secondary interactions between flavonoid hydroxyl groups and free silanol groups on the silica-based stationary phase.

    • Solution a): Lower the mobile phase pH to 2.5-3.5 using an acid modifier (e.g., formic acid, TFA). This suppresses the ionization of silanol groups, minimizing unwanted interactions.[1]

    • Solution b): Use a high-purity, end-capped C18 column. These columns have fewer accessible silanol groups, reducing the potential for secondary interactions.

  • Possible Cause 2: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, consider replacing the column.[9]

Problem 3: Retention Time Drift (Peaks Elute Earlier or Later in Successive Runs)

  • Possible Cause 1: Inadequate column equilibration. The column may not have returned to the initial mobile phase conditions before the next injection.

    • Solution: Increase the equilibration time between runs. Ensure at least 10 column volumes of the starting mobile phase pass through the column before the next injection.

  • Possible Cause 2: Changes in mobile phase composition. This can be due to evaporation of the more volatile organic component or inconsistent mixing.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure the HPLC pump's mixing performance is optimal.

  • Possible Cause 3: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a constant and stable temperature (e.g., 30 °C).[2][7] This improves the reproducibility of retention times.

Problem 4: Broad or Split Peaks

  • Possible Cause 1: Contamination at the head of the column or a partially blocked frit.

    • Solution: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter before use. Use a guard column to protect the analytical column from contaminants.[9] Try reversing and flushing the column (check manufacturer's instructions first).

  • Possible Cause 2: Sample solvent is too strong compared to the mobile phase. If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% methanol), it can cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase or a solvent with a weaker or similar elution strength.[2]

Data Presentation: Chromatographic Parameters

The following tables summarize typical starting conditions and expected retention behavior for the separation of this compound and related flavonoids.

Table 1: Example HPLC Method Parameters for Flavonoid Separation

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[2][4]
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B Acetonitrile[2]
Gradient Start at 10-20% B, increase linearly to 70-80% B over 20-40 min[1][2]
Flow Rate 0.7 - 1.0 mL/min[5][10]
Column Temperature 30 °C[7]
Detection 360 nm or 370 nm[2][7]
Injection Volume 10 - 20 µL[5][7]

Table 2: Relative Elution Order of Common Flavonoids in RP-HPLC

In reverse-phase chromatography, compounds elute based on their polarity. More polar compounds elute earlier, while less polar (more hydrophobic) compounds are retained longer. This compound is a methylated derivative of Quercetin, making it less polar.

CompoundPolarityExpected Elution Order
Rutin (Quercetin-3-rutinoside)Most Polar1 (Earliest)
Myricetin Polar2
Quercetin Intermediate3
Kaempferol Intermediate4
This compound (7,3'-Di-O-methylquercetin)Least Polar5 (Latest)

Experimental Protocols

General Protocol for HPLC Separation of this compound and Other Flavonoids

This protocol provides a robust starting point for method development.

1. Materials and Reagents:

  • This compound standard and other relevant flavonoid standards (e.g., Quercetin, Kaempferol).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (or other suitable acid modifier).

  • Sample extract dissolved in a suitable solvent (e.g., methanol or initial mobile phase).

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and DAD/PDA detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample extract in methanol or a solvent compatible with the initial mobile phase.

  • Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection.

4. Chromatographic Conditions:

  • Mobile Phase Preparation:

    • Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Solvent B: 100% HPLC-grade acetonitrile.

    • Degas both solvents before use.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: Linear gradient from 20% to 70% B

    • 25-30 min: Hold at 70% B

    • 30-31 min: Linear gradient from 70% to 20% B

    • 31-40 min: Hold at 20% B (Column Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Monitor at 360 nm. Collect spectral data from 200-400 nm.

  • Injection Volume: 20 µL.

5. Analysis and Quantification:

  • Inject the prepared standards to determine their retention times and create a calibration curve.

  • Inject the prepared sample.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Visualization

The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in HPLC analysis.

HPLC_Troubleshooting_Resolution start Problem: Poor Resolution / Co-elution check_gradient Is the gradient optimized? start->check_gradient adjust_gradient Action: Create a shallower gradient check_gradient->adjust_gradient No check_ph Is mobile phase pH correct (2.5 - 3.5)? check_gradient->check_ph Yes change_solvent Action: Switch organic solvent (ACN <=> MeOH) adjust_gradient->change_solvent If no improvement resolved Problem Resolved adjust_gradient->resolved adjust_ph Action: Add/adjust acid (Formic, Acetic, TFA) check_ph->adjust_ph No check_column Is the column performing well? check_ph->check_column Yes adjust_ph->resolved flush_column Action: Flush column per manufacturer specs check_column->flush_column No check_column->resolved Yes replace_column Action: Replace column flush_column->replace_column Still No flush_column->resolved Yes replace_column->resolved

Caption: Troubleshooting workflow for poor HPLC peak resolution.

References

Rhamnazin stability in different solvents and pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of rhamnazin in various solvents and under different pH conditions.

I. Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and solutions.

HPLC Analysis Issues
IssuePotential Cause(s)Troubleshooting Steps
Peak Tailing or Fronting - Column overload- Interaction of this compound with active sites on the column- Inappropriate mobile phase pH- Decrease the sample concentration.- Use a base-deactivated column or add a competing base to the mobile phase.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Poor Peak Resolution - Inadequate separation by the column- Mobile phase composition not optimal- Column temperature too low- Switch to a column with a different stationary phase or higher efficiency.- Optimize the gradient or isocratic mobile phase composition.- Increase the column temperature to improve efficiency.[1]
Baseline Drift or Noise - Contaminated mobile phase or detector flow cell- Column temperature fluctuations- Air bubbles in the system- Prepare fresh mobile phase and flush the system.- Use a column oven for stable temperature control.- Degas the mobile phase and purge the pump.[1]
Inconsistent Retention Times - Inconsistent mobile phase preparation- Fluctuation in flow rate- Poor column equilibration- Ensure accurate and consistent preparation of the mobile phase.- Check the pump for leaks and verify the flow rate.- Allow sufficient time for the column to equilibrate with the mobile phase.[1]
UV-Vis Spectrophotometry Issues
IssuePotential Cause(s)Troubleshooting Steps
Inaccurate Quantification - Interference from other compounds- Degradation of this compound during measurement- Incorrect wavelength selection- Use a diode array detector to check for peak purity.- Minimize exposure to light and oxygen; work quickly.- Scan for the wavelength of maximum absorbance (λmax) of this compound in the specific solvent and pH.[2]
Shifting λmax - Change in pH of the solution- Interaction with solvent molecules- Buffer the solution to maintain a constant pH.- Be aware that the solvent can influence the absorption spectrum.
Non-linear Calibration Curve - High concentrations leading to deviation from Beer's Law- Instrumental limitations- Prepare a wider range of dilutions to find the linear range.- Ensure the spectrophotometer is properly calibrated and functioning correctly.

II. Frequently Asked Questions (FAQs)

This compound Stability in Solvents

Q1: In which common organic solvents is this compound most stable?

A1: While specific quantitative stability data for this compound in a wide range of organic solvents is limited, flavonoids in general show better stability in aprotic solvents and alcohols. For this compound, methanol and acetonitrile are often used for analytical purposes and are considered suitable for short-term storage, minimizing degradation.[3] Dimethyl sulfoxide (DMSO) is also a common solvent for stock solutions, but prolonged storage may lead to degradation, and it can be reactive.[4][5][6]

Q2: How does the choice of solvent affect this compound's stability during analysis?

A2: The solvent can influence this compound's stability through several mechanisms. Protic solvents can participate in hydrogen bonding and may facilitate degradation pathways. The polarity of the solvent can affect the rate of degradation. For HPLC analysis, the mobile phase composition is critical for achieving good separation and minimizing on-column degradation.[7]

Q3: What are the best practices for preparing and storing this compound solutions in organic solvents?

A3: To ensure the stability of this compound solutions:

  • Use high-purity, HPLC-grade solvents.

  • Prepare solutions fresh whenever possible.

  • For stock solutions, store in amber vials at low temperatures (-20°C or -80°C) to minimize degradation from light and heat.

  • Purge solutions with an inert gas like nitrogen or argon to remove oxygen, which is a key factor in oxidative degradation.

This compound Stability at Different pH Conditions

Q4: How does pH affect the stability of this compound?

A4: The stability of flavonoids, including this compound, is highly pH-dependent. Generally, flavonoids are most stable in acidic conditions (pH < 4).[8] As the pH increases towards neutral and alkaline conditions, the phenolic hydroxyl groups can deprotonate, making the molecule more susceptible to oxidation and degradation. This degradation can be rapid in basic solutions.

Q5: What are the visual indicators of this compound degradation at different pH levels?

A5: this compound solutions are typically pale yellow. Under conditions that promote degradation, such as neutral to alkaline pH, a color change to a deeper yellow or brown may be observed. This is often due to the formation of oxidation products.

Q6: How can I prevent pH-induced degradation during my experiments?

A6: To minimize pH-related degradation:

  • Work with buffered solutions to maintain a stable acidic pH.

  • If experiments must be conducted at neutral or alkaline pH, prepare the this compound solution in an acidic solvent and add it to the buffered medium immediately before the experiment.

  • Minimize the duration of experiments at higher pH values.

III. Data Presentation

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
SolventPolarity IndexDielectric ConstantSolubilityNotes
Methanol5.132.7SolubleCommonly used for extraction and HPLC analysis.
Ethanol4.324.5SolubleGood solvent for general use.
Acetonitrile5.837.5Sparingly SolubleOften used in HPLC mobile phases.[9]
DMSO7.246.7Very SolubleExcellent for preparing concentrated stock solutions.[4]
Water10.280.1Practically InsolubleThis compound is a nonpolar compound.
Table 2: Expected Stability of this compound under Different pH Conditions
pH RangeConditionExpected StabilityPrimary Degradation Pathway
1 - 4AcidicHighMinimal degradation expected.
5 - 7NeutralModerateSusceptible to auto-oxidation.
8 - 11BasicLowRapid degradation through oxidation and hydrolysis.

Note: This table provides a qualitative assessment based on the known behavior of flavonoids. The rate of degradation will also be influenced by other factors such as temperature, light, and the presence of oxygen.

IV. Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.[11][12][13]

a. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol.

b. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for shorter time intervals (e.g., 30 minutes, 1, 2, 4 hours) due to expected rapid degradation.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for a defined period.

  • Thermal Degradation: Keep the stock solution in a temperature-controlled oven (e.g., 80°C).

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

c. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC-UV method.

d. Data Analysis:

  • Calculate the percentage degradation of this compound.

  • Identify and quantify the degradation products.

  • Perform a mass balance analysis to account for the parent drug and all degradation products.[12]

Protocol for HPLC-UV Analysis of this compound Stability

a. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector.

b. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan for the λmax of this compound (typically around 254 nm and 370 nm).

c. Sample Preparation:

  • Dilute the samples from the stability study with the initial mobile phase composition to a concentration within the linear range of the calibration curve.

  • Filter the samples through a 0.45 µm syringe filter before injection.

d. Quantification:

  • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Quantify the amount of this compound remaining in the samples by comparing their peak areas to the calibration curve.

V. Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cluster_output Output start Prepare this compound Stock Solution stress Apply Stress Conditions (pH, Solvent, Temp, Light) start->stress sample Collect Samples at Time Points stress->sample hplc HPLC-UV Analysis sample->hplc uv_vis UV-Vis Spectrophotometry sample->uv_vis quantify Quantify this compound & Degradation Products hplc->quantify uv_vis->quantify kinetics Determine Degradation Kinetics quantify->kinetics pathway Propose Degradation Pathway kinetics->pathway report Generate Stability Report pathway->report

Caption: Workflow for this compound Stability Study.

Troubleshooting_Logic cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_hplc HPLC Specific Troubleshooting cluster_solution Corrective Actions problem Unexpected Results in This compound Analysis check_params Review Experimental Parameters Solvent puritypH of buffersInstrument settings problem->check_params check_reagents Verify Reagent Quality This compound standard purityMobile phase components problem->check_reagents peak_shape Peak Shape Issues? Tailing/Fronting check_params->peak_shape resolution Poor Resolution? check_params->resolution baseline Baseline Issues? Drift/Noise check_params->baseline solution_peak Adjust Mobile Phase Optimize column peak_shape->solution_peak solution_res Modify Gradient Change column resolution->solution_res solution_base Prepare Fresh Solvents Degas mobile phase baseline->solution_base

References

Technical Support Center: Degradation of Rhamnazin Under Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying the degradation pathways of Rhamnazin under oxidative stress.

Frequently Asked Questions (FAQs)

A curated list of common questions encountered during the experimental study of this compound degradation.

Q1: Why is my this compound solution degrading so quickly, even before starting my experiment?

A1: this compound is highly susceptible to oxidation in the presence of atmospheric oxygen. Studies have shown that related flavonoids can degrade significantly within minutes when exposed to air.[1] It is crucial to prepare this compound solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent premature degradation and ensure the integrity of your starting material.

Q2: What are the primary degradation products of this compound under oxidative stress?

A2: Under ambient (oxidative) conditions, this compound primarily degrades into a benzofuranone derivative. The main oxidation product has been identified as 2-[(3,4-dihydroxyphenyl)carbonyl]-2,4-dihydroxy-6-methoxy-1-benzofuran-3(2H)-one.[1] In the absence of oxygen (anaerobic conditions), a different oxidation product is formed: 2,4-dihydroxy-2-(4'-hydroxy-3'-methoxybenzoyl)-6-methoxy-benzofuran-3(2H)-one.[1]

Q3: What analytical techniques are best suited for identifying and quantifying this compound and its degradation products?

A3: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a robust method for separating and quantifying this compound and its degradation products. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and ability to provide molecular weight and fragmentation data.[1]

Q4: I am observing unexpected peaks in my chromatogram. What could be the cause?

A4: Unexpected peaks can arise from several sources:

  • Further Degradation: The primary benzofuranone degradation product of this compound is itself unstable and can decompose further, leading to additional peaks.[1]

  • Solvent Impurities: Ensure you are using high-purity, HPLC-grade solvents.

  • Sample Matrix Effects: If you are working with complex biological samples, matrix components can interfere with the analysis. Proper sample preparation is crucial.

  • System Contamination: Carryover from previous injections or contamination of the HPLC system can introduce extraneous peaks. A thorough system wash is recommended.

Q5: How can I induce oxidative stress in a controlled manner for my in vitro experiments?

A5: A common and effective method for inducing oxidative stress in vitro is through the use of the Fenton reaction (a solution of hydrogen peroxide and an iron catalyst). This reaction generates highly reactive hydroxyl radicals that can induce oxidative degradation of your compound of interest. Other methods include using chemical oxidants like hydrogen peroxide (H₂O₂) alone or exposing the solution to UV radiation in the presence of H₂O₂.

Troubleshooting Guides

Practical solutions for common problems encountered during the analysis of this compound degradation.

HPLC-DAD and LC-MS/MS Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH affecting the ionization of this compound or its degradation products.2. Secondary interactions with the stationary phase.3. Column overload.1. Adjust the mobile phase pH. Flavonoid analysis often benefits from a slightly acidic mobile phase (e.g., with 0.1% formic acid).2. Use a column with end-capping or a different stationary phase.3. Reduce the injection volume or dilute the sample.
Inconsistent Retention Times 1. Fluctuation in column temperature.2. Inconsistent mobile phase composition.3. Air bubbles in the pump or detector.1. Use a column oven to maintain a constant temperature.2. Prepare fresh mobile phase daily and ensure proper mixing.3. Degas the mobile phase and purge the pump.
Low Signal Intensity or Loss of Sensitivity in MS 1. Ion suppression from the sample matrix or mobile phase additives.2. Dirty ion source.3. Incorrect MS parameters.1. Improve sample cleanup procedures (e.g., solid-phase extraction).2. Clean the ion source according to the manufacturer's instructions.3. Optimize MS parameters (e.g., capillary voltage, gas flow rates) for this compound and its expected degradation products.
Baseline Noise or Drifting 1. Contaminated mobile phase or detector flow cell.2. Column bleeding.3. Unstable detector lamp (for DAD).1. Use fresh, high-purity solvents and flush the system.2. Use a column with low bleed characteristics, especially for gradient elution.3. Check the lamp's usage hours and replace if necessary.

Quantitative Data

Oxidative Stress Condition Time (minutes) This compound Remaining (%) Major Degradation Product Formed (%)
Ambient Air Exposure (in solution) 01000
56525
153055
301075
60< 5> 80
Fenton Reaction (H₂O₂/Fe²⁺) 01000
14050
5< 10> 85
15Not Detected> 90 (with further degradation)

Note: This table is illustrative and intended for guidance on data presentation. Actual degradation rates will vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments related to the study of this compound degradation.

Protocol 1: Induction of Oxidative Stress using the Fenton Reaction

Objective: To induce the degradation of this compound in a controlled in vitro system using hydroxyl radicals generated by the Fenton reaction.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol, prepared under inert gas)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) solution (e.g., 10 mM in deoxygenated water)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 100 mM in deoxygenated water)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Methanol (HPLC grade)

  • Deoxygenated water

Procedure:

  • Prepare all aqueous solutions using deoxygenated water to minimize premature oxidation.

  • In a clean glass vial, add the appropriate volume of the this compound stock solution to the phosphate buffer to achieve the desired final concentration (e.g., 50 µM).

  • Add the FeSO₄ solution to the vial to a final concentration of, for example, 100 µM.

  • Initiate the reaction by adding the H₂O₂ solution to a final concentration of, for example, 1 mM.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle shaking.

  • At predetermined time points (e.g., 0, 1, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding an equal volume of cold methanol. This will stop the Fenton reaction and precipitate any remaining iron salts.

  • Centrifuge the quenched sample to pellet any precipitate.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: HPLC-DAD Analysis of this compound and its Degradation Products

Objective: To separate and quantify this compound and its degradation products from the stressed samples.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a diode-array detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Linear gradient to 10% A, 90% B

    • 30-35 min: Hold at 10% A, 90% B

    • 35-40 min: Return to initial conditions (90% A, 10% B)

    • 40-45 min: Re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at multiple wavelengths, including the absorbance maxima for this compound (around 254 nm and 370 nm) and its expected degradation products.

Procedure:

  • Inject the prepared samples from Protocol 1 onto the HPLC system.

  • Record the chromatograms and the UV-Vis spectra of the eluting peaks.

  • Identify the this compound peak based on its retention time and UV-Vis spectrum compared to an authentic standard.

  • Identify the degradation product peaks by their appearance and increase in area over the time course of the degradation experiment.

  • Quantify the amount of this compound remaining and the amount of each degradation product formed at each time point by integrating the respective peak areas and using a calibration curve generated from a this compound standard.

Visualizations

Diagrams to illustrate key pathways and workflows.

This compound Degradation Pathway

Rhamnazin_Degradation This compound This compound Intermediate p-Quinone Methide Intermediate This compound->Intermediate Oxidation Product_Anaerobic 2,4-dihydroxy-2-(4'-hydroxy-3'-methoxybenzoyl) -6-methoxy-benzofuran-3(2H)-one Intermediate->Product_Anaerobic Anaerobic Conditions Product_Aerobic 2-[(3,4-dihydroxyphenyl)carbonyl]-2,4-dihydroxy -6-methoxy-1-benzofuran-3(2H)-one Intermediate->Product_Aerobic Ambient (Oxidative) Conditions Further_Degradation Further Degradation Products Product_Aerobic->Further_Degradation Instability

Caption: Oxidative degradation pathways of this compound.

Experimental Workflow for Studying this compound Degradation

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep_this compound Prepare this compound Solution (Inert Atmosphere) Induce_Stress Induce Oxidative Stress (e.g., Fenton Reaction) Prep_this compound->Induce_Stress Quench_Reaction Quench Reaction at Time Points Induce_Stress->Quench_Reaction HPLC_Analysis HPLC-DAD Analysis Quench_Reaction->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis for Structural Elucidation Quench_Reaction->LCMS_Analysis Quantification Quantify Degradation HPLC_Analysis->Quantification Pathway_Elucidation Elucidate Degradation Pathway LCMS_Analysis->Pathway_Elucidation

Caption: Workflow for this compound degradation analysis.

References

Technical Support Center: Rhamnazin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with low yields in Rhamnazin synthesis.

Troubleshooting Guide: Overcoming Low Yield in this compound Synthesis

Low yields in this compound synthesis are a common challenge, primarily due to the difficulty in achieving regioselective methylation of the starting material, quercetin. This guide provides a systematic approach to troubleshooting and improving your reaction outcomes.

Issue 1: Poor Regioselectivity Leading to a Mixture of Methylated Products

The primary cause of low this compound yield is the non-specific methylation of quercetin's five hydroxyl groups, resulting in a complex mixture of mono-, di-, tri-, tetra-, and penta-methylated isomers.

Troubleshooting Steps:

  • Implement a Protecting Group Strategy: To ensure methylation occurs only at the desired 3' and 7 positions, other hydroxyl groups must be temporarily blocked.

    • Recommendation: A multi-step approach involving selective protection, methylation, and subsequent deprotection is crucial. The use of ester intermediates can facilitate regioselective derivatization.[1][2]

  • Optimize Reaction Conditions for Protection/Deprotection: The efficiency of the protection and deprotection steps directly impacts the overall yield.

    • Recommendation: Carefully control reaction parameters such as temperature, reaction time, and the equivalents of acylating or deacylating agents.[1] For instance, imidazole-promoted deacylation can be used for selective removal of certain protecting groups.[1]

  • Purification of Intermediates: Purifying the protected intermediates before proceeding to the next step can prevent the carry-over of impurities that may interfere with subsequent reactions.

    • Recommendation: Employ flash chromatography to isolate the desired protected quercetin derivatives.

Experimental Protocol: Synthesis of Rhamnetin (7-O-methylquercetin) as a Key Intermediate

This protocol outlines the synthesis of Rhamnetin, a precursor to this compound, with an overall yield of 67%.

  • Protection: Selectively protect the hydroxyl groups of quercetin, leaving the 7-OH group available for methylation. This can be achieved through the formation of tetra-acetyl quercetin with a free 7-OH group via imidazole-promoted hydrolysis of the pentaester.[1]

  • Methylation: Methylate the free 7-OH group.

  • Deprotection: Remove the protecting groups under acidic conditions to yield Rhamnetin.[3]

Issue 2: Inefficient Methylation Reaction

Even with a proper protecting group strategy, the methylation step itself can be a source of low yield due to harsh reagents or incomplete reaction.

Troubleshooting Steps:

  • Evaluate Your Methylating Agent: Traditional methylating agents like dimethyl sulfate and methyl iodide are hazardous and can lead to side reactions.[4][5]

    • Recommendation: Consider using dimethyl carbonate (DMC) in combination with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method is more eco-friendly and has been shown to produce high yields of methylated flavonoids.[4][5][6]

  • Optimize Reaction Conditions:

    • Temperature: The O-methylation reaction with DMC/DBU is typically performed at reflux temperature (90 °C).[4][5]

    • Stoichiometry: Use a large excess of DMC, which can also serve as the solvent, and a stoichiometric amount of DBU relative to the flavonoid.[4][5]

    • Reaction Time: Monitor the reaction progress (e.g., by TLC) to determine the optimal reaction time, which can range from 12 to 72 hours depending on the substrate.[4][5]

Issue 3: Product Loss During Purification

The final purification of this compound from the reaction mixture can lead to significant product loss if not optimized.

Troubleshooting Steps:

  • Select the Appropriate Purification Method: Due to the potential for a mixture of closely related methylated byproducts, a high-resolution separation technique is often necessary.

    • Recommendation: Flash chromatography is a common and effective method for isolating this compound.

  • Optimize Chromatography Conditions:

    • Solvent System: Carefully select the solvent system to achieve good separation of this compound from other methylated isomers and impurities.

    • Stationary Phase: Choose an appropriate stationary phase for your column chromatography.

  • Minimize Mechanical Losses: For small-scale reactions, mechanical losses during transfers and filtration can be substantial.

    • Recommendation: If the reaction mixture auto-crystallizes, it may be more efficient to dry the entire mixture, redissolve it in a suitable solvent for injection, and then purify by chromatography, rather than attempting filtration and separate extractions.[7]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound synthesis yield so low?

A1: The most common reason for low this compound yield is the lack of regioselectivity in the methylation of quercetin. Quercetin has five hydroxyl groups with similar reactivity, leading to the formation of a mixture of various methylated isomers. To obtain a high yield of this compound (3',7-di-O-methylquercetin), a synthetic strategy involving the use of protecting groups is necessary to ensure methylation occurs at the desired positions.[1][8]

Q2: What are protecting groups and why are they necessary for this compound synthesis?

A2: Protecting groups are chemical moieties that are temporarily attached to a functional group to decrease its reactivity during a chemical reaction.[9] In this compound synthesis, they are essential for blocking the hydroxyl groups at positions 3, 4', and 5 of quercetin, thereby directing methylation to the 3' and 7 positions. This multi-step process involves protection, methylation, and deprotection to achieve the desired regioselectivity and improve the overall yield.[8][10][11]

Q3: What is a good starting material for this compound synthesis?

A3: Quercetin is the common starting material for the chemical synthesis of this compound.[12]

Q4: Are there safer and more environmentally friendly alternatives to traditional methylating agents?

A4: Yes, traditional methylating agents like diazomethane, dimethyl sulfate, and methyl iodide are hazardous.[4] A greener alternative is the use of dimethyl carbonate (DMC) in combination with a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This system serves as both the solvent and the methylating agent and has been shown to give high yields for the O-methylation of flavonoids under milder conditions.[4][5][6]

Q5: What is a typical overall yield I can expect for a multi-step synthesis of a methylated quercetin derivative?

A5: The overall yield will depend on the specific synthetic route and the efficiency of each step. For example, an efficient 5-step partial synthesis of 4′-O-methylquercetin (an isomer of this compound) from quercetin has been reported with an overall yield of 63%.[11] A synthesis of Rhamnetin (7-O-methylquercetin), a precursor to this compound, has been achieved with a 67% overall yield.[3]

Q6: How can I purify the final this compound product?

A6: Due to the likely presence of other methylated isomers as byproducts, purification is critical. Flash chromatography is a commonly used method to isolate and purify this compound from the crude reaction mixture.[3]

Data Presentation

Table 1: Reported Yields for the Synthesis of Methylated Quercetin Derivatives

ProductStarting MaterialKey Reagents/MethodNumber of StepsOverall Yield (%)Reference
4′-O-methylquercetinQuercetinDichlorodiphenylmethane, Chloromethyl ether (Protecting Groups)563%[11]
Rhamnetin (7-O-methylquercetin)QuercetinImidazole-promoted deacylation, Methylation, Acidic hydrolysis3+67%[3]
Mono- and Dimethylated FlavonoidsVarious FlavonoidsDimethyl Carbonate (DMC), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)1High (Quantitative in some cases)[4][5]

Visualizations

Rhamnazin_Synthesis_Workflow cluster_protection Protection Stage cluster_methylation Methylation Stage cluster_deprotection Deprotection Stage Quercetin Quercetin Pentaester Quercetin Pentaester Quercetin->Pentaester Acylation Tetraester Tetra-acetyl Quercetin (Free 7-OH) Pentaester->Tetraester Selective Deacylation (Imidazole) Methylated_Tetraester 7-O-Methyl-tetra-acetyl Quercetin Tetraester->Methylated_Tetraester Methylation (e.g., DMC/DBU) Rhamnetin Rhamnetin (7-O-Methylquercetin) Methylated_Tetraester->Rhamnetin Hydrolysis (Acidic Conditions) Rhamnazin_Final This compound Rhamnetin->Rhamnazin_Final Further Selective Methylation at 3'-OH

Caption: Synthetic workflow for Rhamnetin, a key intermediate for this compound.

Troubleshooting_Logic Start Low this compound Yield Q1 Identify Primary Cause Start->Q1 Cause1 Poor Regioselectivity Q1->Cause1 Mixture of Isomers Cause2 Inefficient Methylation Q1->Cause2 Incomplete Reaction Cause3 Purification Loss Q1->Cause3 Low Recovery Sol1 Implement Protecting Group Strategy Cause1->Sol1 Sol2 Optimize Methylating Agent & Conditions Cause2->Sol2 Sol3 Optimize Purification Protocol Cause3->Sol3 Detail1 Use ester intermediates. Control protection/ deprotection conditions. Sol1->Detail1 Detail2 Use DMC/DBU system. Optimize temperature and reaction time. Sol2->Detail2 Detail3 Use flash chromatography. Optimize solvent system. Sol3->Detail3

Caption: Troubleshooting decision tree for low this compound yield.

References

Minimizing interference in Rhamnazin bioactivity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference in rhamnazin bioactivity assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference when testing this compound's bioactivity?

A1: The most common sources of interference stem from the inherent chemical properties of this compound, a flavonoid. These include:

  • Compound Aggregation: this compound, like many small molecules, can form aggregates in solution, leading to non-specific inhibition of proteins and giving false-positive results.[1][2] This can occur in both biochemical and cell-based assays.[1]

  • Redox Activity: As a phenolic compound, this compound is redox-active.[3] This property can cause interference in assays that rely on redox reactions, such as cell viability assays using MTT or resazurin, by directly reducing the indicator dyes.[4]

  • Optical Properties: this compound may exhibit intrinsic fluorescence or absorbance, which can interfere with fluorescence- and absorbance-based detection methods, respectively.[3][5]

  • Low Solubility: Poor aqueous solubility of this compound can lead to an underestimation of its bioactivity, data variability, and inaccurate structure-activity relationships (SAR).[6][7] The choice of solvent and its concentration is therefore critical.[8][9][10][11][12]

  • Reactivity and Instability: this compound can be unstable and decompose in solution, especially in the presence of oxygen, which can affect its antioxidant properties and lead to the formation of interfering byproducts.[13]

Q2: My cell viability results with this compound using an MTT assay are inconsistent. What could be the cause?

A2: MTT and other tetrazolium-based assays (MTS, XTT) are often unreliable for flavonoids like this compound.[4] The primary reason is that flavonoids can directly reduce the tetrazolium dye to its colored formazan product, independent of cellular enzymatic activity.[4] This leads to an overestimation of cell viability.[4] For some phenolic compounds, this interference can mask the actual cytotoxic effects of the compound.[4]

Q3: How can I reliably measure the effect of this compound on cell viability?

A3: To avoid the interference seen with metabolic assays, it is recommended to use methods that directly count viable cells or measure membrane integrity. Reliable alternatives include:

  • Trypan Blue Exclusion Assay: This method directly assesses cell membrane integrity.

  • Crystal Violet Assay: This assay stains the DNA of adherent cells, providing a measure of the total cell number.[4] However, it's important to note that at lower concentrations, flavonoids might still interfere with this assay.[4]

  • Automated Cell Counting: Using an automated cell counter provides a direct and accurate measure of cell numbers.

Q4: I am observing a bell-shaped dose-response curve in my cell-based assay with this compound. What does this indicate?

A4: A bell-shaped or "U-shaped" dose-response curve in cell-based assays can be an indicator of compound aggregation.[2] At lower concentrations, the monomeric form of this compound may be bioactive. As the concentration increases beyond its critical aggregation concentration (CAC), the formation of aggregates can lead to a decrease in the apparent activity.[2]

Q5: What is the best solvent to use for dissolving this compound for in vitro assays?

A5: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving flavonoids for in vitro assays.[6][12] However, it is crucial to be aware of the potential for low solubility even in DMSO, especially at high concentrations and low temperatures.[6][12] The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity or artifacts. For assays sensitive to DMSO, other solvents like ethanol or acetone, often in aqueous mixtures, can be considered, though their compatibility with the specific assay must be validated.[8][9][10][11]

Troubleshooting Guides

Problem 1: High background signal or false positives in fluorescence-based assays.
Potential Cause Troubleshooting Step Rationale
Intrinsic Fluorescence of this compound Run a control experiment with this compound in the assay buffer without the biological target.This will determine if this compound itself is fluorescent at the excitation and emission wavelengths of the assay.[5]
If intrinsic fluorescence is confirmed, consider using an orthogonal assay with a different detection method (e.g., luminescence or absorbance).This validates the initial findings using a technology that is not susceptible to fluorescence interference.[14]
Shift the detection wavelength to a region where this compound does not fluoresce, if possible.This can minimize the interference from the compound's intrinsic fluorescence.
Light Scattering Centrifuge the assay plate before reading to pellet any precipitate.Particulate matter, including compound precipitates, can scatter light and lead to artificially high fluorescence readings.[14]
Check for compound precipitation in the assay wells.Poor solubility can lead to the formation of light-scattering precipitates.
Problem 2: Inconsistent or non-reproducible results in enzyme inhibition assays.
Potential Cause Troubleshooting Step Rationale
Compound Aggregation Include a non-ionic detergent, such as Triton X-100 (0.01%), in the assay buffer.Detergents can help to prevent the formation of compound aggregates that non-specifically inhibit enzymes.[14]
Perform a centrifugation-based counter-screen. Centrifuge the compound-enzyme mixture and measure the activity in the supernatant.Aggregates, being larger particles, can be pelleted by centrifugation, thus removing their inhibitory effect.[1]
Test known aggregating compounds as controls.This helps to determine if the assay is susceptible to inhibition by aggregation.[2]
Redox-Active Interference If the assay involves a redox reaction, include a reducing agent like DTT in a control experiment.The effect of redox-cycling compounds can sometimes be modulated by the presence of other reducing agents.[14]
Use a counter-screen that specifically detects redox activity.This will help to identify if this compound is interfering through a redox-based mechanism.
Poor Solubility Visually inspect the assay wells for any signs of precipitation.Undissolved compound will lead to an inaccurate concentration at the target and variable results.[6][7]
Determine the solubility of this compound under the specific assay conditions (buffer, pH, temperature).This will help to ensure that the compound is fully solubilized at the tested concentrations.[7]
Optimize the solvent and dilution protocol to maximize solubility.This may involve using co-solvents or specific dilution methods.[6]
Problem 3: Overestimation of protein concentration in cell lysates treated with this compound.
Potential Cause Troubleshooting Step Rationale
Interference with Colorimetric Protein Assays Use a protein assay that is less susceptible to interference from reducing agents, such as the Bradford assay.The Bradford assay is based on the binding of Coomassie dye to protein and is generally less affected by reducing substances than copper-based assays.
Precipitate the protein from the lysate using acetone before performing the protein assay.This will remove interfering small molecules like flavonoids from the sample.[15][16]
Include a standard curve with the same concentration of this compound as in the samples.This can help to correct for the interference, although it may not be completely accurate.

Experimental Protocols

Protocol 1: Trypan Blue Exclusion Assay for Cell Viability
  • Cell Seeding: Seed cells in a 24-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.

  • Treatment: Treat cells with various concentrations of this compound (and vehicle control, e.g., DMSO) for the desired time period.

  • Cell Harvesting:

    • Aspirate the media from the wells.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add 100 µL of trypsin-EDTA to each well and incubate at 37°C until the cells detach.

    • Add 400 µL of complete media to neutralize the trypsin.

    • Gently pipette up and down to create a single-cell suspension.

  • Staining:

    • Transfer 20 µL of the cell suspension to a new microfuge tube.

    • Add 20 µL of 0.4% trypan blue solution and mix gently.

    • Incubate for 1-2 minutes at room temperature.

  • Cell Counting:

    • Load 10 µL of the stained cell suspension into a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Protocol 2: Counter-Screen for Compound Aggregation using Centrifugation
  • Preparation: Prepare the enzyme reaction mixture containing the enzyme, substrate, and buffer.

  • Incubation with Compound:

    • In separate tubes, pre-incubate the enzyme with this compound at the desired concentration for 15-30 minutes at room temperature. Include a control with vehicle only.

  • Centrifugation:

    • Centrifuge the tubes at high speed (e.g., >14,000 x g) for 30 minutes at 4°C.

  • Activity Measurement:

    • Carefully collect the supernatant without disturbing the pellet.

    • Initiate the enzymatic reaction by adding the substrate to the supernatant.

    • Measure the enzyme activity using the appropriate detection method.

  • Analysis: Compare the enzyme activity in the presence of this compound (supernatant) to the vehicle control. A significant recovery of enzyme activity after centrifugation suggests that the initial inhibition was due to aggregation.

Visualizations

experimental_workflow Troubleshooting Workflow for this compound Bioassays start Initial Bioassay with this compound check_interference Observe Unexpected Results? (e.g., inconsistency, high background) start->check_interference proceed Results as Expected check_interference->proceed No identify_cause Identify Potential Cause of Interference check_interference->identify_cause Yes aggregation Aggregation? identify_cause->aggregation redox Redox Activity? identify_cause->redox optical Optical Interference? identify_cause->optical solubility Solubility Issues? identify_cause->solubility troubleshoot_agg Troubleshoot Aggregation: - Add detergent - Centrifugation counter-screen aggregation->troubleshoot_agg troubleshoot_redox Troubleshoot Redox: - Use non-redox based assay (e.g., Trypan Blue) redox->troubleshoot_redox troubleshoot_optical Troubleshoot Optical: - Run compound-only control - Use orthogonal assay optical->troubleshoot_optical troubleshoot_sol Troubleshoot Solubility: - Optimize solvent - Check for precipitation solubility->troubleshoot_sol re_evaluate Re-evaluate Bioactivity troubleshoot_agg->re_evaluate troubleshoot_redox->re_evaluate troubleshoot_optical->re_evaluate troubleshoot_sol->re_evaluate re_evaluate->check_interference

Caption: A logical workflow for troubleshooting common issues in this compound bioactivity assays.

signaling_pathway Simplified Anti-inflammatory Signaling Pathway of this compound lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (p38, JNK, ERK) tlr4->mapk nfkb NF-κB Pathway tlr4->nfkb inflammatory_mediators Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6, COX-2, NO) mapk->inflammatory_mediators nfkb->inflammatory_mediators This compound This compound This compound->mapk This compound->nfkb

Caption: this compound's inhibitory action on key pro-inflammatory signaling pathways.

References

Technical Support Center: Enhancing the Bioavailability of Rhamnazin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of Rhamnazin for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo research?

A1: this compound is a naturally occurring flavonoid, specifically a methoxylated derivative of quercetin. Like many flavonoids, this compound exhibits promising pharmacological activities. However, its therapeutic potential is often limited by poor oral bioavailability, which can be attributed to low aqueous solubility, extensive first-pass metabolism in the intestine and liver, and rapid elimination from the body.[1][2] This means that after oral administration, only a small fraction of this compound reaches the systemic circulation in its active form, making it challenging to achieve therapeutic concentrations in target tissues during in vivo studies.

Q2: What are the primary strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds like this compound. These can be broadly categorized as:

  • Lipid-Based Formulations: These systems enhance the dissolution and absorption of lipophilic drugs. Common examples include:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[3][4]

    • Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation and improving absorption.[5]

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids that offer advantages like controlled release, protection from degradation, and improved bioavailability.[6][7][8]

  • Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate this compound, protecting it from the harsh environment of the GI tract and providing controlled release.

  • Co-administration with Bioenhancers: Certain natural compounds, like piperine, can inhibit drug-metabolizing enzymes and efflux transporters, thereby increasing the systemic exposure of co-administered drugs.[9]

  • Structural Modification: While more complex, chemical modifications of the this compound molecule itself, such as glycosylation or methylation, can alter its physicochemical properties to improve absorption and metabolic stability.[1]

Q3: How do I choose the most suitable bioavailability enhancement strategy for my in vivo study?

A3: The choice of strategy depends on several factors, including the physicochemical properties of this compound, the desired pharmacokinetic profile, the animal model being used, and the specific research question. A preliminary screening of different formulations in vitro (e.g., solubility studies, dissolution testing, and Caco-2 cell permeability assays) can help identify the most promising candidates for in vivo evaluation.

Q4: Are there any known signaling pathways affected by this compound that I should be aware of in my research?

A4: Yes, recent studies have shown that this compound can inhibit the DPP4/JAK/STAT signaling pathway. This pathway is implicated in various cellular processes, including inflammation and cell proliferation. Understanding this interaction is crucial if your research involves these biological areas.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Suggestions
Low and variable plasma concentrations of this compound after oral administration. Poor aqueous solubility of this compound. Extensive first-pass metabolism. High intra- and inter-subject variability in absorption.Formulation Approach: Develop a lipid-based formulation (SEDDS, liposomes, SLNs) to improve solubility and absorption.[3][4] Co-administration: Consider co-administering this compound with a known bioenhancer like piperine to inhibit metabolic enzymes.[9] Control for Variability: Ensure consistent fasting times and gavage techniques in your animal studies.
Rapid clearance of this compound from plasma. Efficient hepatic metabolism and renal excretion.Formulation Approach: Utilize sustained-release formulations like polymeric nanoparticles or nanostructured lipid carriers to prolong the circulation time.
Difficulty in detecting this compound in plasma samples. Low administered dose. Inadequate sensitivity of the analytical method. Rapid metabolism into conjugates.Analytical Method: Develop and validate a highly sensitive analytical method, such as HPLC-MS/MS, for the quantification of this compound and its potential metabolites in plasma. Dose Escalation: Conduct a dose-ranging study to determine an appropriate oral dose that results in detectable plasma concentrations.
Inconsistent results between in vitro permeability assays (e.g., Caco-2) and in vivo studies. Differences in metabolic activity between Caco-2 cells and the whole organism. Involvement of transporters not expressed in Caco-2 cells. Formulation effects that are more pronounced in vivo.Bridging Studies: While in vitro models are useful for initial screening, they cannot fully replicate the complex in vivo environment. Use in vitro data to rank-order formulations and select the most promising candidates for in vivo validation.

Data Presentation: Comparative Pharmacokinetic Parameters

Due to the limited availability of specific in vivo pharmacokinetic data for this compound with various bioavailability-enhancing formulations, the following tables present data for other structurally similar flavonoids, Quercetin and Morin, to illustrate the potential improvements that can be achieved. These tables should be considered as illustrative examples.

Table 1: Illustrative Pharmacokinetic Parameters of Quercetin Formulations in Rats Following Oral Administration

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability Increase (Fold)
Quercetin Suspension5028 ± 51.5 ± 0.5125 ± 231 (Reference)
Quercetin Nanosuspension (TPGS-stabilized)50155 ± 282.0 ± 0.51943 ± 312~15.5
Quercetin Nanosuspension (SPC-stabilized with Piperine)50289 ± 452.5 ± 0.82947 ± 450~23.6

Data is hypothetical and compiled for illustrative purposes based on trends reported in literature such as[9].

Table 2: Illustrative Pharmacokinetic Parameters of Morin and its Enhanced Formulation in Rats

FormulationAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)
Morin SolutionIntravenous10--10560 ± 1580100
Morin SuspensionOral50210 ± 451.0 ± 0.3475 ± 980.45
Morin-Phospholipid Complex SEDDSOral501250 ± 2101.5 ± 0.53450 ± 560~3.27

Data is hypothetical and compiled for illustrative purposes based on trends reported in literature.

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study in Rats

1. Animals:

  • Male Sprague-Dawley rats (200-250 g) are commonly used.

  • House the animals in a controlled environment with a 12-hour light/dark cycle and provide standard chow and water ad libitum.

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the rats for 12 hours before oral administration, with free access to water.

2. Formulation Preparation:

  • This compound Suspension (Control): Suspend this compound in a suitable vehicle, such as 0.5% carboxymethylcellulose sodium (CMC-Na) in water.

  • Enhanced this compound Formulation: Prepare the test formulation (e.g., this compound-loaded SEDDS, liposomes, or SLNs) according to a validated protocol.

3. Drug Administration:

  • Administer the formulations to the rats via oral gavage at a predetermined dose.

  • For intravenous administration (to determine absolute bioavailability), dissolve this compound in a suitable vehicle (e.g., a mixture of propylene glycol, ethanol, and water) and administer via the tail vein.

4. Blood Sampling:

  • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

5. Sample Analysis:

  • Develop and validate a sensitive and specific analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, for the quantification of this compound in rat plasma.

  • The method should include a protein precipitation or liquid-liquid extraction step to remove plasma proteins.

6. Pharmacokinetic Analysis:

  • Plot the plasma concentration of this compound versus time.

  • Calculate the key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC), using non-compartmental analysis software.

  • Calculate the relative oral bioavailability of the enhanced formulation compared to the control suspension.

Protocol 2: HPLC Method for Quantification of this compound in Rat Plasma

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or MS detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). The exact composition should be optimized for the best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (can be determined using a UV-Vis spectrophotometer).

  • Injection Volume: 20 µL.

2. Standard Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

  • Prepare a series of working standard solutions by diluting the stock solution.

  • Prepare calibration standards by spiking blank rat plasma with the working standard solutions to achieve a range of concentrations.

3. Sample Preparation:

  • To 100 µL of rat plasma (sample, calibration standard, or quality control), add an internal standard.

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

  • Vortex for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

Mandatory Visualizations

G cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_metabolism Metabolism & Excretion Rhamnazin_Formulation This compound Formulation (e.g., SEDDS, Liposome, SLN) Dispersion Dispersion & Solubilization Rhamnazin_Formulation->Dispersion Oral Gavage Absorption Intestinal Absorption Dispersion->Absorption Systemic_Circulation This compound in Blood Absorption->Systemic_Circulation Enters Portal Vein First_Pass_Metabolism First-Pass Metabolism (Intestine & Liver) Absorption->First_Pass_Metabolism Bioavailability Barrier Excretion Excretion Systemic_Circulation->Excretion Target_Tissue Target Tissue (Pharmacological Effect) Systemic_Circulation->Target_Tissue Distribution First_Pass_Metabolism->Excretion

Caption: Workflow for an in vivo oral bioavailability study of a this compound formulation.

G This compound This compound DPP4 DPP4 This compound->DPP4 Inhibition JAK JAK DPP4->JAK Activation pJAK p-JAK (Phosphorylated) JAK->pJAK STAT STAT pSTAT p-STAT (Phosphorylated) STAT->pSTAT pJAK->STAT Phosphorylation pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Binds to DNA pSTAT_dimer->Nucleus Translocation

Caption: this compound inhibits the DPP4/JAK/STAT signaling pathway.

References

Technical Support Center: Optimization of Microwave-Assisted Extraction for Rhamnazin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Microwave-Assisted Extraction (MAE) of Rhamnazin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the microwave-assisted extraction of this compound and other flavonoids.

Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?

A1: Low extraction yields can stem from several factors. Here’s a systematic troubleshooting approach:

  • Suboptimal Solvent Choice: this compound is a flavonol, and its solubility is crucial for efficient extraction. Polar solvents are generally effective for flavonoids.

    • Solution: A mixture of ethanol or methanol with water is often more effective than a single solvent. The addition of water can enhance the swelling of the plant material, increasing the contact surface area between the matrix and the solvent. An ethanol concentration in the range of 60-80% is a good starting point.

  • Inadequate Microwave Power: Microwave power directly influences the heating rate and the disruption of plant cells to release the target compounds.

    • Solution: If the power is too low, the extraction will be incomplete. If it's too high, it could lead to degradation (see Q2). Experiment with a range of microwave powers. For sea buckthorn berries, a moderate power of around 300-500 W has been shown to be effective.[1]

  • Extraction Time is Not Optimized: The extraction process is time-dependent, but prolonged exposure to high temperatures can degrade the target compounds.

    • Solution: Perform a time-course study to determine the optimal extraction time. For flavonoids, this is often in the range of 10-25 minutes. Beyond the optimal time, you might observe a decrease in yield due to degradation.[2]

  • Incorrect Solid-to-Liquid Ratio: A sufficient amount of solvent is needed to ensure the entire sample is submerged and to allow for effective mass transfer.

    • Solution: A very high solvent-to-solid ratio may not necessarily improve the yield and can lead to wasted solvent. A common starting point is a ratio of 20:1 to 30:1 (mL of solvent to g of sample).

  • Improper Sample Preparation: The physical state of your plant material significantly impacts extraction efficiency.

    • Solution: Ensure your plant material (e.g., sea buckthorn berries or leaves) is properly dried and ground to a fine powder. This increases the surface area available for solvent penetration.

Q2: I suspect thermal degradation of this compound during extraction. What are the signs and how can I prevent it?

A2: Thermal degradation is a common issue in MAE due to rapid heating.

  • Signs of Degradation:

    • A decrease in yield after reaching an initial peak during optimization experiments (e.g., with increasing microwave power or time).

    • Changes in the color of the extract (e.g., darkening or browning).

    • The appearance of additional peaks in your analytical chromatogram (e.g., HPLC) that correspond to degradation products.

  • Preventive Measures:

    • Optimize Microwave Power and Time: Use the lowest effective microwave power and the shortest possible extraction time that provides a good yield. Extensive heat treatment is known to cause flavonoid degradation.

    • Control the Temperature: If your microwave system allows for temperature control, set it to a moderate temperature. For flavonoids from sea buckthorn, temperatures around 60°C have been shown to be optimal for MAE.[1] Exceeding 100°C can often lead to a decrease in polyphenol content.[1]

    • Use Pulsed Microwave Irradiation: If available, using pulsed microwave application can help to control the temperature and reduce the risk of degradation.

Q3: How do I select the best solvent for this compound extraction?

A3: Solvent selection is a critical parameter for successful MAE.

  • Polarity: this compound, being a flavonoid, is a polar molecule. Therefore, polar solvents are the most suitable.

  • Commonly Used Solvents: Ethanol and methanol are excellent microwave-absorbing solvents and are highly effective for flavonoid extraction.

  • Solvent Mixtures: Aqueous solutions of ethanol or methanol are often superior to the pure solvents. The water in the mixture helps to increase the swelling of the plant matrix, improving solvent penetration. A good starting point for optimization is an ethanol concentration of 70-80%.

  • Green Solvents: For more environmentally friendly options, consider using water as the solvent, although the extraction efficiency might be lower compared to alcohol-water mixtures.

Q4: Does the pH of the extraction solvent matter?

A4: Yes, the pH of the solvent can influence the stability and extraction of flavonoids. A slightly acidic medium can sometimes improve the stability of flavonoids during extraction. You can consider adding a small amount of a weak acid, like formic or acetic acid, to your solvent.

Q5: My results are not reproducible. What could be the issue?

A5: Lack of reproducibility can be frustrating. Here are some common culprits:

  • Inconsistent Sample Homogeneity: Ensure your ground plant material is well-mixed to have a uniform particle size and distribution of this compound.

  • Variable Moisture Content: The moisture content of the plant material can affect how it heats in the microwave. It's best to use consistently dried samples.

  • Inconsistent Positioning in the Microwave: The microwave field can be non-uniform. Always place your extraction vessel in the same position within the microwave cavity.

  • Fluctuations in Microwave Power Output: Ensure your microwave unit is functioning correctly and providing a consistent power output.

Experimental Protocols

Below is a generalized experimental protocol for the optimization of microwave-assisted extraction of this compound from sea buckthorn (Hippophae rhamnoides).

1. Sample Preparation:

  • Obtain dried sea buckthorn berries or leaves.

  • Grind the plant material into a fine powder using a laboratory mill.

  • Sieve the powder to obtain a uniform particle size.

  • Store the powdered sample in a desiccator to maintain consistent moisture content.

2. Microwave-Assisted Extraction (MAE):

  • Accurately weigh a specific amount of the powdered plant material (e.g., 1 gram) and place it into a microwave-safe extraction vessel.

  • Add a specific volume of the chosen extraction solvent (e.g., 20 mL of 70% ethanol) to the vessel.

  • Securely cap the vessel and place it in the microwave extractor.

  • Set the desired microwave power, extraction time, and temperature (if applicable) according to your experimental design.

  • After the extraction is complete, allow the vessel to cool to room temperature.

3. Post-Extraction Processing:

  • Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to separate the solid residue from the liquid extract.

  • Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

  • Combine the filtrates and measure the final volume.

  • The extract is now ready for analysis (e.g., by HPLC) to determine the this compound concentration.

4. Optimization Strategy (Example using Response Surface Methodology - RSM):

  • Identify the key variables affecting the extraction: Microwave Power (W), Extraction Time (min), and Solvent Concentration (%).

  • Define the range for each variable based on preliminary experiments and literature.

  • Use a statistical design, such as a Box-Behnken design, to create a set of experimental runs with different combinations of the variables.

  • Perform the extractions according to the experimental design.

  • Analyze the this compound yield for each run.

  • Use the results to fit a mathematical model and determine the optimal conditions for maximizing this compound extraction.

Data Presentation

The following tables summarize typical ranges and optimal conditions for the MAE of flavonoids from various sources, which can serve as a starting point for the optimization of this compound extraction.

Table 1: General Ranges for MAE Optimization Parameters for Flavonoids

ParameterTypical Range
Microwave Power100 - 800 W
Extraction Time5 - 30 min
Temperature40 - 120 °C
Solvent Concentration (Ethanol/Methanol)50 - 90% (in water)
Solid-to-Liquid Ratio1:10 - 1:50 (g/mL)

Table 2: Examples of Optimized MAE Conditions for Flavonoids from Sea Buckthorn

Plant MaterialTarget CompoundOptimal ConditionsReference
Sea Buckthorn LeavesTotal Phenolic Content60 °C, 500 W, 15 min[1]
Sea Buckthorn BerriesTotal Phenolic Content60 °C, 300 W, 10 min[1]
Sea Buckthorn LeavesFlavonoids & Essential Oils540 W, 34 min, 12 mL/g liquid/solid ratio[3]

Mandatory Visualizations

Below are diagrams to visualize key workflows and relationships in the optimization of MAE for this compound.

MAE_Workflow cluster_prep 1. Sample Preparation cluster_mae 2. Microwave-Assisted Extraction cluster_post 3. Post-Extraction Processing cluster_opt 4. Optimization plant_material Plant Material (Sea Buckthorn) drying Drying plant_material->drying grinding Grinding & Sieving drying->grinding mae_step Mix Sample with Solvent Perform MAE grinding->mae_step cooling Cooling mae_step->cooling filtration Filtration cooling->filtration analysis Analysis (e.g., HPLC) filtration->analysis rsm Response Surface Methodology (RSM) analysis->rsm data_analysis Data Analysis & Model Fitting rsm->data_analysis optimal_conditions Determine Optimal Conditions data_analysis->optimal_conditions Troubleshooting_Logic cluster_params Check Extraction Parameters cluster_degradation Check for Degradation cluster_prep_issue Check Sample Preparation start Low this compound Yield solvent Is the solvent optimal? (e.g., 60-80% Ethanol) start->solvent power Is microwave power adequate? (e.g., 300-500 W) start->power time Is extraction time sufficient? (e.g., 10-25 min) start->time ratio Is solid-to-liquid ratio correct? (e.g., 1:20 - 1:30) start->ratio temp Is temperature too high? (Ideal ~60°C) start->temp power_time Is power/time excessive? start->power_time grind_size Is particle size uniform and small? start->grind_size moisture Is moisture content consistent? start->moisture

References

Technical Support Center: Preventing Rhamnazin Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the promising O-methylated flavonol Rhamnazin, maintaining its integrity during sample preparation is paramount for accurate experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges that can lead to this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an O-methylated flavonol, a type of flavonoid compound found in plants such as Rhamnus petiolaris.[1] Like many flavonoids, this compound is susceptible to degradation when exposed to certain environmental factors, including light, heat, oxygen, and non-optimal pH levels.[2][3] This degradation can lead to inaccurate quantification and a misinterpretation of its biological activity in research and drug development.

Q2: What are the main factors that cause this compound degradation?

The primary factors contributing to this compound degradation during sample preparation are:

  • Oxidation: this compound is prone to oxidation, a process that can be accelerated by the presence of oxygen, light, and certain metal ions.[4]

  • pH: The stability of flavonoids is highly dependent on the pH of the solution. Alkaline conditions, in particular, can promote the degradation of many flavonoids.[2][5]

  • Temperature: Elevated temperatures used during extraction and solvent evaporation can accelerate the rate of chemical degradation.[6][7]

  • Light Exposure: Exposure to both UV and visible light can induce photodegradation of flavonoids.[1]

Q3: How can I minimize oxidation during sample preparation?

To minimize oxidation, it is crucial to work under conditions that limit exposure to oxygen. This can be achieved by:

  • Using Degassed Solvents: Solvents can be degassed by sparging with an inert gas (e.g., nitrogen or argon) or by sonication under vacuum.

  • Working Under an Inert Atmosphere: Whenever possible, perform extraction and sample handling steps in a glove box or under a gentle stream of nitrogen.

  • Adding Antioxidants: The addition of antioxidants to the extraction solvent can help protect this compound from oxidative degradation. Common choices include ascorbic acid or butylated hydroxytoluene (BHT).[8][9][10]

Q4: What is the optimal pH range for this compound stability?

While specific quantitative data for this compound is limited, studies on other flavonoids, such as quercetin and its derivatives, indicate that a slightly acidic pH (around 3-6) generally provides better stability than neutral or alkaline conditions.[2][5] It is recommended to buffer your extraction and sample solutions within this acidic range to minimize degradation.

Q5: Are there any specific recommendations for storing this compound samples?

For short-term storage, keep extracts and solutions at 4°C in the dark. For long-term storage, it is advisable to store samples at -20°C or, ideally, at -80°C to minimize degradation.[11] Samples should be stored in amber vials to protect them from light and the headspace of the vial should be flushed with nitrogen before sealing.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the preparation of this compound samples.

Issue 1: Low Recovery of this compound After Extraction
Possible Cause Troubleshooting Step
Incomplete Extraction Optimize the extraction method. Consider using ultrasound-assisted extraction (UAE) or pressurized liquid extraction (PLE) for improved efficiency. Ensure the solvent-to-solid ratio is adequate to fully saturate the plant material.[12][13]
Degradation During Extraction Use a lower extraction temperature if employing heat-based methods. Add an antioxidant like ascorbic acid (0.1% w/v) to the extraction solvent.[8][9] Ensure the extraction is performed in the absence of direct light.
Adsorption to Labware Use silanized glassware to minimize adsorption of the analyte to glass surfaces.
Issue 2: this compound Degradation in Solution (During Storage or Analysis)
Possible Cause Troubleshooting Step
Oxidation Prepare solutions using deoxygenated solvents. Store solutions under an inert atmosphere (nitrogen or argon). Add a stabilizing agent such as ascorbic acid or BHT to the solvent.
Unfavorable pH Adjust the pH of the solution to a slightly acidic range (pH 3-6) using a suitable buffer (e.g., citrate or acetate buffer).[2]
Photodegradation Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.[1]
Microbial Contamination Filter-sterilize solutions if they are to be stored for an extended period, especially if they are aqueous.
Issue 3: Inconsistent Results in HPLC Analysis
Possible Cause Troubleshooting Step
On-column Degradation Ensure the mobile phase is slightly acidic (e.g., containing 0.1% formic acid or acetic acid) to maintain this compound stability.
Sample Solvent Incompatibility Dissolve the final extract in the initial mobile phase composition to ensure good peak shape and prevent precipitation on the column.
Carryover Implement a robust needle wash protocol in the autosampler, using a strong solvent to clean the needle between injections.
Detector Wavelength Set the UV detector to the wavelength of maximum absorbance for this compound (typically around 254 nm and 370 nm for flavonols) for optimal sensitivity and to minimize interference.

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound from Rhamnus Species

This protocol is based on methods optimized for the extraction of flavonols from Rhamnus species and is designed to minimize degradation.[4][12][14]

Materials:

  • Dried and powdered plant material (e.g., leaves or berries of Rhamnus petiolaris)

  • Extraction Solvent: 80% Methanol in water (v/v) containing 0.1% (w/v) ascorbic acid

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • 0.22 µm syringe filter

Procedure:

  • Weigh 1 gram of the powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of the extraction solvent.

  • Vortex the mixture for 1 minute.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25-30°C).

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a round-bottom flask.

  • Repeat the extraction (steps 2-6) on the plant residue two more times to ensure complete extraction.

  • Combine all the supernatants.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Re-dissolve the dried extract in a known volume of mobile phase for HPLC analysis.

  • Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.

Visualizations

Diagram 1: Factors Leading to this compound Degradation

Rhamnazin_Degradation_Factors cluster_factors Degradation Factors This compound This compound Oxidation Oxidation (Oxygen, Metal Ions) This compound->Oxidation susceptible to pH pH (Especially Alkaline) This compound->pH sensitive to Temperature High Temperature This compound->Temperature sensitive to Light Light Exposure (UV and Visible) This compound->Light sensitive to Degraded_Products Degraded Products (Loss of Activity) Oxidation->Degraded_Products pH->Degraded_Products Temperature->Degraded_Products Light->Degraded_Products

Caption: Key factors contributing to the degradation of this compound.

Diagram 2: Experimental Workflow for Stable this compound Sample Preparation

Rhamnazin_Workflow start Start: Dried Plant Material extraction Ultrasound-Assisted Extraction (80% MeOH, 0.1% Ascorbic Acid, Low Temperature, Dark) start->extraction centrifugation Centrifugation extraction->centrifugation evaporation Solvent Evaporation (Rotary Evaporator, <40°C) centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration storage Storage (-20°C or -80°C, Dark, Inert Atmosphere) reconstitution->storage analysis HPLC-UV/MS Analysis filtration->analysis

Caption: A recommended workflow for this compound sample preparation.

By following these guidelines and troubleshooting steps, researchers can significantly improve the stability of this compound during sample preparation, leading to more reliable and reproducible experimental outcomes.

References

Addressing matrix effects in LC-MS analysis of Rhamnazin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Rhamnazin.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS analysis of this compound due to matrix effects.

Q1: My this compound signal intensity is low and inconsistent between samples. What could be the cause?

A1: Low and irreproducible signal intensity for this compound is a classic sign of matrix effects, specifically ion suppression.[1][2] This occurs when co-eluting endogenous components from the sample matrix, such as phospholipids, salts, or proteins, interfere with the ionization of this compound in the MS source.[1][3] This competition for ionization leads to a decreased and variable signal for the target analyte.[4] Phospholipids are a major contributor to matrix-induced ionization suppression, especially in biological samples like plasma or serum.[5]

To confirm if matrix effects are the issue, you should perform a quantitative assessment. The "post-extraction spiking" method is a widely accepted standard for this evaluation.[3]

Q2: How can I quantitatively assess the extent of matrix effects in my this compound assay?

A2: The most common and reliable method is the post-extraction spiking technique.[3][6] This involves comparing the response of this compound in a clean solvent to its response in a sample matrix extract from which the analyte has been removed. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of ion suppression or enhancement.[3]

An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[3] A value close to 1 implies a minimal matrix effect. It is recommended to assess the matrix factor using at least six different lots of the biological matrix to account for variability.

Q3: I've confirmed significant ion suppression. What is the first and most effective step to mitigate this?

A3: The most effective way to combat matrix effects is to improve the sample preparation procedure to remove interfering components before they enter the LC-MS system.[1][7] While simple protein precipitation (PPT) is fast, it is often ineffective at removing phospholipids, a primary cause of ion suppression.[8]

Consider implementing more selective sample cleanup techniques such as:

  • Solid-Phase Extraction (SPE): SPE can efficiently clean up and concentrate analytes of interest while removing interfering matrix components.[1][9] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a broad range of interferences.[10]

  • Liquid-Liquid Extraction (LLE): LLE uses immiscible solvents to partition the analyte away from matrix components. Adjusting the pH of the aqueous matrix can optimize the extraction of this compound.[7]

  • Phospholipid Removal Plates/Cartridges: Specialized products, such as HybridSPE®-Phospholipid, are designed to specifically target and remove phospholipids from the sample extract, leading to a significant reduction in matrix effects.[5]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: The "matrix" refers to all components within a sample other than the analyte of interest (this compound).[1] Matrix effects are the alteration of analyte ionization efficiency due to the presence of these co-eluting matrix components.[11] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2][3]

Q2: What are the most common sources of matrix effects in biological samples?

A2: In biological matrices like plasma, serum, and tissue homogenates, the most notorious sources of matrix effects are phospholipids from cell membranes.[5] Other endogenous components like salts, proteins, and metabolites, as well as exogenous substances like anticoagulants or dosing vehicles, can also contribute significantly.[3] These components can co-extract with the analyte during sample preparation and interfere with the ionization process in the mass spectrometer.[5]

Q3: How can I optimize my chromatographic separation to reduce matrix effects?

A3: Optimizing chromatographic conditions is a key strategy to separate this compound from interfering matrix components.[1] By adjusting the mobile phase composition, gradient profile, or flow rate, you can shift the retention time of this compound away from the regions where matrix components elute.[1] Using a divert valve to send the early and late eluting parts of the chromatogram (which often contain high concentrations of salts and phospholipids) to waste instead of the MS source can also significantly reduce instrument contamination and matrix effects.[12]

Q4: Can an internal standard solve all problems related to matrix effects?

A4: Using a suitable internal standard (IS) is crucial, but it may not be a complete solution. A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice.[13] A SIL-IS co-elutes with this compound and experiences similar ionization suppression or enhancement, allowing the ratio of the analyte to the IS to remain consistent for accurate quantification.[1][14]

However, even a SIL-IS cannot overcome a significant loss in sensitivity if the ion suppression is severe.[7] Therefore, the best practice is to first minimize matrix effects through optimized sample preparation and chromatography and then use a SIL-IS to compensate for any remaining, unavoidable matrix effects.[3]

Q5: Are there any instrumental approaches to minimize matrix effects?

A5: Yes, changing the ionization source or its parameters can sometimes help. Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects than electrospray ionization (ESI), although it may have limitations regarding sensitivity for certain compounds.[3][6] Optimizing ESI source parameters like temperature and gas flows can also have an impact. Additionally, newer technologies like ion mobility spectrometry can add another dimension of separation, potentially resolving the analyte from interfering matrix components.[11]

Quantitative Data Summary

The following tables summarize the effectiveness of different sample preparation techniques in removing common matrix components and improving analyte recovery.

Table 1: Comparison of Phospholipid Removal Efficiency by Sample Preparation Technique

Sample Preparation MethodAverage Phospholipid RemovalReference
Protein Precipitation (PPT) with AcetonitrileLow / Ineffective[8]
Liquid-Liquid Extraction (LLE)Moderate to High (Solvent Dependent)[15]
Standard Solid-Phase Extraction (SPE)Moderate to High
Phospholipid Removal SPE (e.g., HybridSPE)>95%[9]
Polymeric Mixed-Mode SPEHigh[10]

Table 2: Impact of Sample Preparation on Analyte Recovery and Matrix Factor

Sample Preparation MethodAnalyte Recovery (%)Matrix Factor (Average)Reference
Protein PrecipitationVariable, often >80%0.30 (Significant Suppression)[15]
Liquid-Liquid ExtractionVariable (Analyte Polarity Dependent)0.80 (Mild Suppression)[15]
Solid-Phase ExtractionTypically 70-120%0.99 (Minimal Effect)[9][15]

Note: Matrix Factor is a ratio of analyte response in matrix vs. neat solution. A value of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.[3]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol is used to calculate the Matrix Factor (MF) to quantify ion suppression or enhancement.

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike this compound and its internal standard (IS) into the final reconstitution solvent at a known concentration (e.g., medium QC level).

    • Set B (Post-Spike Matrix): Process at least six different lots of blank biological matrix (e.g., plasma) through the entire sample preparation procedure. After the final evaporation step, spike the dried extract with the same amount of this compound and IS as in Set A and reconstitute.

    • Set C (Pre-Spike Matrix): Spike this compound and IS into the blank biological matrix before starting the sample preparation procedure. This set is used to determine overall recovery.

  • Analyze Samples: Inject all three sets into the LC-MS/MS system and record the peak areas for both the analyte and the IS.

  • Calculate Matrix Factor (MF):

    • MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

  • Calculate Recovery:

    • Recovery (%) = (Mean Peak Area of Analyte in Set C) / (Mean Peak Area of Analyte in Set B) * 100

  • Calculate IS-Normalized MF:

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

Protocol 2: Sample Cleanup using HybridSPE®-Phospholipid Technology

This protocol describes a common workflow for removing both proteins and phospholipids from a plasma sample.

  • Precipitation: In a collection plate or tube, add 300 µL of 1% formic acid in acetonitrile to 100 µL of plasma sample (spiked with IS).

  • Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Transfer to HybridSPE Plate: Place the HybridSPE®-Phospholipid 96-well plate on a vacuum manifold. Transfer the entire supernatant from the previous step to the wells of the HybridSPE plate.

  • Apply Vacuum: Apply vacuum at 10 in. Hg for 4-10 minutes. This step pulls the analyte-containing solution through the specialized sorbent, while proteins and phospholipids are retained.

  • Collect Filtrate: The clean filtrate is collected in a clean collection plate.

  • Evaporation & Reconstitution: Evaporate the filtrate to dryness under a stream of nitrogen. Reconstitute the residue in an appropriate mobile phase for LC-MS analysis.

Visualizations

The following diagrams illustrate key workflows and decision-making processes for addressing matrix effects.

G cluster_0 Problem Identification cluster_1 Mitigation Strategy cluster_2 Validation start Poor Reproducibility or Low Sensitivity Observed assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect Confirmed? assess_me->me_present optimize_sp Optimize Sample Prep (SPE, LLE, PL-Removal) me_present->optimize_sp Yes end Robust Method Achieved me_present->end No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled IS optimize_lc->use_sil_is revalidate Re-validate Method (Accuracy, Precision) use_sil_is->revalidate revalidate->end

Caption: Workflow for identifying, mitigating, and validating matrix effects in LC-MS analysis.

G start Plasma Sample (with this compound + IS) ppt Add Acetonitrile w/ Formic Acid (Protein Precipitation) start->ppt vortex Vortex to Mix ppt->vortex load Load onto HybridSPE® Plate vortex->load vacuum Apply Vacuum (Phospholipids & Proteins Retained) load->vacuum collect Collect Clean Filtrate vacuum->collect evap Evaporate to Dryness collect->evap recon Reconstitute in Mobile Phase evap->recon analyze Inject into LC-MS/MS recon->analyze G start Matrix Effect Mitigation check_sil Is a SIL-IS Available? start->check_sil use_sil Primary Strategy: Use SIL-IS to compensate check_sil->use_sil Yes no_sil Alternative Strategies Needed check_sil->no_sil No check_cleanup Is Sample Cleanup Sufficient? use_sil->check_cleanup no_sil->check_cleanup improve_cleanup Improve Cleanup: SPE > LLE > PPT check_cleanup->improve_cleanup No cleanup_ok Cleanup is Optimized check_cleanup->cleanup_ok Yes check_chrom Optimize Chromatography improve_cleanup->check_chrom cleanup_ok->check_chrom end_goal Final Goal: Minimize ME + Compensate with IS check_chrom->end_goal

References

Technical Support Center: Stability Testing of Rhamnazin in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of rhamnazin in pharmaceutical formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the stability testing of this compound.

Problem Potential Cause Recommended Solution
Rapid degradation of this compound observed even in control samples. This compound is highly susceptible to oxidation, especially in solution.[1] Exposure to atmospheric oxygen during sample preparation and analysis can lead to rapid degradation.Strict anaerobic conditions must be maintained throughout the experiment.[1] Prepare solutions under an inert atmosphere (e.g., argon or nitrogen). Use deoxygenated solvents.
Discoloration (yellowing or browning) of the formulation. This is a common indicator of oxidative degradation of flavonoids like this compound.Investigate the presence of oxidizing agents or inadequate antioxidant protection in the formulation. Consider packaging in an inert atmosphere.
Inconsistent or non-reproducible stability data. Several factors could contribute, including variations in experimental conditions, interaction with excipients, or issues with the analytical method.Ensure precise control of temperature, humidity, and light exposure. Conduct thorough drug-excipient compatibility studies.[2][3] Validate the stability-indicating analytical method for specificity, linearity, accuracy, and precision.
Formation of unexpected peaks in the chromatogram. These could be degradation products, impurities from excipients, or products of drug-excipient interactions.Perform forced degradation studies to identify potential degradation products.[4] Characterize the unknown peaks using techniques like LC-MS/MS.[1] Analyze excipients separately to check for interfering peaks.
Loss of potency in solid dosage forms. Moisture-mediated degradation or interaction with excipients can lead to a decrease in the active pharmaceutical ingredient (API) content.[2]Control the moisture content of the formulation and storage environment. Evaluate the compatibility of this compound with all excipients, especially those with reactive functional groups or impurities.[5][6]
Phase separation or precipitation in liquid formulations. Changes in pH, temperature, or interactions with other formulation components can affect the solubility and stability of this compound.Optimize the pH of the formulation and consider the use of co-solvents or solubilizing agents. Evaluate the physical stability of the formulation under different storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is oxidation. It is highly sensitive to atmospheric oxygen, leading to the formation of benzofuranone derivatives and other oxidation products.[1] Hydrolysis, photolysis, and thermal degradation are also potential pathways that should be investigated during forced degradation studies.

Q2: What are the ideal storage conditions for this compound raw material and its formulations?

A2: To minimize degradation, this compound raw material and its formulations should be protected from light, moisture, and oxygen. Storage in well-sealed containers under an inert atmosphere at controlled room temperature or refrigerated conditions is recommended.

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method must be able to separate and quantify this compound from its degradation products and any excipient interference. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is commonly used. The method should be validated according to ICH guidelines (Q2(R1)) after being challenged with samples from forced degradation studies to demonstrate specificity.

Q4: What are the key considerations for excipient selection in this compound formulations?

A4: Due to its susceptibility to oxidation and potential for other interactions, a thorough excipient compatibility study is crucial.[2][3][5][6] Avoid excipients with oxidizing impurities. For liquid formulations, the pH and the presence of chelating agents and antioxidants can significantly impact stability. For solid dosage forms, the moisture content of excipients is a critical factor.[2]

Q5: What are the typical stress conditions for forced degradation studies of this compound?

A5: Forced degradation studies for this compound should include exposure to acidic, basic, and neutral hydrolytic conditions, oxidative stress, photolytic stress, and thermal stress. The conditions should be harsh enough to cause detectable degradation (typically 5-20%) without completely degrading the drug.[4]

Data Presentation: Forced Degradation of this compound (Illustrative Data)

The following tables summarize illustrative quantitative data from forced degradation studies on a hypothetical this compound formulation.

Table 1: Forced Degradation of this compound in a Solid Dosage Form (e.g., Tablet)

Stress ConditionTimeTemperature% Degradation of this compoundMajor Degradation Products
Acid Hydrolysis (0.1 M HCl)24 h60°C8.5DP-H1, DP-H2
Base Hydrolysis (0.1 M NaOH)8 h60°C15.2DP-H3, DP-H4
Oxidative (3% H₂O₂)24 h25°C22.8DP-O1, DP-O2
Photolytic (ICH Q1B)1.2 million lux hours25°C12.1DP-P1, DP-P2
Thermal48 h80°C9.7DP-T1

Table 2: Forced Degradation of this compound in a Liquid Formulation (e.g., Oral Solution)

Stress ConditionTimeTemperature% Degradation of this compoundMajor Degradation Products
Acid Hydrolysis (0.1 M HCl)12 h40°C11.3DP-H1, DP-H2
Base Hydrolysis (0.1 M NaOH)4 h40°C18.9DP-H3, DP-H4
Oxidative (1% H₂O₂)12 h25°C28.5DP-O1, DP-O2
Photolytic (ICH Q1B)1.2 million lux hours25°C15.4DP-P1, DP-P2
Thermal24 h60°C13.6DP-T1

DP = Degradation Product; H = Hydrolytic; O = Oxidative; P = Photolytic; T = Thermal

Experimental Protocols

Forced Degradation Studies

Objective: To identify potential degradation pathways and products of this compound in the pharmaceutical formulation and to develop a stability-indicating analytical method.

Methodology:

  • Acid Hydrolysis: Dissolve/suspend the this compound formulation in 0.1 M HCl. Store at 60°C for a specified duration (e.g., 24 hours). Neutralize the sample before analysis.

  • Base Hydrolysis: Dissolve/suspend the this compound formulation in 0.1 M NaOH. Store at 60°C for a specified duration (e.g., 8 hours). Neutralize the sample before analysis.

  • Neutral Hydrolysis: Dissolve/suspend the this compound formulation in purified water. Store at 60°C for a specified duration (e.g., 48 hours).

  • Oxidative Degradation: Treat the this compound formulation with a solution of 3% hydrogen peroxide at room temperature for 24 hours.

  • Photostability Testing: Expose the this compound formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Thermal Degradation: Store the this compound formulation at an elevated temperature (e.g., 80°C) for 48 hours.

Analysis: Analyze all stressed samples, along with a control sample (stored under normal conditions), using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products.

Illustrative HPLC Parameters:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm and 370 nm (Diode Array Detector to check for peak purity)

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Validation: The method should be validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness according to ICH Q2(R1) guidelines.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analysis cluster_results Outcome Formulation This compound Formulation Acid Acid Hydrolysis Formulation->Acid Base Base Hydrolysis Formulation->Base Oxidation Oxidation Formulation->Oxidation Photo Photolysis Formulation->Photo Thermal Thermal Formulation->Thermal HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC MS LC-MS/MS Identification HPLC->MS Method Validated Stability-Indicating Method HPLC->Method Pathway Degradation Pathway Elucidation MS->Pathway Stability Formulation Stability Profile Method->Stability

Caption: Workflow for forced degradation and stability analysis of this compound formulations.

Rhamnazin_Oxidation_Pathway This compound This compound Intermediate Radical Intermediate This compound->Intermediate [O] Product1 Benzofuranone Derivative Intermediate->Product1 Product2 Other Oxidation Products Intermediate->Product2

Caption: Simplified oxidative degradation pathway of this compound.

Troubleshooting_Logic Start Unexpected Degradation Observed CheckControl Is degradation present in control sample? Start->CheckControl Anaerobic Implement strict anaerobic sample handling CheckControl->Anaerobic Yes Excipient Investigate drug-excipient compatibility CheckControl->Excipient No Method Re-validate analytical method for specificity Excipient->Method Formulation Review formulation (e.g., pH, antioxidants) Method->Formulation

Caption: Logical troubleshooting flow for unexpected this compound degradation.

References

Validation & Comparative

Rhamnazin vs. Quercetin: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the antioxidant, anti-inflammatory, anticancer, and neuroprotective properties of two closely related flavonoids.

In the realm of natural product research, flavonoids have garnered significant attention for their diverse pharmacological activities. Among these, Quercetin, a pentahydroxyflavone, is one of the most extensively studied. Rhamnazin, a methylated derivative of Quercetin, has also emerged as a compound of interest. This guide provides a comprehensive and objective comparison of the bioactivities of this compound and Quercetin, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and potential application of these molecules.

Data Summary

The following tables summarize the available quantitative data comparing the bioactivities of this compound and Quercetin. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.

Table 1: Comparative Antioxidant Activity
AssayThis compound (IC50)Quercetin (IC50)Reference Compound (IC50)
DPPH Radical Scavenging ~5.0 - 10.0 µM~4.6 µM[1]Rutin (~5.02 µM)[1]
ABTS Radical Scavenging ~50.0 - 62.4 µM[1]~48.0 µM[1]Rutin (~95.3 µM)[1]

Note: Lower IC50 values indicate greater antioxidant activity.

Table 2: Comparative Anti-inflammatory Activity
AssayCell LineThis compound (IC50)Quercetin (IC50)Reference Compound (IC50)
Nitric Oxide (NO) Inhibition RAW 264.7Data not consistently available~33.3 - 52.4 µg/mL[2]Dexamethasone (Varies)

Note: Lower IC50 values indicate greater anti-inflammatory activity. One study indicated that 50 µM of both this compound and Quercetin could decrease intracellular ROS and IL-6 levels in LPS-challenged IPEC-J2 cells[3].

Table 3: Comparative Anticancer Activity (Cytotoxicity)
Cell LineThis compound (IC50)Quercetin (IC50)
HeLa (Cervical Cancer) Data not available29.49 µg/mL[4][5]
MCF-7 (Breast Cancer) Data not available~20.9 - 73 µM[6]
MDA-MB-231 (Breast Cancer) Data not available~85 - 125 µM[6]
A549 (Lung Cancer) Data not available5.14 - 8.65 µg/mL[7]
H69 (Lung Cancer) Data not available9.18 - 14.2 µg/mL[7]
Caco-2 (Colorectal Cancer) Data not available~35 - 50 µM
SW620 (Colorectal Cancer) Data not available~20 µM
HT-29 (Colorectal Cancer) Data not available~15 µM

Note: Lower IC50 values indicate greater cytotoxicity towards cancer cells.

Table 4: Comparative Neuroprotective Activity
AssayThis compound (IC50)Quercetin (IC50)Reference Compound (IC50)
Acetylcholinesterase (AChE) Inhibition Data not available4.59 ± 0.27 µM[8][9]Galantamine (Varies)

Note: Lower IC50 values indicate greater inhibitory activity, a desirable trait for managing neurodegenerative diseases like Alzheimer's.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), test compounds (this compound, Quercetin), reference standard (e.g., Ascorbic acid or Trolox), and methanol or ethanol as a solvent.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol or ethanol and protect it from light.

    • Prepare serial dilutions of the test compounds and the reference standard in the same solvent.

    • In a 96-well plate or cuvettes, add a defined volume of each sample dilution.

    • Add an equal volume of the DPPH working solution to each well to initiate the reaction. A control containing only the solvent and DPPH solution is also prepared.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined from a plot of scavenging activity against concentration.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+).

  • Reagents: ABTS solution (e.g., 7 mM), potassium persulfate (e.g., 2.45 mM), test compounds, reference standard, and a suitable solvent (e.g., ethanol or water).

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) by mixing ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with the solvent to an absorbance of approximately 0.7 at 734 nm.

    • Prepare serial dilutions of the test compounds and the reference standard.

    • Add a small volume of each sample dilution to a larger volume of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS radical scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.

Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Reagents: MTT solution (e.g., 5 mg/mL in PBS), test compounds, control vehicle (e.g., DMSO), and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

    • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from a dose-response curve.

Anti-inflammatory Activity Assay

Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Reagents: RAW 264.7 macrophage cells, cell culture medium (e.g., DMEM), LPS, test compounds, and Griess reagent.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for a certain period (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 18-24 hours. A control group without LPS stimulation and an LPS-only group are included.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant (as an indicator of NO production) by adding Griess reagent.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-only control. The IC50 value is determined from a dose-response curve.

Neuroprotective Activity Assay

Neuroprotection against Amyloid-Beta (Aβ) Induced Toxicity in SH-SY5Y Cells

This assay assesses the ability of a compound to protect neuronal cells from the toxic effects of amyloid-beta peptides, which are implicated in Alzheimer's disease.

  • Reagents: SH-SY5Y human neuroblastoma cells, cell culture medium, amyloid-beta peptide (e.g., Aβ1-42 or Aβ25-35), test compounds, and reagents for a cell viability assay (e.g., MTT).

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate into a more neuron-like phenotype if desired (e.g., using retinoic acid).

    • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 2 hours).

    • Expose the cells to a toxic concentration of Aβ peptide (e.g., 10 µM Aβ1-42) for 24 hours. Include a vehicle control and an Aβ-only control.

    • After the incubation, assess cell viability using the MTT assay as described previously.

  • Calculation: The neuroprotective effect is quantified as the percentage increase in cell viability in the presence of the test compound compared to the Aβ-only control. The EC50 value, the concentration of the compound that provides 50% of the maximum neuroprotection, can be determined.

Signaling Pathways and Mechanisms of Action

The bioactivities of this compound and Quercetin are mediated through their interaction with various cellular signaling pathways.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for screening the bioactivity of compounds like this compound and Quercetin.

G cluster_0 In Vitro Assays cluster_1 Mechanism of Action Studies Compound Preparation Compound Preparation Antioxidant Assays Antioxidant Assays (DPPH, ABTS) Compound Preparation->Antioxidant Assays Anti-inflammatory Assays Anti-inflammatory Assays (LPS-induced NO production) Compound Preparation->Anti-inflammatory Assays Anticancer Assays Anticancer Assays (MTT on Cancer Cells) Compound Preparation->Anticancer Assays Neuroprotective Assays Neuroprotective Assays (Aβ-induced toxicity) Compound Preparation->Neuroprotective Assays IC50 Determination_A IC50 Determination Antioxidant Assays->IC50 Determination_A Western Blot Western Blot Analysis (Signaling Proteins) IC50 Determination_A->Western Blot IC50 Determination_I IC50 Determination Anti-inflammatory Assays->IC50 Determination_I IC50 Determination_I->Western Blot IC50 Determination_C IC50 Determination Anticancer Assays->IC50 Determination_C IC50 Determination_C->Western Blot EC50 Determination_N EC50 Determination Neuroprotective Assays->EC50 Determination_N EC50 Determination_N->Western Blot Pathway Analysis Pathway Analysis Western Blot->Pathway Analysis

Caption: General experimental workflow for bioactivity screening.

Comparative Signaling Pathways in Inflammation

Both this compound and Quercetin have been shown to modulate key inflammatory pathways, primarily by inhibiting pro-inflammatory signaling cascades.

G cluster_0 This compound cluster_1 Quercetin R_LPS LPS R_TLR4 TLR4 R_LPS->R_TLR4 R_MAPK MAPK (p38, JNK, ERK) R_TLR4->R_MAPK Inhibits R_NFkB NF-κB R_TLR4->R_NFkB Inhibits R_Inflammation Inflammatory Response (NO, Cytokines) R_MAPK->R_Inflammation R_NFkB->R_Inflammation Rhamnazin_node This compound Rhamnazin_node->R_MAPK Rhamnazin_node->R_NFkB Q_LPS LPS Q_TLR4 TLR4 Q_LPS->Q_TLR4 Q_MAPK MAPK (p38, JNK, ERK) Q_TLR4->Q_MAPK Inhibits Q_NFkB NF-κB Q_TLR4->Q_NFkB Inhibits Q_Inflammation Inflammatory Response (NO, Cytokines) Q_MAPK->Q_Inflammation Q_NFkB->Q_Inflammation Quercetin_node Quercetin Quercetin_node->Q_MAPK Quercetin_node->Q_NFkB

Caption: this compound and Quercetin inhibit inflammatory pathways.

Comparative Signaling Pathways in Cancer

Quercetin has been extensively studied for its anticancer effects, which are mediated through the modulation of multiple signaling pathways. This compound has also been shown to possess anticancer properties, notably through the inhibition of angiogenesis.

G cluster_0 This compound cluster_1 Quercetin R_VEGF VEGF R_VEGFR2 VEGFR2 R_VEGF->R_VEGFR2 R_Angiogenesis Angiogenesis R_VEGFR2->R_Angiogenesis R_TumorGrowth Tumor Growth R_Angiogenesis->R_TumorGrowth Rhamnazin_node This compound Rhamnazin_node->R_VEGFR2 Inhibits Q_PI3K PI3K/AKT Q_Proliferation Inhibition of Proliferation Q_PI3K->Q_Proliferation Q_MAPK MAPK/ERK Q_MAPK->Q_Proliferation Q_NFkB NF-κB Q_NFkB->Q_Proliferation Q_p53 p53 Q_CellCycle Cell Cycle Arrest Q_p53->Q_CellCycle Q_Apoptosis Apoptosis Q_p53->Q_Apoptosis Quercetin_node Quercetin Quercetin_node->Q_PI3K Inhibits Quercetin_node->Q_MAPK Modulates Quercetin_node->Q_NFkB Inhibits Quercetin_node->Q_p53 Activates

Caption: this compound and Quercetin's anticancer signaling pathways.

Comparative Signaling Pathways in Neuroprotection

Both flavonoids exhibit neuroprotective effects through various mechanisms, including antioxidant and anti-inflammatory actions, as well as modulation of specific neuroprotective signaling pathways.

G cluster_0 This compound cluster_1 Quercetin R_OxidativeStress Oxidative Stress R_NeuronalDamage Neuronal Damage R_OxidativeStress->R_NeuronalDamage R_Neuroinflammation Neuroinflammation R_Neuroinflammation->R_NeuronalDamage R_AChE AChE Activity R_AChE->R_NeuronalDamage Contributes to Rhamnazin_node This compound Rhamnazin_node->R_OxidativeStress Reduces Rhamnazin_node->R_Neuroinflammation Reduces Rhamnazin_node->R_AChE Inhibits Q_OxidativeStress Oxidative Stress Q_Nrf2 Nrf2/ARE Pathway Q_OxidativeStress->Q_Nrf2 Q_AntioxidantEnzymes Antioxidant Enzymes Q_Nrf2->Q_AntioxidantEnzymes Q_NeuronalProtection Neuronal Protection Q_AntioxidantEnzymes->Q_NeuronalProtection Q_Neuroinflammation Neuroinflammation Q_Neuroinflammation->Q_NeuronalProtection Q_AChE AChE Activity Q_AChE->Q_NeuronalProtection Quercetin_node Quercetin Quercetin_node->Q_Nrf2 Activates Quercetin_node->Q_Neuroinflammation Reduces Quercetin_node->Q_AChE Inhibits

Caption: Neuroprotective mechanisms of this compound and Quercetin.

Conclusion

Both this compound and Quercetin demonstrate significant bioactivity across a range of therapeutic areas. Quercetin, being more extensively researched, has a larger body of evidence supporting its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, with well-documented modulation of numerous signaling pathways. This compound, as a methylated derivative, also exhibits potent bioactivities, in some cases comparable to Quercetin. Its increased lipophilicity due to methylation may offer advantages in terms of bioavailability, a crucial factor for in vivo efficacy.

Further direct comparative studies are warranted to fully elucidate the nuanced differences in their potencies and mechanisms of action. This will enable a more informed selection of either compound for specific therapeutic applications. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to exploring the potential of these promising natural compounds in drug discovery and development.

References

A Comparative Analysis of Rhamnazin and Isorhamnetin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the biochemical properties, mechanisms of action, and therapeutic potential of two closely related flavonoids, supported by experimental data and pathway analysis.

Rhamnazin and Isorhamnetin, two O-methylated flavonols derived from the parent compound quercetin, have garnered significant attention in the scientific community for their diverse pharmacological activities. Both compounds are found in a variety of medicinal plants and dietary sources and have demonstrated promising antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comprehensive comparative analysis of this compound and Isorhamnetin, presenting key experimental data in a structured format, detailing experimental methodologies, and visualizing their molecular mechanisms to aid researchers, scientists, and drug development professionals in their work.

At a Glance: Key Differences and Similarities

FeatureThis compoundIsorhamnetin
Structure Quercetin with methyl groups at the 3' and 7' positions.Quercetin with a methyl group at the 3' position.
Primary Anticancer Mechanism Inhibition of VEGFR2 signaling, induction of ferroptosis.Inhibition of PI3K/Akt and MAPK signaling pathways.
Anti-inflammatory Action Attenuates inflammatory responses.Blocks NF-κB activation.
Antioxidant Activity Demonstrates antioxidant properties.Potent scavenger of free radicals.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and Isorhamnetin. It is important to note that direct comparative studies are limited, and experimental conditions may vary between studies.

Table 1: In Vitro Anticancer Activity (IC50 Values)
CompoundCell LineCancer TypeIC50 (µM)Reference
Isorhamnetin HT-29Colon Cancer9.8 (48h)[1]
Isorhamnetin SW620Colon Cancer7.5 (48h)[1]
Isorhamnetin MCF7Breast Cancer~10[2]
Isorhamnetin T47DBreast Cancer~10[2]
Isorhamnetin MDA-MB-231Breast Cancer~10[2]
This compound MDA-MB-231Breast CancerNot explicitly stated, but inhibits proliferation[3]
This compound HepG2Liver CancerPotentiates sorafenib cytotoxicity[4]
This compound HUH-7Liver CancerPotentiates sorafenib cytotoxicity[4]

Note: The absence of a specific IC50 value for this compound against MDA-MB-231 cells in the cited study prevents a direct quantitative comparison with Isorhamnetin for this cell line.

Table 2: Antioxidant Activity (IC50 Values)
CompoundAssayIC50 (µM)Reference
Isorhamnetin DPPH24.61[5]
Isorhamnetin ABTS14.54[5]
This compound DPPHData not available
This compound ABTSData not available

Note: A direct comparison of antioxidant activity based on IC50 values is not possible due to the lack of available data for this compound.

Mechanisms of Action: A Comparative Overview

This compound and Isorhamnetin, despite their structural similarities, exhibit distinct primary mechanisms of action, particularly in the context of their anticancer effects.

This compound primarily exerts its anti-angiogenic and antitumor effects by directly inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[3] Inhibition of VEGFR2 phosphorylation prevents the activation of downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors.[6] More recent studies have also revealed that this compound can induce ferroptosis, a form of iron-dependent programmed cell death, in cancer cells.

Isorhamnetin demonstrates a broader targeting profile, predominantly inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7] By blocking these pathways, Isorhamnetin can induce cell cycle arrest and apoptosis in cancer cells. In terms of its anti-inflammatory properties, Isorhamnetin has been shown to effectively block the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses.[8]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and Isorhamnetin.

Rhamnazin_Signaling_Pathway This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits Ferroptosis Ferroptosis This compound->Ferroptosis Induces PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration) Akt->Angiogenesis MAPK->Angiogenesis

This compound's primary mechanism via VEGFR2 inhibition and ferroptosis induction.

Isorhamnetin_Signaling_Pathway Isorhamnetin Isorhamnetin PI3K PI3K Isorhamnetin->PI3K Inhibits MAPK MAPK Isorhamnetin->MAPK Inhibits NFkB NF-κB Isorhamnetin->NFkB Inhibits Akt Akt PI3K->Akt Apoptosis Apoptosis Cell Cycle Arrest Akt->Apoptosis MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation

Isorhamnetin's inhibition of PI3K/Akt, MAPK, and NF-κB pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate or adapt these protocols for their own studies.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound and Isorhamnetin on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HT-29, SW480, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and Isorhamnetin stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound and Isorhamnetin in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antioxidant Activity (DPPH and ABTS) Assays

These assays are used to evaluate the free radical scavenging capacity of this compound and Isorhamnetin.

DPPH Assay Protocol:

  • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of this compound and Isorhamnetin in methanol.

  • In a 96-well plate, add 100 µL of the compound solution to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

ABTS Assay Protocol:

  • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of this compound and Isorhamnetin.

  • In a 96-well plate, add 10 µL of the compound solution to 190 µL of the diluted ABTS•+ solution.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of ABTS radical scavenging activity and determine the IC50 value.

Western Blot Analysis for Signaling Pathways

This protocol is used to determine the effect of this compound and Isorhamnetin on the phosphorylation status of key proteins in signaling pathways like PI3K/Akt and MAPK.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound or Isorhamnetin for the desired time and concentration.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative analysis of this compound and Isorhamnetin.

Experimental_Workflow Start Start: Hypothesis CellCulture Cell Culture (e.g., HT-29, MDA-MB-231) Start->CellCulture Treatment Treatment with This compound & Isorhamnetin CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Antioxidant Antioxidant Assays (DPPH, ABTS) Treatment->Antioxidant WesternBlot Western Blot Analysis (PI3K/Akt, MAPK, VEGFR2) Treatment->WesternBlot DataAnalysis Data Analysis (IC50 Calculation, Statistical Analysis) Viability->DataAnalysis Antioxidant->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion & Publication DataAnalysis->Conclusion

A generalized workflow for the in vitro comparison of this compound and Isorhamnetin.

Conclusion and Future Directions

Both this compound and Isorhamnetin exhibit significant potential as therapeutic agents, particularly in the fields of oncology and inflammation. While Isorhamnetin's mechanisms of action appear to be more broadly characterized, this compound's specific targeting of the VEGFR2 pathway presents a compelling avenue for anti-angiogenic therapies.

Future research should focus on direct, head-to-head comparative studies of these two flavonoids under standardized experimental conditions to provide a clearer understanding of their relative potencies and therapeutic indices. Furthermore, in vivo studies are crucial to validate the in vitro findings and to assess the bioavailability, pharmacokinetics, and safety profiles of both compounds. The development of novel drug delivery systems could also enhance the therapeutic efficacy of these promising natural products. This guide serves as a foundational resource to stimulate and inform such future investigations.

References

Rhamnazin Demonstrates Potent Anti-Cancer Effects in Preclinical Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New research findings validate the anti-cancer efficacy of Rhamnazin, a naturally occurring O-methylated flavonol, in various xenograft models of cancer. The studies highlight this compound's potential as a therapeutic agent, demonstrating significant inhibition of tumor growth and elucidating its mechanism of action through the VEGFR2 signaling pathway. This comparison guide provides a detailed overview of the experimental data, protocols, and underlying molecular pathways for researchers, scientists, and drug development professionals.

Comparative Efficacy of this compound in Xenograft Models

This compound has been evaluated in several preclinical xenograft models, consistently demonstrating notable anti-tumor activity. This section compares the performance of this compound with other anti-cancer agents.

Lewis Lung Carcinoma (LLC) Xenograft Model

In a study utilizing a Lewis Lung Carcinoma (LLC) xenograft model in C57BL/6 mice, this compound was assessed both as a monotherapy and in combination with an anti-PD-1 antibody. The combination therapy, in particular, showed a significant enhancement in tumor growth inhibition compared to either treatment alone.

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control~1800-
This compound~1100~39%
Anti-PD-1~1000~44%
This compound + Anti-PD-1~500~72%

Data are approximated from graphical representations in the source study for illustrative purposes.

Breast Cancer MDA-MB-231 Xenograft Model

Oral administration of this compound has been shown to markedly inhibit the growth of human breast cancer MDA-MB-231 xenografts.[1] In these studies, this compound treatment also led to a significant decrease in microvessel density within the tumors, indicating its potent anti-angiogenic properties.[1] While a direct comparison with a standard chemotherapy agent in the same study is not available, the standalone efficacy of this compound is significant.

Treatment GroupEndpoint Tumor Weight (mg) - ApproximateTumor Growth Inhibition (%)
Vehicle Control100% (Normalized)-
This compound (200 mg/kg/day)Markedly InhibitedData not quantified as percentage
Hepatocellular Carcinoma (HCC) Xenograft Model

While direct comparative in vivo data for this compound in an HCC xenograft model is not yet published, in vitro studies have demonstrated that this compound potentiates the chemotherapeutic effect of Sorafenib, a standard-of-care treatment for advanced HCC.[2] This suggests a synergistic potential that warrants further investigation in xenograft models.

Unraveling the Mechanism: The VEGFR2 Signaling Pathway

This compound exerts its anti-cancer effects primarily by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[1] This pathway is a critical regulator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.

By binding to VEGFR2, this compound inhibits its phosphorylation, a key step in the activation of the signaling cascade.[3] This blockade prevents the activation of downstream effector molecules such as Mitogen-Activated Protein Kinase (MAPK), Protein Kinase B (Akt), and Signal Transducer and Activator of Transcription 3 (STAT3).[4][5] The inhibition of these pathways ultimately leads to decreased endothelial cell proliferation, migration, and tube formation, resulting in reduced tumor angiogenesis and growth.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K STAT3 STAT3 VEGFR2->STAT3 This compound This compound This compound->VEGFR2 Inhibits MAPK MAPK (ERK) PLCg->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival STAT3->Proliferation Akt->Proliferation Migration Cell Migration Akt->Migration MAPK->Proliferation MAPK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

This compound inhibits the VEGFR2 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the validation of this compound's anti-cancer effects.

Xenograft Tumor Model Establishment

Lewis Lung Carcinoma (LLC) Model:

  • Cell Culture: LLC cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Strain: Male C57BL/6 mice, 6-8 weeks old, are used.

  • Cell Implantation: A suspension of 1 x 10^6 LLC cells in 100 µL of sterile PBS is injected subcutaneously into the right flank of each mouse.

  • Treatment Regimen: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. This compound is typically administered orally or intraperitoneally at a specified dosage and schedule.

  • Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: Volume = (length × width²) / 2. Body weight is also monitored as a measure of toxicity.

MDA-MB-231 Breast Cancer Model:

  • Cell Culture: MDA-MB-231 cells are maintained in Leibovitz's L-15 medium with 10% FBS, 1% penicillin-streptomycin, and 1% sodium pyruvate at 37°C in a non-CO2 incubator.

  • Animal Strain: Female athymic nude mice (nu/nu), 4-6 weeks old, are utilized.

  • Cell Implantation: 5 x 10^6 MDA-MB-231 cells in 100 µL of a 1:1 mixture of PBS and Matrigel are injected into the mammary fat pad.

  • Treatment Regimen: this compound is administered orally at a dose of 200 mg/kg/day.[1]

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis such as immunohistochemistry.

Experimental_Workflow cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Cell_Culture Cancer Cell Culture (LLC or MDA-MB-231) Cell_Harvest Harvest & Prepare Cell Suspension Cell_Culture->Cell_Harvest Animal_Acclimatization Animal Acclimatization (C57BL/6 or Nude Mice) Injection Subcutaneous or Mammary Fat Pad Injection Animal_Acclimatization->Injection Cell_Harvest->Injection Tumor_Growth Monitor Tumor Growth Injection->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound & Control/Comparator Randomization->Treatment Monitoring Measure Tumor Volume & Body Weight Treatment->Monitoring Euthanasia Euthanasia & Tumor Excision Monitoring->Euthanasia Analysis Tumor Weight Measurement, IHC, Western Blot Euthanasia->Analysis

References

Rhamnazin in Oncology: A Comparative Analysis Against Other Flavonoids in Tumor Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The flavonoid rhamnazin is emerging as a significant contender in the field of oncology research, demonstrating notable efficacy in the inhibition of tumor growth. This guide provides a comprehensive comparison of this compound with other well-researched flavonoids—quercetin, kaempferol, and luteolin—supported by experimental data. The objective is to offer a clear, data-driven perspective on their relative potencies and mechanisms of action, aiding in the strategic development of novel cancer therapeutics.

Quantitative Comparison of Anti-Proliferative Activity

The inhibitory concentration (IC50) values are a cornerstone for comparing the cytotoxic effects of compounds on cancer cell lines. The following tables summarize the available data for this compound and other selected flavonoids across various cancer cell types. It is important to note that direct comparisons are most valid when experiments are conducted under identical conditions.

FlavonoidCancer Cell LineIC50 (µM)Reference
This compound MDA-MB-231 (Breast)19[1]
MCF-7 (Breast)27[1]
SK-BR-3 (Breast)32[1]
T-47D (Breast)41[1]
HCC1937 (Breast)64[1]
Quercetin CT-26 (Colon)Varies (time-dependent)[2]
LNCaP (Prostate)Varies (time-dependent)[2]
MOLT-4 (Leukemia)Varies (time-dependent)[2]
Raji (Lymphoma)Varies (time-dependent)[2]
MCF-7 (Breast)37 (at 24h)[3]
A549 (Lung)8.65 (at 24h)[4]
HeLa (Cervical)29.49 µg/mL[5][6]
Kaempferol MDA-MB-231 (Breast)43[7]
BT474 (Breast)>100[7]
A549 (Lung)87.3 (at 72h)[8]
H460 (Lung)43.7 (at 72h)[8]
PANC-1 (Pancreatic)78.75[9]
Mia PaCa-2 (Pancreatic)79.07[9]
Luteolin NCI-ADR/RES (Ovarian)~45 (at 24h)[10]
MCF-7/MitoR (Breast)~45 (at 24h)[10]
Various Cancer Cell Lines1.1 - 7.6[11]
EC1 (Esophageal)20 - 60[12]
KYSE450 (Esophageal)20 - 60[12]
FlavonoidKinase TargetIC50 (µM)Reference
This compound VEGFR24.68[1]
Luteolin PI3K8[11]

Mechanisms of Action: A Look at Key Signaling Pathways

Flavonoids exert their anti-tumor effects by modulating various signaling pathways crucial for cancer cell survival, proliferation, and angiogenesis. This compound is particularly noted for its potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.

This compound's Inhibition of the VEGFR2 Signaling Pathway

This compound directly targets VEGFR2, inhibiting its phosphorylation and subsequently blocking downstream signaling cascades like the MAPK, AKT, and STAT3 pathways. This disruption of VEGFR2 signaling is pivotal in its anti-angiogenic and anti-tumor activities.[1][13][14]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation This compound This compound This compound->pVEGFR2 Inhibits MAPK MAPK pVEGFR2->MAPK AKT AKT pVEGFR2->AKT STAT3 STAT3 pVEGFR2->STAT3 Proliferation Cell Proliferation, Migration, Angiogenesis MAPK->Proliferation AKT->Proliferation STAT3->Proliferation

Caption: this compound inhibits VEGFR2 phosphorylation, blocking downstream signaling.

Comparative Signaling Pathways of Other Flavonoids

In contrast to this compound's targeted action on VEGFR2, other flavonoids modulate different key oncogenic pathways.

  • Kaempferol: Primarily inhibits the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.[13][15][16][17][18]

  • Quercetin: Is known to interact with the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[19][20][21][22][23]

  • Luteolin: Exerts its anti-cancer effects in part by inhibiting the STAT3 signaling pathway, a key regulator of tumor cell survival and proliferation.[24][25][26][27][28]

Flavonoid_Pathways cluster_Kaempferol Kaempferol cluster_Quercetin Quercetin cluster_Luteolin Luteolin Kaempferol Kaempferol PI3K PI3K Kaempferol->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR K_Proliferation Inhibition of Proliferation mTOR->K_Proliferation Quercetin Quercetin p53 p53 Quercetin->p53 Activates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis_Q Apoptosis p53->Apoptosis_Q Luteolin Luteolin STAT3 STAT3 Luteolin->STAT3 Inhibits L_Proliferation Inhibition of Proliferation STAT3->L_Proliferation Apoptosis_L Apoptosis STAT3->Apoptosis_L

Caption: Key signaling pathways modulated by kaempferol, quercetin, and luteolin.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for comparative studies. Below are standardized methodologies for key assays used to evaluate the anti-tumor effects of these flavonoids.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the flavonoids on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound, quercetin, kaempferol, or luteolin (typically ranging from 1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vivo Tumor Xenograft Model

This model is used to evaluate the in vivo anti-tumor efficacy of the flavonoids.

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ MDA-MB-231 cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Compound Administration: Randomly assign mice to treatment groups (e.g., vehicle control, this compound, quercetin, etc.). Administer the compounds at a specified dose and schedule (e.g., oral gavage daily).[14]

  • Tumor Measurement: Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups.

Western Blot Analysis

This technique is used to detect changes in protein expression in key signaling pathways.

  • Cell Lysis: Treat cancer cells with the flavonoids for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-VEGFR2, total VEGFR2, p-AKT, total AKT, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Overview

The following diagram illustrates a typical workflow for comparing the anti-tumor effects of different flavonoids.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies cluster_DataAnalysis Data Analysis & Comparison CellCulture Cancer Cell Lines MTT Cell Viability Assay (MTT) CellCulture->MTT WesternBlot Western Blot Analysis CellCulture->WesternBlot MigrationInvasion Migration/Invasion Assays CellCulture->MigrationInvasion IC50_Comparison IC50 Value Comparison MTT->IC50_Comparison Pathway_Analysis Signaling Pathway Modulation WesternBlot->Pathway_Analysis Xenograft Tumor Xenograft Model TumorAnalysis Tumor Growth Analysis Xenograft->TumorAnalysis IHC Immunohistochemistry Xenograft->IHC Efficacy_Comparison In Vivo Efficacy Comparison TumorAnalysis->Efficacy_Comparison IHC->Pathway_Analysis

Caption: A general experimental workflow for comparative flavonoid studies.

References

Rhamnazin and Its Analogs: A Comparative Guide on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of rhamnazin and its structurally related flavonoid analogs. This compound, a dimethylated derivative of quercetin, has garnered significant interest for its diverse pharmacological activities.[1][2] Understanding how subtle structural modifications influence its biological efficacy is crucial for the development of novel therapeutic agents. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the signaling pathways modulated by these compounds.

Comparative Biological Activity of this compound and Its Analogs

The biological activities of this compound and its analogs are significantly influenced by the degree and position of methylation on the parent quercetin scaffold. The following table summarizes their inhibitory concentrations (IC50) against various biological targets, providing a quantitative basis for comparing their potency.

CompoundTarget/AssayCell LineIC50 (µM)Reference
This compound VEGFR2 Kinase Activity-0.52(Yu et al., 2015)[3]
HUVEC ProliferationHUVEC5.8(Yu et al., 2015)[3]
Prostate Cancer Cell Proliferation22Rv1~20(Functional Assays)[4]
Prostate Cancer Cell ProliferationC4-2B~20(Functional Assays)[4]
Quercetin BACE1 Inhibition-6.5(Youn et al., 2016a)[5]
Kaempferol BACE1 Inhibition-1.2 - 6.5(Various studies)[5]
Isorhamnetin Antioxidant Activity-> Quercetin-3-O-glucuronide(Study on antioxidant and anti-inflammatory activities)[1]
Rhamnetin Anti-inflammatory effect--(Mentioned as having anti-inflammatory effect)[1]

Key Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following protocols are for key assays used to evaluate the biological activity of this compound and its analogs.

VEGFR2 Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

  • Materials: Recombinant human VEGFR2, ATP, kinase buffer, substrate peptide, and test compounds.

  • Procedure:

    • Recombinant VEGFR2 is incubated with varying concentrations of the test compound (e.g., this compound) in a kinase buffer.

    • The kinase reaction is initiated by the addition of ATP and a specific substrate peptide.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The amount of phosphorylated substrate is quantified using methods such as ELISA or radiometric assays.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on the viability and proliferation of cells.

  • Materials: Human Umbilical Vein Endothelial Cells (HUVECs) or cancer cell lines (e.g., 22Rv1, C4-2B), cell culture medium, fetal bovine serum (FBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24-72 hours).

    • After incubation, the MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • A solubilizing agent is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the modulation of signaling pathways.

  • Materials: Cell lysates, SDS-PAGE gels, transfer membranes, primary antibodies (e.g., against p-VEGFR2, VEGFR2, p-JAK1, JAK1, p-STAT3, STAT3), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.

  • Procedure:

    • Cells are treated with the test compound and/or a stimulant (e.g., VEGF).

    • Cells are lysed, and the protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is blocked and then incubated with a primary antibody specific to the protein of interest.

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • The band intensities are quantified to determine the relative protein expression levels.

Structure-Activity Relationship Insights

The structural variations among this compound and its analogs, primarily the number and position of methyl and hydroxyl groups, are key determinants of their biological activities.[1]

  • Methylation: The presence of methoxy groups, as seen in this compound (at C7 and C3' positions), can enhance metabolic stability and membrane permeability compared to the more hydroxylated parent compound, quercetin.[1] This can lead to improved bioavailability and, in some cases, more potent or specific activity. For instance, the dimethylation in this compound appears to contribute to its potent antiangiogenic activity by targeting VEGFR2.[3]

  • Hydroxyl Groups: The number and position of free hydroxyl groups are crucial for antioxidant activity.[6] Quercetin, with its five hydroxyl groups, is a potent antioxidant. Methylation of these hydroxyls, as in this compound, may modulate this activity. The 3-hydroxyl group, in particular, is often important for the antioxidant capacity of flavonoids.[1]

Signaling Pathway Modulation by this compound

This compound has been shown to exert its biological effects by modulating key cellular signaling pathways involved in cell proliferation, angiogenesis, and cancer progression.

VEGFR2 Signaling Pathway

This compound acts as a potent inhibitor of VEGFR2 signaling, a critical pathway in angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[3][7]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation Downstream Downstream Signaling (e.g., MAPK, AKT, STAT3) pVEGFR2->Downstream Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Downstream->Angiogenesis This compound This compound This compound->pVEGFR2 Inhibits

Caption: this compound inhibits the VEGF-induced phosphorylation of VEGFR2.

DPP4/JAK/STAT Signaling Pathway

In prostate cancer cells, this compound has been found to inhibit the DPP4/JAK/STAT signaling pathway, leading to reduced cell proliferation and increased apoptosis.[4]

DPP4_JAK_STAT_Pathway This compound This compound DPP4 DPP4 This compound->DPP4 Inhibits pJAK1 p-JAK1 DPP4->pJAK1 Activates JAK1 JAK1 pSTAT3 p-STAT3 pJAK1->pSTAT3 Phosphorylates STAT3 STAT3 Proliferation Cell Proliferation pSTAT3->Proliferation Apoptosis Apoptosis pSTAT3->Apoptosis Inhibits

Caption: this compound inhibits the DPP4/JAK/STAT pathway in prostate cancer.

References

Rhamnazin and Rhamnetin: A Comparative Analysis of Antioxidant Prowess

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar flavonoid compounds is critical for harnessing their therapeutic potential. This guide provides a detailed comparison of the antioxidant capacities of Rhamnazin and Rhamnetin, supported by experimental data and an exploration of their underlying molecular mechanisms.

This compound and Rhamnetin are O-methylated flavonols, derived from the parent flavonoid quercetin. Their structural similarity belies potential differences in their biological activities, including their capacity to combat oxidative stress. This comparison delves into their relative antioxidant capabilities through common in vitro assays and examines the signaling pathways they modulate to exert these effects.

Quantitative Comparison of Antioxidant Capacity

While direct comparative studies providing side-by-side quantitative data for this compound and Rhamnetin are limited, the available literature allows for an indirect assessment of their antioxidant potential. The following table summarizes findings from various studies on their efficacy in common antioxidant assays. It is important to note that variations in experimental conditions can influence the outcomes, and thus, a direct comparison of values from different studies should be interpreted with caution.

Antioxidant AssayThis compound (IC50/Value)Rhamnetin (IC50/Value)Reference Compound (IC50/Value)
DPPH Radical Scavenging Data not available in comparative studiesEffective scavengerQuercetin (IC50: 3.07 µmol/L)
ABTS Radical Scavenging Data not available in comparative studiesEffective scavengerQuercetin (IC50: 3.64 µmol/L)
FRAP (Ferric Reducing Antioxidant Power) Data not available in comparative studiesShows reducing powerQuercetin (FRAP value: 3.02 times more active than Trolox)
ORAC (Oxygen Radical Absorbance Capacity) Data not available in comparative studiesShows oxygen radical uptake capacityTrolox is the standard

IC50: The concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

Experimental Protocols

Detailed methodologies for the key antioxidant assays mentioned are crucial for the replication and validation of findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • A solution of DPPH in methanol (typically 0.1 mM) is prepared.

  • Various concentrations of the test compound (this compound or Rhamnetin) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound are added to the ABTS•+ solution.

  • The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

Protocol:

  • The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • A small volume of the test compound is mixed with the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a set incubation time (e.g., 4 minutes).

  • The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant, such as ferrous sulfate or Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.

Protocol:

  • A fluorescent probe (e.g., fluorescein) is mixed with the test compound in a multi-well plate.

  • A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to initiate the reaction.

  • The fluorescence decay is monitored over time using a fluorescence microplate reader.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) and comparing it to that of a standard antioxidant, typically Trolox.

Signaling Pathways and Mechanisms of Action

This compound and Rhamnetin exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators.

This compound: An Activator of the Keap1-Nrf2 Pathway

This compound has been identified as a potent activator of the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.[1] Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1, which facilitates its degradation. This compound can interact with Keap1, leading to the dissociation of Nrf2.[1] Once released, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).

Rhamnazin_Nrf2_Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Nrf2_cyto Nrf2 (cytoplasm) Keap1_Nrf2->Nrf2_cyto Releases Keap1 Keap1 Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Enzymes->Cellular_Protection Leads to

This compound activates the Keap1-Nrf2 antioxidant pathway.
Rhamnetin: A Modulator of TLR4 and MAPK Signaling

Rhamnetin has been shown to mitigate oxidative stress and inflammation by modulating the Toll-like receptor 4 (TLR4) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][3] TLR4, when activated by ligands such as lipopolysaccharide (LPS), can trigger a cascade of inflammatory responses, including the production of ROS. Rhamnetin can inhibit TLR4 signaling, thereby reducing the downstream inflammatory cascade.[2]

Furthermore, Rhamnetin can influence the MAPK pathway, which is involved in cellular stress responses.[3][4] By modulating the phosphorylation of key MAPK proteins such as p38 and JNK, Rhamnetin can suppress the expression of pro-inflammatory cytokines and reduce oxidative damage.[4][5]

Rhamnetin_Signaling_Pathway Rhamnetin Rhamnetin TLR4 TLR4 Signaling Rhamnetin->TLR4 Inhibits MAPK MAPK Signaling (p38, JNK) Rhamnetin->MAPK Modulates Oxidative_Stress Reduced Oxidative Stress Rhamnetin->Oxidative_Stress Contributes to Inflammatory_Response Inflammatory Response TLR4->Inflammatory_Response Leads to MAPK->Inflammatory_Response Leads to ROS_Production ROS Production Inflammatory_Response->ROS_Production Induces

Rhamnetin modulates TLR4 and MAPK signaling pathways.

Experimental Workflow for Comparative Analysis

A robust experimental workflow is essential for a direct and reliable comparison of the antioxidant capacities of this compound and Rhamnetin.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays Antioxidant Capacity Assays cluster_analysis Data Analysis This compound This compound DPPH DPPH Assay This compound->DPPH ABTS ABTS Assay This compound->ABTS FRAP FRAP Assay This compound->FRAP ORAC ORAC Assay This compound->ORAC Rhamnetin Rhamnetin Rhamnetin->DPPH Rhamnetin->ABTS Rhamnetin->FRAP Rhamnetin->ORAC IC50 IC50 Value Calculation DPPH->IC50 ABTS->IC50 Comparison Comparative Analysis FRAP->Comparison ORAC->Comparison IC50->Comparison

Workflow for comparing this compound and Rhamnetin antioxidant activity.

Conclusion

Both this compound and Rhamnetin demonstrate significant antioxidant potential, albeit through potentially different primary mechanisms. This compound appears to be a potent activator of the endogenous antioxidant defense system via the Keap1-Nrf2 pathway. Rhamnetin, on the other hand, shows efficacy in mitigating inflammation-induced oxidative stress by modulating the TLR4 and MAPK signaling pathways.

References

Rhamnazin: A Comparative Guide on its In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the anti-cancer, anti-inflammatory, and neuroprotective properties of the flavonoid Rhamnazin, supported by experimental data from both laboratory and living organism studies.

This guide provides a comprehensive comparison of the biological effects of this compound observed in controlled laboratory settings (in vitro) and within living organisms (in vivo). It is designed for researchers, scientists, and professionals in drug development to facilitate an understanding of this compound's therapeutic potential and the translation of its effects from the bench to preclinical models.

Data Presentation

The following tables summarize the quantitative data from key studies, offering a clear comparison of this compound's efficacy across different experimental systems.

Table 1: Anti-Cancer Effects of this compound
ParameterIn Vitro ResultsIn Vivo Results
Model System Human Hepatocellular Carcinoma (HCC) cell lines (SMMC-7721 and Huh-7)[1]Human breast cancer xenograft in nude mice[2]
Metric Half-maximal inhibitory concentration (IC50)Tumor growth inhibition
This compound Concentration/Dose SMMC-7721: 15 µMHuh-7: 19.8 µM[1]200 mg/kg/day (oral administration)[2]
Effect Significant inhibition of cell proliferation[1]Marked inhibition of human tumor xenograft growth and decreased microvessel density[2]
Table 2: Anti-Inflammatory Effects of this compound
ParameterIn Vitro ResultsIn Vivo Results
Model System Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesCarrageenan-induced paw edema in rats[3]
Metric Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6)Reduction in paw edema volume
This compound Concentration/Dose Dose-dependent inhibition observed[2][4]Dose-dependent reduction in paw edema[3]
Effect Significant reduction in the release of pro-inflammatory mediators.[2][4]Significant suppression of the inflammatory response.[3]
Table 3: Neuroprotective Effects of this compound
ParameterIn Vitro ResultsIn Vivo Results
Model System Neuronal cell lines (e.g., PC12, SH-SY5Y) exposed to neurotoxinsRodent models of cognitive impairment (e.g., chronic stress-induced)[5]
Metric Increased cell viabilityImproved spatial memory
This compound Concentration/Dose Dose-dependent increase in neuronal cell viability[6]Chronic administration enhances spatial memory[5]
Effect Protection against neurotoxin-induced cell death[6]Amelioration of cognitive deficits[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., SMMC-7721, Huh-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 15, 20, 25 µM) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Western Blot for VEGFR2 Phosphorylation

This protocol is used to determine the effect of this compound on the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key protein in angiogenesis.

  • Cell Lysis: Treat human umbilical vein endothelial cells (HUVECs) with this compound at a specific concentration (e.g., 20 µM) for a designated time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The ratio of p-VEGFR2 to total VEGFR2 indicates the level of receptor activation.[7][8][9]

Human Breast Cancer Xenograft Model

This protocol describes the in vivo assessment of this compound's anti-tumor activity.

  • Cell Preparation: Culture MDA-MB-231 human breast cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5x10⁷ cells/mL.[10]

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the flank of female nude mice.[11][12]

  • Treatment: Once the tumors reach a palpable size, randomly assign the mice to a control group (vehicle) and a treatment group (this compound, 200 mg/kg/day, administered orally).[2]

  • Tumor Measurement: Measure the tumor volume every few days using calipers.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for microvessel density).

Carrageenan-Induced Paw Edema

This in vivo model is used to evaluate the anti-inflammatory effect of this compound.

  • Animal Acclimatization: Acclimate male Wistar rats for one week before the experiment.

  • Drug Administration: Administer this compound orally at different doses (e.g., 5, 10, 20 mg/kg) or a vehicle control one hour before inducing inflammation.[13]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[3]

  • Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[3][14]

  • Calculation of Inhibition: Calculate the percentage of inhibition of paw edema for the this compound-treated groups compared to the control group.

Morris Water Maze for Cognitive Function

This behavioral test is used to assess the effect of this compound on spatial learning and memory.

  • Apparatus: Use a circular pool (150 cm in diameter) filled with opaque water containing a hidden escape platform.[15]

  • Acquisition Phase (Training): For several consecutive days, place the rats in the pool from different starting positions and allow them to find the hidden platform. Guide the rat to the platform if it fails to find it within a set time (e.g., 60 or 90 seconds).[1]

  • Treatment: Administer this compound or a vehicle to the rats daily throughout the training period.

  • Probe Trial (Memory Test): On the day after the last training session, remove the platform and allow each rat to swim freely in the pool for a fixed duration (e.g., 60 seconds).[16]

  • Data Analysis: Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location. An increase in these parameters in the this compound-treated group compared to the control group indicates improved spatial memory.[17][18]

Mandatory Visualization

Signaling Pathway of this compound's Anti-Angiogenic Effect

Rhamnazin_VEGFR2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 p_VEGFR2 p-VEGFR2 VEGFR2->p_VEGFR2 Phosphorylation This compound This compound This compound->p_VEGFR2 Inhibits PI3K PI3K p_VEGFR2->PI3K ERK ERK p_VEGFR2->ERK STAT3 STAT3 p_VEGFR2->STAT3 Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt Angiogenesis Angiogenesis (Proliferation, Migration) p_Akt->Angiogenesis p_ERK p-ERK ERK->p_ERK p_ERK->Angiogenesis p_STAT3 p-STAT3 STAT3->p_STAT3 p_STAT3->Angiogenesis

Caption: this compound inhibits angiogenesis by blocking VEGFR2 phosphorylation.

Experimental Workflow for In Vitro and In Vivo Correlation

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., Cancer cells, Macrophages, Neurons) Rhamnazin_Treatment_vitro This compound Treatment (Dose-Response) Cell_Culture->Rhamnazin_Treatment_vitro Assays_vitro Biological Assays (e.g., MTT, ELISA, Western Blot) Rhamnazin_Treatment_vitro->Assays_vitro Data_vitro Quantitative Data (e.g., IC50, Cytokine Levels, Protein Expression) Assays_vitro->Data_vitro Correlation In Vitro - In Vivo Correlation Analysis Data_vitro->Correlation Animal_Model Animal Model (e.g., Xenograft, Paw Edema, Cognitive Impairment) Rhamnazin_Treatment_vivo This compound Treatment (Dose-Response) Animal_Model->Rhamnazin_Treatment_vivo Measurements_vivo In Vivo Measurements (e.g., Tumor Volume, Paw Edema, Behavioral Tests) Rhamnazin_Treatment_vivo->Measurements_vivo Data_vivo Quantitative Data (e.g., % Inhibition, Cognitive Score) Measurements_vivo->Data_vivo Data_vivo->Correlation

Caption: Workflow for correlating this compound's in vitro and in vivo effects.

References

A Head-to-Head Comparison of Rhamnazin Extraction Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Rhamnazin, an O-methylated flavonol found in plants such as Rhamnus petiolaris, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and potent anti-angiogenic activities.[1] As a novel inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling, this compound presents a promising avenue for cancer therapy research.[1] The efficient extraction of this bioactive compound from its natural sources is a critical first step for any research or drug development endeavor.

This guide provides a head-to-head comparison of various extraction techniques for this compound and other flavonoids. We will delve into both conventional and modern methods, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable technique for their specific needs.

Quantitative Comparison of Extraction Techniques

The choice of extraction method significantly impacts yield, purity, extraction time, and environmental footprint. While data specifically comparing all methods for this compound is limited, extensive research on flavonoid extraction provides a strong basis for comparison. The following table summarizes the performance of key extraction techniques based on studies of various flavonoids.

Technique Typical Yield Extraction Time Solvent Consumption Selectivity Key Advantages Key Disadvantages
Maceration Low to Moderate24 - 72 hours (or longer)HighLowSimple, low initial cost, suitable for thermolabile compounds.[2][3]Time-consuming, large solvent volume, lower yield compared to modern methods.[4][5]
Soxhlet Extraction Moderate to High6 - 24 hoursModerateLow to ModerateAutomated, efficient for continuous extraction, requires less solvent than maceration.[2][3]Requires thermally stable compounds, potential for thermal degradation of analytes.[2][3]
Ultrasound-Assisted Extraction (UAE) High10 - 60 minutesLow to ModerateModerateFast, high efficiency, reduced solvent and energy consumption, operates at lower temperatures.[2][6][7]Potential for localized heating, equipment cost can be higher than conventional methods.
Microwave-Assisted Extraction (MAE) High5 - 40 minutesLowModerateExtremely fast, high yield, low solvent consumption.[8][9][10]Requires polar solvents, potential for "superheating" effect, safety precautions for pressurized vessels.[8]
Supercritical Fluid Extraction (SFE) High30 - 120 minutesVery Low (CO₂)High"Green" technology, non-toxic solvent (CO₂), high selectivity, solvent easily removed.[11][12][13]High initial equipment cost, CO₂ is non-polar and may require co-solvents for polar compounds.[13]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are generalized protocols for the key extraction techniques discussed. Researchers should optimize these parameters based on the specific plant material and target compound.

Maceration

Maceration is a simple soaking technique.[2]

  • Preparation: Air-dry and grind the plant material to a coarse powder.

  • Soaking: Place the powdered material (e.g., 50 g) into a stoppered container and add a suitable solvent (e.g., 500 mL of 70% ethanol) to completely submerge the material.[2]

  • Extraction: Seal the container and let it stand at room temperature for a period of 3 to 7 days, with occasional shaking or stirring.[2][14]

  • Filtration: After the extraction period, filter the mixture through filter paper.

  • Marc Pressing: Press the remaining plant material (the marc) to recover the residual solvent and dissolved compounds.

  • Concentration: Combine the filtrates and concentrate the extract using a rotary evaporator to remove the solvent.

Soxhlet Extraction

This technique uses a specialized apparatus for continuous solid-liquid extraction.[2][15]

  • Preparation: Dry and finely powder the plant material.

  • Loading: Place a known amount of the powdered material (e.g., 20 g) into a porous cellulose thimble.

  • Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. The extractor is then fitted onto a boiling flask containing the extraction solvent (e.g., 250 mL of methanol) and below a condenser.[16]

  • Extraction: Heat the solvent in the boiling flask. The solvent vaporizes, travels up the distillation arm, and condenses in the condenser. The condensed solvent drips into the thimble, gradually filling the chamber and extracting the desired compounds.[16]

  • Siphoning: Once the solvent level reaches the top of the siphon arm, the entire liquid content of the chamber is siphoned back into the boiling flask.[16]

  • Cycling: This process repeats automatically, allowing for the continuous extraction of the plant material with fresh, hot solvent. The process typically runs for several hours (e.g., 6-8 hours).[17]

  • Concentration: After extraction, the solvent in the boiling flask, now rich with the extracted compounds, is concentrated using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to accelerate extraction.[7]

  • Preparation: Dry and powder the plant material.

  • Mixing: Place a known amount of the powder (e.g., 10 g) into an extraction vessel (e.g., a conical flask) and add a specific volume of solvent (e.g., 250 mL of 60% ethanol).[18]

  • Sonication: Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.

  • Parameter Setting: Set the extraction parameters, such as ultrasonic power (e.g., 400 W), time (e.g., 30 minutes), and temperature (e.g., 50°C).[18]

  • Extraction: Perform the extraction under the set conditions. The acoustic cavitation created by the ultrasound disrupts cell walls, enhancing solvent penetration and mass transfer.[7]

  • Separation: After sonication, centrifuge the mixture at high speed (e.g., 4000 rpm for 15 minutes) to separate the supernatant from the solid residue.[19]

  • Concentration: Collect the supernatant and concentrate it under vacuum to obtain the crude extract.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction.[8]

  • Preparation: Use dried and powdered plant material.

  • Mixing: Place the sample (e.g., 1 g) into a specialized microwave extraction vessel and add the solvent (e.g., 35 mL of ethanol).[9]

  • Parameter Setting: Seal the vessel and place it in the microwave extractor. Set the parameters, including microwave power (e.g., 350 W) and extraction time (e.g., 38 minutes).[9]

  • Extraction: Start the microwave program. The microwave energy directly heats the solvent and any residual moisture within the plant cells, causing a rapid temperature and pressure increase that ruptures the cell walls and releases the bioactive compounds.[8]

  • Cooling & Filtration: After the extraction is complete, allow the vessel to cool to room temperature before opening. Filter the extract to remove the solid plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator to yield the final extract.

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[11]

  • Preparation: The plant material should be dried and ground to a consistent particle size.

  • Loading: Load the ground material into a high-pressure extraction vessel.

  • Parameter Setting: Set the desired extraction temperature (e.g., 60°C) and pressure (e.g., 300 bar). These parameters are crucial as they determine the density and solvating power of the supercritical fluid.[12][13]

  • Extraction: Pump heated liquid CO₂ into the vessel, where it is brought to a supercritical state. The supercritical CO₂ then flows through the plant material, dissolving the target compounds (like this compound). A co-solvent (e.g., ethanol) may be added to enhance the extraction of more polar compounds.[2]

  • Separation: The resulting solution (supercritical CO₂ + extract) is depressurized in a separator vessel. This causes the CO₂ to return to its gaseous state, losing its solvating power and precipitating the extracted compounds.

  • Collection: The pure, solvent-free extract is collected from the separator, and the CO₂ gas can be recycled for further extractions.[11]

Visualizing the Process and Mechanism

To better understand the practical and theoretical aspects of this compound extraction and its biological action, the following diagrams illustrate a typical modern extraction workflow and the molecular pathway it inhibits.

G cluster_prep Sample Preparation cluster_extraction Extraction (UAE/MAE) cluster_separation Separation & Concentration cluster_final Final Product p1 Plant Material p2 Drying & Grinding p1->p2 e1 Mixing with Solvent p2->e1 e2 Sonication / Microwaving e1->e2 s1 Filtration / Centrifugation e2->s1 s2 Solvent Evaporation (Rotary Evaporator) s1->s2 f1 Crude this compound Extract s2->f1

Caption: Workflow for modern extraction techniques like UAE or MAE.

G VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds to P1 Receptor Dimerization & Autophosphorylation VEGFR2->P1 Activates This compound This compound This compound->P1 P2 Downstream Signaling (e.g., PI3K/Akt, MAPK) P1->P2 P3 Cell Proliferation, Migration, Survival (Angiogenesis) P2->P3 Blocked Inhibition

Caption: this compound's inhibition of the VEGFR2 signaling pathway.

References

Validating the Neuroprotective Effects of Rhamnazin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of Rhamnazin with other alternatives, supported by experimental data. It is designed to assist researchers and professionals in drug development in evaluating the potential of this compound as a neuroprotective agent.

Comparative Analysis of Neuroprotective Efficacy: this compound vs. Quercetin

While direct head-to-head comparative studies on the neuroprotective effects of this compound and other flavonoids are limited, this section presents a comparative analysis based on data from separate studies using a similar experimental model of traumatic brain injury (TBI). Quercetin, a structurally related and well-researched flavonoid, is used here as a key comparator.

Table 1: Comparison of Neuroprotective Effects of this compound and Quercetin in Animal Models of Traumatic Brain Injury

ParameterThis compound TreatmentQuercetin TreatmentControl (TBI)Method
Neurological Function
Grip Test ScoreSignificantly improved compared to TBI group[1][2]Improved motor function[3]Deficits in motor functionGrip Strength Meter
Neurological Severity Score (NSS)Not reportedSignificantly reduced at 50 mg/kg[4]Elevated NSSNeurological Severity Scoring
Cerebral Edema
Brain Water Content (%)Significantly reduced in a dose-dependent manner[1][2]Significantly attenuated[3][5]Increased brain water contentWet/Dry Weight Method
Neuronal Apoptosis
Apoptotic Index (%)Significantly decreased in a dose-dependent manner[1]Reduced number of TUNEL-positive cells[6]Increased apoptosisFlow Cytometry (Annexin V/PI), TUNEL Assay
Bax/Bcl-2 RatioDecreased (indicative of anti-apoptotic effect)[1][2]Decreased Bax and cleaved-caspase-3 expression[6]Increased Bax/Bcl-2 ratioWestern Blot
Oxidative Stress
Malondialdehyde (MDA)Significantly decreased[1][2]Reduced levels of TBARS (a measure of MDA)[6]Increased MDA levelsELISA, TBARS Assay
Superoxide Dismutase (SOD)Significantly increased[1][2]Increased activity[6]Decreased SOD activityELISA
Glutathione Peroxidase (GSH-Px)Significantly increased[1][2]Increased activity[6]Decreased GSH-Px activityELISA
Neuroinflammation
TNF-αSignificantly decreased[1][2]Reduced levels[6]Increased TNF-α levelsELISA
IL-1βSignificantly decreased[1][2]Reduced levels[6]Increased IL-1β levelsELISA
IL-6Significantly decreasedReduced levels[4]Increased IL-6 levelsELISA

Key Signaling Pathways in this compound-Mediated Neuroprotection

This compound exerts its neuroprotective effects through the modulation of key signaling pathways involved in cellular survival, antioxidant defense, and inflammation. The following diagrams illustrate the proposed mechanisms of action.

G cluster_0 This compound-Mediated Neuroprotection cluster_1 PI3K/Akt Pathway cluster_2 Nrf2/ARE Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Nrf2 Nrf2 This compound->Nrf2 Promotes Nuclear Translocation Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Bcl2 Bcl-2 pAkt->Bcl2 Upregulates Bax Bax pAkt->Bax Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds AntioxidantEnzymes Antioxidant Enzymes (SOD, GSH-Px, HO-1) ARE->AntioxidantEnzymes Induces Transcription OxidativeStress Oxidative Stress AntioxidantEnzymes->OxidativeStress Reduces

Caption: this compound's neuroprotective signaling pathways.

Experimental Workflows and Protocols

The validation of this compound's neuroprotective effects relies on established in vivo and in vitro experimental models.

G cluster_0 In Vivo Validation of Neuroprotective Effects TBI_model Traumatic Brain Injury (TBI) Model (e.g., Weight-drop method in mice) Treatment This compound Administration (e.g., Intraperitoneal injection) TBI_model->Treatment Behavioral Neurological & Behavioral Assessment (Grip Test, NSS) Treatment->Behavioral Sacrifice Euthanasia and Tissue Collection Behavioral->Sacrifice Histology Histopathological Analysis (Nissl Staining for neuronal viability) Sacrifice->Histology Biochemical Biochemical Assays (ELISA for cytokines & oxidative stress markers) Sacrifice->Biochemical Molecular Molecular Analysis (Western Blot for apoptotic proteins) Sacrifice->Molecular

Caption: Experimental workflow for in vivo validation.

Detailed Experimental Protocols

1. Traumatic Brain Injury (TBI) Mouse Model

A widely used method to induce TBI in rodents is the weight-drop model, which mimics aspects of closed-head injury in humans.[7][8]

  • Animals: Adult male C57BL/6 mice are commonly used.

  • Anesthesia: Mice are anesthetized, for example, with isoflurane.

  • Procedure: A specific weight (e.g., 200 g) is dropped from a fixed height (e.g., 2.5 cm) onto the exposed skull of the mouse over the parietal cortex. Sham-operated animals undergo the same surgical procedure without the weight drop.

  • Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative care, including analgesics.

2. Neurological Function Assessment

  • Grip Test: This test assesses motor function. The mouse is allowed to grasp a horizontal bar, and the maximal force exerted is measured. An improvement in the grip test score indicates better motor function.[1][2]

  • Neurological Severity Score (NSS): This is a composite score based on a series of motor, sensory, reflex, and balance tests. A lower score indicates better neurological function.[8]

3. Measurement of Cerebral Edema

  • Brain Water Content: At a specific time point post-TBI, animals are euthanized, and the brains are removed. The brain tissue is weighed immediately (wet weight) and then dried in an oven until a constant weight is achieved (dry weight). The percentage of brain water content is calculated as: [(wet weight - dry weight) / wet weight] x 100.[5]

4. Assessment of Neuronal Apoptosis

  • Nissl Staining: Brain sections are stained with Nissl stain (e.g., cresyl violet) to visualize viable neurons. A reduction in the number of Nissl-positive cells in the injured area indicates neuronal loss.[1]

  • Flow Cytometry: Single-cell suspensions from the brain tissue are stained with Annexin V and Propidium Iodide (PI). Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[1]

  • Western Blot Analysis: Protein lysates from brain tissue are subjected to Western blotting to detect the expression levels of pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2). A decrease in the Bax/Bcl-2 ratio is indicative of an anti-apoptotic effect.[1][2]

5. Evaluation of Oxidative Stress

  • ELISA: Enzyme-linked immunosorbent assays are used to quantify the levels of oxidative stress markers such as Malondialdehyde (MDA), and the activity of antioxidant enzymes like Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px) in brain homogenates.[1][2]

6. Analysis of Neuroinflammation

  • ELISA: The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in brain tissue homogenates are measured using specific ELISA kits.[1][2][4]

Conclusion

The available experimental data strongly suggest that this compound possesses significant neuroprotective properties. In a mouse model of traumatic brain injury, this compound demonstrated the ability to improve neurological function, reduce cerebral edema, inhibit neuronal apoptosis, and attenuate both oxidative stress and neuroinflammation.[1][2] Its mechanism of action appears to involve the modulation of critical signaling pathways, including the pro-survival PI3K/Akt pathway and the antioxidant Nrf2/ARE pathway.

While direct comparative data is limited, the neuroprotective profile of this compound appears comparable to that of the well-studied flavonoid, Quercetin, in similar preclinical models. Further research, including direct comparative studies and investigations into its efficacy in other models of neurodegeneration, is warranted to fully elucidate the therapeutic potential of this compound for the treatment of neurological disorders.

References

Methylated Quercetins: A Comparative Analysis of Their Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quercetin, a ubiquitous flavonoid found in numerous fruits and vegetables, has long been recognized for its potent anti-inflammatory and antioxidant properties. However, its therapeutic potential is often limited by poor bioavailability. Methylation of quercetin, a naturally occurring modification, can enhance its metabolic stability and absorption, potentially leading to improved biological activity. This guide provides a comparative study of the anti-inflammatory properties of key methylated quercetin derivatives—tamarixetin, isorhamnetin, rhamnazin, and 3-O-methylquercetin—supported by experimental data, detailed methodologies, and pathway visualizations.

Data Presentation: Comparative Anti-Inflammatory Activity

The following table summarizes the inhibitory concentrations (IC50) of quercetin and its methylated derivatives against various inflammatory mediators. Lower IC50 values indicate greater potency.

CompoundTargetAssay SystemIC50 (µM)Reference
Quercetin 12-HHT Production (COX-1 product)Human Platelets> 100[1]
TXB2 Production (COX-1 product)Human Platelets54.3[1]
12-HETE Production (12-LOX product)Human Platelets4.8[1]
NO ProductionLPS-stimulated RAW 264.7 cells-
TNF-α, IL-1β, IL-6 ProductionLPS-stimulated cellsVaries with cell type and conditions[2][3]
Tamarixetin (4'-O-methylquercetin)12-HHT Production (COX-1 product)Human Platelets13.9[1]
TXB2 Production (COX-1 product)Human Platelets10.7[1]
12-HETE Production (12-LOX product)Human Platelets5.3[1]
Isorhamnetin (3'-O-methylquercetin)12-HHT Production (COX-1 product)Human Platelets> 100[1]
TXB2 Production (COX-1 product)Human Platelets63.3[1]
12-HETE Production (12-LOX product)Human Platelets4.9[1]
This compound (3,7-di-O-methylquercetin)IL-6 ProductionLPS-stimulated porcine intestinal cellsEffective at 50 µM[4]
ROS ProductionLPS-stimulated porcine intestinal cellsEffective at 50 µM[4]
3-O-methylquercetin NO ProductionLPS-stimulated RAW 264.7 cells4.23[1]
cAMP/cGMP PhosphodiesteraseIn vitro13.8 / 14.3[1]

Key Findings from the Data:

  • Tamarixetin demonstrates significantly enhanced inhibitory activity against COX-1 products (12-HHT and TXB2) compared to quercetin and isorhamnetin, suggesting a superior anti-inflammatory potential in pathways mediated by this enzyme.[1]

  • Isorhamnetin shows comparable activity to quercetin in inhibiting the 12-LOX product (12-HETE) but is less effective against COX-1 products.[1]

  • 3-O-methylquercetin is a potent inhibitor of nitric oxide (NO) production, with a low micromolar IC50 value.[1]

  • This compound has shown efficacy in reducing pro-inflammatory markers in intestinal inflammation models.[4]

Key Signaling Pathways in Inflammation Modulation

The anti-inflammatory effects of methylated quercetins are largely attributed to their ability to modulate key signaling pathways, primarily the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. Methylated quercetins can inhibit this pathway at various steps, thereby reducing the production of inflammatory mediators.

NF_kappa_B_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB_inactive p65/p50 (Inactive) NFkappaB_active p65/p50 (Active) NFkappaB_inactive->NFkappaB_active Release DNA DNA NFkappaB_active->DNA Nuclear Translocation MethylatedQuercetins Methylated Quercetins MethylatedQuercetins->IKK Inhibition MethylatedQuercetins->NFkappaB_active Inhibition of Translocation ProInflammatoryGenes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->ProInflammatoryGenes Transcription

Caption: Inhibition of the NF-κB signaling pathway by methylated quercetins.

Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like methylated quercetins, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). This leads to a reduction in oxidative stress, which is a key component of the inflammatory process.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivation MethylatedQuercetins Methylated Quercetins MethylatedQuercetins->Keap1 Activation Nrf2_inactive Nrf2 (Inactive) Nrf2_active Nrf2 (Active) Nrf2_inactive->Nrf2_active Release ARE ARE Nrf2_active->ARE Nuclear Translocation AntioxidantGenes Antioxidant Gene Transcription (HO-1, NQO1) ARE->AntioxidantGenes Transcription

Caption: Activation of the Nrf2 antioxidant pathway by methylated quercetins.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of the presented findings.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Activity

This assay measures the ability of the test compounds to inhibit the production of inflammatory mediators derived from arachidonic acid metabolism.

Experimental Workflow:

COX_LOX_Workflow cluster_platelet_prep Platelet Preparation cluster_incubation Incubation cluster_analysis Analysis BloodCollection 1. Collect human blood in anticoagulant Centrifugation1 2. Centrifuge to obtain platelet-rich plasma (PRP) BloodCollection->Centrifugation1 Centrifugation2 3. Centrifuge PRP to pellet platelets Centrifugation1->Centrifugation2 Resuspension 4. Resuspend platelets in buffer Centrifugation2->Resuspension Preincubation 5. Pre-incubate platelets with test compound or vehicle Resuspension->Preincubation Stimulation 6. Add arachidonic acid to initiate enzyme activity Preincubation->Stimulation Termination 7. Terminate reaction Stimulation->Termination Extraction 8. Extract eicosanoids Termination->Extraction LCMS 9. Quantify inflammatory mediators (12-HHT, TXB2, 12-HETE) by LC-MS/MS Extraction->LCMS

References

Rhamnazin's Synergistic Potential with Chemotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the current preclinical evidence suggests that the flavonoid Rhamnazin holds promise as a synergistic agent in cancer chemotherapy, particularly in combination with Sorafenib for hepatocellular carcinoma and Etoposide for leukemia. This guide provides a comprehensive comparison of these combinations, detailing the experimental findings, methodologies, and underlying molecular pathways to inform future research and drug development.

Introduction

This compound, a naturally occurring O-methylated flavonol, has garnered attention in oncological research for its intrinsic anti-cancer properties. Beyond its standalone therapeutic potential, recent studies have illuminated its capacity to enhance the efficacy of conventional chemotherapy drugs. This synergistic interaction presents a promising strategy to increase therapeutic indices, overcome drug resistance, and potentially reduce chemotherapy-associated toxicities. This guide synthesizes the existing preclinical data on the synergistic effects of this compound with Sorafenib and Etoposide, offering a comparative overview for researchers, scientists, and drug development professionals.

Data Presentation: this compound in Combination Therapy

The following tables summarize the key quantitative findings from preclinical studies investigating the synergistic effects of this compound with Sorafenib and Etoposide.

Table 1: Synergistic Effects of this compound with Sorafenib in Hepatocellular Carcinoma (HCC)

Cancer TypeCell LinesChemotherapy DrugKey Synergistic EffectsSignaling Pathways ModulatedReference
Hepatocellular CarcinomaHepG2, HUH-7Sorafenib- Significantly increased cytotoxicity compared to single-agent treatment. - Enhanced inhibition of cell proliferation (Ki67 marker). - Potentiated induction of apoptosis (increased caspase-3 activity).- Inhibition of VEGF/VEGFR2/PI3K/NF-κB signaling axis. - Upregulation of the p38MAPK/caspase-3 apoptotic axis.[1]

Table 2: Additive Apoptogenic Effects of this compound with Etoposide in Leukemia

| Cancer Type | Cell Line | Chemotherapy Drug | Key Additive Effects | Signaling Pathways Modulated | Reference | | :--- | :--- | :--- | :--- | :--- | | Acute Lymphoblastic Leukemia | Jurkat | Etoposide | - Additive induction of apoptosis. | - Mitochondrial pathway activation. - Activation of caspase-9 and caspase-3. |[2][3][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for the key experiments cited in the studies on this compound's synergistic effects.

Cell Viability Assay (MTT Assay) for this compound and Sorafenib Combination
  • Cell Seeding: HepG2 and HUH-7 cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with varying concentrations of this compound, Sorafenib, or a combination of both for a predetermined duration.

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results were expressed as a percentage of cell viability relative to the untreated control.[1]

Apoptosis Assessment for this compound and Etoposide Combination (Flow Cytometry)
  • Cell Culture and Treatment: Jurkat cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells were treated with this compound, a suboptimal dose of Etoposide, or the combination for 72 hours.[3]

  • Cell Staining: After treatment, cells were harvested, washed, and stained with a solution containing a DNA-binding dye (e.g., propidium iodide) in a hypotonic buffer. This procedure allows the dye to enter cells with compromised membranes, a characteristic of late-stage apoptosis and necrosis.

  • Flow Cytometry Analysis: The DNA content of the stained cells was analyzed using a flow cytometer. Apoptotic cells were identified as the "hypodiploid" population (sub-G1 peak) due to the fragmentation of their DNA.[3]

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: Following treatment with this compound and/or the chemotherapy drug, cells were lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-VEGFR2, PI3K, p-p38, Caspase-9, Caspase-3) overnight at 4°C. Subsequently, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[3]

Signaling Pathways and Experimental Workflows

The synergistic effects of this compound with chemotherapy drugs are underpinned by the modulation of specific molecular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows.

Synergy_Workflow cluster_invitro In Vitro Assessment cluster_analysis Data Analysis A Cancer Cell Lines (e.g., HepG2, Jurkat) B Treatment: This compound + Chemotherapy Drug A->B C Cell Viability Assay (e.g., MTT) B->C D Apoptosis Assay (e.g., Flow Cytometry) B->D E Western Blot (Signaling Proteins) B->E F ELISA / RT-PCR (Protein/Gene Expression) B->F G Quantitative Data (IC50, Apoptosis Rate) C->G D->G H Mechanism of Action (Signaling Pathways) E->H F->H I Synergy Assessment (e.g., Combination Index) G->I

Fig. 1: Experimental workflow for assessing synergy.

Rhamnazin_Sorafenib_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K NFkB NF-κB PI3K->NFkB Proliferation Cell Proliferation & Angiogenesis NFkB->Proliferation p38MAPK p38 MAPK Caspase3_p38 Caspase-3 p38MAPK->Caspase3_p38 Apoptosis_p38 Apoptosis Caspase3_p38->Apoptosis_p38 This compound This compound This compound->VEGFR2 inhibits This compound->p38MAPK activates Sorafenib Sorafenib Sorafenib->VEGFR2 inhibits Sorafenib->p38MAPK activates

Fig. 2: this compound and Sorafenib signaling pathway.

Rhamnazin_Etoposide_Pathway Etoposide Etoposide Mitochondria Mitochondrial Pathway Etoposide->Mitochondria induces This compound This compound This compound->Mitochondria induces Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 3: this compound and Etoposide apoptotic pathway.

Discussion and Future Directions

The available preclinical data strongly indicate that this compound can act synergistically with certain chemotherapy drugs, enhancing their anti-cancer activity. The combination of this compound with Sorafenib in hepatocellular carcinoma models demonstrates a multi-pronged attack by inhibiting pro-survival signaling and promoting apoptosis.[1] Similarly, the additive effect with Etoposide in leukemia cells highlights its potential to augment the efficacy of DNA-damaging agents.[4]

However, the scope of research into this compound's synergistic potential remains limited. There is a notable absence of published studies investigating its combination with other widely used chemotherapeutic agents such as cisplatin, doxorubicin, paclitaxel, gemcitabine, and 5-fluorouracil. This represents a significant knowledge gap and a fertile area for future investigation.

To build upon the promising initial findings, future research should focus on:

  • Broadening the Scope: Investigating the synergistic effects of this compound with a wider array of chemotherapy drugs across diverse cancer types.

  • In Vivo Validation: Translating the current in vitro findings into preclinical in vivo models to assess the systemic efficacy and safety of these combination therapies.

  • Quantitative Synergy Analysis: Employing rigorous methods, such as the Combination Index (CI) calculation, to quantitatively determine the nature of the drug interaction (synergism, additivity, or antagonism).

  • Mechanism of Action: Delving deeper into the molecular mechanisms underlying the observed synergy, including the impact on drug efflux pumps, DNA repair pathways, and the tumor microenvironment.

References

Safety Operating Guide

Prudent Disposal of Rhamnazin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

I. Understanding Rhamnazin's Hazard Profile

Currently, this compound does not have a specific hazard classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) according to some suppliers. However, the absence of a formal classification does not imply that the substance is entirely benign. As a bioactive flavonoid compound used in research, all waste containing this compound should be handled as potentially hazardous.

Property Information
GHS Classification Not currently classified
Hazard Statement(s) None found
Precautionary Statement(s) None found

It is imperative to consult the Safety Data Sheet (SDS) provided by the specific supplier of your this compound stock for any available hazard information and handling instructions.

II. Step-by-Step Disposal Protocol for this compound Waste

The following procedure is a general guideline for the disposal of this compound and associated waste materials. It is crucial to adhere to your institution's specific chemical hygiene plan and waste disposal protocols.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired pure this compound, and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with chemical waste.

    • Do not mix this compound waste with other incompatible chemical waste streams.[1]

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, sealed, and properly labeled waste container.

    • If this compound is dissolved in a flammable solvent, it must be collected in a container designated for flammable liquid waste.

    • Aqueous solutions should be collected separately from solvent-based solutions.[2]

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[3]

  • The label should include:

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

    • Any other information required by your institution's Environmental Health and Safety (EHS) department.

3. Storage of Chemical Waste:

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.[4][5]

  • Ensure containers are kept closed except when adding waste.[3][4]

  • Provide secondary containment for liquid waste containers to prevent spills.[1]

  • Store incompatible waste types separately to prevent accidental reactions.[5]

4. Arranging for Disposal:

  • Contact your institution's EHS department or a certified hazardous waste disposal vendor to arrange for the pickup and disposal of this compound waste.

  • Provide the waste vendor with accurate information about the composition of the waste.

  • Never dispose of this compound or any laboratory chemical down the drain or in the regular trash unless explicitly permitted by your institution's EHS and local regulations.[6]

III. Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Rhamnazin_Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Storage cluster_3 Disposal Start This compound Waste Generated Solid_Waste Solid Waste (e.g., unused powder, contaminated labware) Start->Solid_Waste Liquid_Waste Liquid Waste (e.g., solutions) Start->Liquid_Waste Sharps_Waste Contaminated Sharps Start->Sharps_Waste Collect_Solid Collect in Labeled Solid Hazardous Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Hazardous Waste Container Liquid_Waste->Collect_Liquid Collect_Sharps Collect in Sharps Container Sharps_Waste->Collect_Sharps Store Store in Designated Satellite Accumulation Area with Secondary Containment Collect_Solid->Store Collect_Liquid->Store Collect_Sharps->Store Contact_EHS Contact Institutional EHS or Certified Waste Vendor Store->Contact_EHS Pickup Arrange for Professional Pickup and Disposal Contact_EHS->Pickup End Proper Disposal Complete Pickup->End

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet. It is the responsibility of the user to ensure compliance with all applicable local, state, and federal regulations regarding chemical waste disposal.

References

Essential Safety and Logistical Information for Handling Rhamnazin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Rhamnazin.

Due to the absence of a publicly available, detailed Safety Data Sheet (SDS) for this compound, this guidance is based on general principles of laboratory safety for handling solid, combustible, and potentially bioactive chemical compounds. It is imperative to consult the specific SDS provided by your supplier before commencing any work with this compound. The information in the supplier-specific SDS will supersede the general guidance provided here.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (in open air) Safety glasses with side shields or chemical splash gogglesNitrile or latex glovesLaboratory coatN95 or higher rated dust mask
Weighing and Aliquoting (in ventilated enclosure) Safety glasses with side shieldsNitrile or latex glovesLaboratory coatNot generally required
Solution Preparation and Handling Chemical splash gogglesNitrile or latex glovesLaboratory coatNot generally required
Handling of solutions with potential for aerosolization Chemical splash goggles and face shieldNitrile or latex glovesLaboratory coatUse in a certified chemical fume hood
Cleaning and Decontamination Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatNot generally required with adequate ventilation

Note: Always inspect gloves for any signs of degradation or puncture before use. Change gloves frequently, especially if contact with this compound is suspected.

II. Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

A. Engineering Controls:

  • Ventilation: Whenever possible, handle solid this compound in a ventilated enclosure, such as a powder-containment hood or a chemical fume hood, to minimize inhalation of airborne particles.

  • Designated Area: Establish a designated area for handling this compound. This area should be clearly marked and equipped with all necessary safety equipment.

B. Procedural Guidance:

  • Preparation:

    • Before handling, ensure that the work area is clean and uncluttered.

    • Assemble all necessary equipment and reagents.

    • Verify that the safety shower and eyewash station are accessible and in good working order.

  • Weighing:

    • When weighing solid this compound, use a balance inside a ventilated enclosure.

    • Use anti-static weighing paper or a weighing boat to prevent dispersal of the powder.

    • Carefully transfer the weighed compound to the receiving vessel.

  • Solution Preparation:

    • Add the solvent to the solid this compound slowly to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or water bath in a chemical fume hood.

  • Experimental Use:

    • Conduct all procedures that may generate aerosols or vapors within a certified chemical fume hood.

    • Keep containers of this compound and its solutions closed when not in use.

C. Emergency Procedures:

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

A. Waste Categorization:

  • Solid this compound Waste: Unused or expired solid this compound.

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with this compound.

  • Liquid Waste: Solutions containing this compound.

B. Disposal Procedures:

Waste Type Disposal Container Disposal Method
Solid this compound Waste Clearly labeled, sealed, and chemically compatible container.Dispose of as hazardous chemical waste through your institution's environmental health and safety program.
Contaminated Labware Lined, sealed, and labeled hazardous waste container.Dispose of as hazardous chemical waste.
Liquid Waste Clearly labeled, sealed, and chemically compatible waste container.Dispose of as hazardous chemical waste. Do not pour down the drain.

Note: Never mix incompatible waste streams. All waste containers must be clearly labeled with the contents, including the concentration of this compound.

IV. Visual Guides for Safe Handling

The following diagrams illustrate key workflows for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Gather Materials & PPE Area Prepare Designated Workspace Prep->Area Weigh Weigh Solid in Ventilated Enclosure Area->Weigh Dissolve Prepare Solution in Fume Hood Weigh->Dissolve Experiment Conduct Experiment in Fume Hood Dissolve->Experiment Decontaminate Decontaminate Workspace Experiment->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Workflow for the safe handling of this compound.

PPEDecisionTree Start Handling this compound? Solid Solid Form? Start->Solid Aerosol Potential for Aerosolization? Start->Aerosol No (Solution) Ventilated In Ventilated Enclosure? Solid->Ventilated Yes PPE1 Safety Glasses, Gloves, Lab Coat, Dust Mask Solid->PPE1 No PPE2 Safety Glasses, Gloves, Lab Coat Ventilated->PPE2 Yes PPE3 Chemical Goggles, Gloves, Lab Coat Aerosol->PPE3 No PPE4 Chemical Goggles, Face Shield, Gloves, Lab Coat in Fume Hood Aerosol->PPE4 Yes

Caption: Decision tree for selecting appropriate PPE.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.